molecular formula C34H44N10O7 B12426416 Methyltetrazine-PEG5-methyltetrazine

Methyltetrazine-PEG5-methyltetrazine

Katalognummer: B12426416
Molekulargewicht: 704.8 g/mol
InChI-Schlüssel: WDEMZBSBIMOGBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyltetrazine-PEG5-methyltetrazine is a useful research compound. Its molecular formula is C34H44N10O7 and its molecular weight is 704.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C34H44N10O7

Molekulargewicht

704.8 g/mol

IUPAC-Name

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46)

InChI-Schlüssel

WDEMZBSBIMOGBN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG5-methyltetrazine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional linker, Methyltetrazine-PEG5-methyltetrazine. We will delve into its chemical structure, physicochemical properties, and its pivotal role in advanced bioconjugation strategies, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This document aims to equip researchers with the essential knowledge to effectively utilize this powerful tool in their drug discovery and development endeavors.

Core Structure and Chemical Properties

This compound is a chemical linker characterized by two terminal methyltetrazine moieties connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The tetrazine rings are the key reactive groups, enabling highly specific and rapid bioorthogonal reactions.

Chemical Structure:

A simplified representation of the core structure.

The defining feature of this molecule is its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of "click chemistry." This reaction occurs between the electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO). The reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for use in complex biological systems.[1][2]

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃₄H₄₄N₁₀O₇[1][2]
Molecular Weight 704.78 g/mol [1][2]
Appearance Red oil[2]
Purity >95%[2]
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO[2]
Storage Conditions Store at -20°C for long-term stability[1][2]
Reaction Kinetics Second-order rate constant with TCO up to 10⁶ M⁻¹s⁻¹[3]

The iEDDA Reaction: A Powerful Bioconjugation Tool

The utility of this compound is intrinsically linked to the inverse-electron-demand Diels-Alder reaction. This bioorthogonal ligation is characterized by its remarkable speed, specificity, and biocompatibility.[3]

Reaction Mechanism

The reaction proceeds through a [4+2] cycloaddition between the tetrazine and a strained alkene, such as TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage.[3]

G cluster_reactants Reactants cluster_products Products Methyltetrazine Methyltetrazine-R¹ Dihydropyridazine R¹-Dihydropyridazine-R² Methyltetrazine->Dihydropyridazine iEDDA Cycloaddition TCO TCO-R² TCO->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 Retro-Diels-Alder (elimination)

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Experimental Protocols

The following section provides a generalized protocol for a typical bioconjugation experiment using this compound to link two proteins (Protein A and Protein B). This protocol can be adapted for the synthesis of PROTACs by substituting the proteins with a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

Materials
  • TCO-functionalized Protein A

  • Protein B

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylsulfoxide (DMSO)

  • Spin desalting columns

Experimental Workflow

The general workflow for a bioconjugation experiment involves the preparation of the reactants, the conjugation reaction itself, and subsequent purification of the conjugate.

G cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification A Prepare TCO-Protein A in PBS Buffer D Mix TCO-Protein A and This compound A->D B Prepare Methyltetrazine-PEG5- methyltetrazine in DMSO B->D C Prepare Protein B in PBS Buffer F Add Protein B to the mixture C->F E Incubate at Room Temperature (30-60 min) D->E E->F G Incubate at Room Temperature (1-2 hours) F->G H Purify Conjugate using Spin Desalting Column G->H I Characterize the Conjugate (e.g., SDS-PAGE, Mass Spec) H->I

Caption: A generalized experimental workflow for protein-protein conjugation.

Detailed Methodologies

1. Preparation of Reactants:

  • Dissolve the TCO-functionalized Protein A and Protein B in PBS buffer to a final concentration of 1-5 mg/mL.
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

2. Conjugation Reaction:

  • In a microcentrifuge tube, combine the TCO-functionalized Protein A with a 1.5 to 5-fold molar excess of the this compound solution.
  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
  • Add Protein B to the reaction mixture. A 1:1 molar ratio of the initial TCO-Protein A to Protein B is recommended.
  • Continue to incubate the mixture for 1-2 hours at room temperature. The reaction can also be performed at 4°C, which may require a longer incubation time.[4]

3. Purification of the Conjugate:

  • Remove the excess, unreacted linker and proteins by passing the reaction mixture through a spin desalting column equilibrated with PBS.
  • The purified protein-protein conjugate is now ready for downstream applications and characterization.

4. Characterization:

  • The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate, and mass spectrometry for precise mass determination.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • PROTACs Synthesis: As a homobifunctional linker, it can be used to connect an E3 ligase-binding moiety and a target protein-binding moiety, forming a PROTAC that can induce the degradation of the target protein.[4][5] The PEG5 spacer enhances the solubility and can influence the ternary complex formation.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that can selectively deliver a therapeutic payload to cancer cells.

  • In Vivo Imaging: The bioorthogonal nature of the iEDDA reaction allows for its use in pre-targeted imaging applications in living organisms.[2]

Conclusion

This compound is a versatile and powerful homobifunctional linker that leverages the speed and specificity of iEDDA click chemistry. Its well-defined structure, hydrophilic PEG spacer, and robust reactivity make it an invaluable component in the toolkit of researchers and scientists working on the cutting edge of drug discovery and development. The provided protocols and technical information serve as a foundation for the successful implementation of this reagent in a wide range of bioconjugation applications.

References

An In-depth Technical Guide to Methyltetrazine-PEG5-methyltetrazine: Properties and Synthesis for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyltetrazine-PEG5-methyltetrazine, a homobifunctional crosslinker pivotal in the field of bioconjugation. This molecule is instrumental in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring two methyltetrazine moieties. The methyl group enhances the stability of the tetrazine ring, while the hydrophilic PEG5 spacer improves solubility in aqueous environments and reduces steric hindrance during conjugation reactions.[1][2]

PropertyDataReference
Molecular Formula C₃₄H₄₄N₁₀O₇[1][3]
Molecular Weight 704.78 g/mol [1][3]
Appearance Red oil[1]
Purity >95%[1]
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO[1]
Storage Conditions Store at -20°C for long-term stability.[1][3]

Synthesis of this compound

A potential synthetic approach would involve the activation of the terminal carboxylic acid of a Methyltetrazine-PEG5-acid precursor using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU, followed by reaction with a second equivalent of Methyltetrazine-PEG5-amine. Alternatively, a more direct route could involve the reaction of a PEG5-diamine with two equivalents of an activated methyltetrazine derivative.

The Cornerstone of Bioorthogonal Chemistry: The iEDDA Reaction

The utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This bioorthogonal "click chemistry" reaction occurs between the electron-deficient tetrazine and a strained alkene, most notably trans-cyclooctene (TCO).

This reaction is characterized by:

  • Exceptional Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹.[4] This allows for efficient conjugation even at low concentrations of reactants.

  • High Specificity and Orthogonality: The reaction is highly selective and does not interfere with other functional groups typically found in biological systems, ensuring that the conjugation occurs only between the desired partners.[1][4]

  • Biocompatibility: The reaction proceeds readily under mild, physiological conditions (aqueous buffers, room temperature) without the need for cytotoxic catalysts like copper.[1][5]

  • Irreversibility: The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[4]

The reaction can be monitored spectroscopically by observing the disappearance of the characteristic pinkish-red color of the tetrazine, which has an absorption maximum between 510 and 550 nm.[4]

Experimental Protocols

General Protocol for Tetrazine-TCO Ligation

This protocol provides a general guideline for the conjugation of a tetrazine-functionalized molecule (e.g., a protein modified with Methyltetrazine-PEG5-NHS ester) to a TCO-functionalized molecule.

Materials:

  • TCO-modified Protein 1 in a suitable buffer (e.g., PBS).

  • Methyltetrazine-activated Protein 2 in a suitable buffer (e.g., PBS).

  • Spin desalting columns.

Procedure:

  • Activation of Protein 2 with Methyltetrazine:

    • Prepare a solution of Protein 2 (e.g., 100 µg) in a PBS-based solution.

    • Add a solution of 1M NaHCO₃ to adjust the pH for efficient NHS ester reaction.

    • Add a molar excess (e.g., 20 nmol) of a methyltetrazine-NHS ester (e.g., Methyltetrazine-PEG8-NHS ester) to the protein solution.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Remove the excess, unreacted methyltetrazine reagent using a spin desalting column.

  • iEDDA Conjugation:

    • Mix the TCO-modified Protein 1 with the methyltetrazine-activated Protein 2 in a 1:1 molar ratio.

    • Allow the reaction to proceed for 1 hour at room temperature with gentle mixing.

    • The resulting conjugate is now ready for downstream applications. No further purification is typically required due to the high efficiency and specificity of the reaction.

Applications in Drug Development

The unique properties of this compound make it a valuable tool for the construction of complex biomolecules for therapeutic and diagnostic purposes.

Antibody-Drug Conjugates (ADCs)

Methyltetrazine-PEG linkers are employed in the synthesis of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[6][7] The bifunctional nature of this compound allows for the linkage of two entities, which could be two drug molecules to a single antibody attachment site or the crosslinking of different components of a therapeutic construct.

PROTACs

In the development of PROTACs, the linker plays a critical role in connecting a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[3][8] The length and flexibility of the PEG5 spacer in this compound are crucial for enabling the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] The bioorthogonal nature of the tetrazine ligation can also be used for the in situ formation of PROTACs from two separate components.[8]

Visualizing the Workflow and Applications

Bioconjugation via iEDDA Reaction

G Methyltetrazine-TCO Bioconjugation Workflow cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product Molecule_A Molecule A (e.g., Antibody, Drug) iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Click Reaction Molecule_A->iEDDA TCO-functionalized TCO TCO Moiety Molecule_B Molecule B (e.g., Drug, Fluorophore) PEG5_Linker Methyltetrazine-PEG5- methyltetrazine Methyltetrazine Methyltetrazine Moiety PEG5_Linker->iEDDA Methyltetrazine- functionalized Conjugate Stable Bioconjugate (e.g., ADC, PROTAC) iEDDA->Conjugate N2 N₂ Gas (Byproduct) iEDDA->N2

Caption: Workflow of bioconjugation using the iEDDA reaction.

Application in PROTAC Assembly

PROTAC_Assembly PROTAC Assembly Using a Bifunctional Linker cluster_components PROTAC Components cluster_assembly Assembly cluster_protac Final PROTAC Molecule cluster_function Biological Function POI_Ligand Protein of Interest (POI) Ligand Conjugation_1 Conjugation Step 1 POI_Ligand->Conjugation_1 E3_Ligand E3 Ligase Ligand Conjugation_2 Conjugation Step 2 E3_Ligand->Conjugation_2 Linker Methyltetrazine-PEG5- methyltetrazine Linker->Conjugation_1 Conjugation_1->Conjugation_2 PROTAC PROTAC Conjugation_2->PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: Logical flow of PROTAC assembly and function.

References

An In-Depth Technical Guide to the Mechanism and Application of Methyltetrazine-PEG5-methyltetrazine in iEDDA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-methyltetrazine and its application in inverse-electron-demand Diels-Alder (iEDDA) reactions. This powerful bioorthogonal tool has garnered significant interest within the scientific community for its exceptional reaction kinetics and biocompatibility, proving invaluable in fields ranging from chemical biology to drug development. This document details the core mechanism of the iEDDA reaction, presents quantitative kinetic data, outlines experimental protocols for its use, and provides visualizations of key processes.

Core Principles of the Methyltetrazine-iEDDA Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, the 1,2,4,5-tetrazine ring, and an electron-rich dienophile.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The low energy gap between these frontier molecular orbitals is responsible for the exceptionally fast reaction kinetics.[1]

This compound is a homobifunctional linker featuring two methyltetrazine moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the conjugation of two molecular partners, making it an ideal tool for inducing dimerization, intramolecular crosslinking, or the formation of complex biomolecular architectures.[2] The PEG5 spacer enhances the solubility of the linker in aqueous buffers, a crucial property for biological applications.[2]

The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), an irreversible step that drives the reaction to completion and yields a stable dihydropyridazine product. This product can then be oxidized to the corresponding pyridazine. The reaction is characterized by its high chemoselectivity, meaning the tetrazine and its dienophile partner will not react with other functional groups typically found in biological systems.[2]

Quantitative Data: Reaction Kinetics

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~2,000 - 6,000PBS37
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~13,090PBSNot Specified
Various substituted tetrazinesBicyclononyne (BCN)0.58 - 2.3MethanolNot Specified
Various substituted tetrazinestrans-cyclooctene (TCO)up to 22,000Not SpecifiedNot Specified

Note: The reaction rate is influenced by the specific dienophile used, solvent conditions, and temperature. The data presented should be considered as a general guide to the expected reactivity of methyltetrazine derivatives.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized for bioconjugation.

General Considerations
  • Solubility: this compound is soluble in common organic solvents such as DMSO, DMF, and dichloromethane, and the PEG spacer enhances its solubility in aqueous buffers.[2]

  • Storage: Store the reagent at -20°C for long-term stability.[4]

  • Reaction Monitoring: The progress of the iEDDA reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has a maximum absorbance around 520-540 nm.

Protocol for Intermolecular Protein Crosslinking (Protein Dimerization)

This protocol describes the dimerization of a protein of interest (POI) that has been functionalized with a dienophile, such as trans-cyclooctene (TCO).

Materials:

  • TCO-functionalized Protein of Interest (POI-TCO) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., excess TCO-amine or other TCO-containing small molecule)

  • Analytical tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Determine the concentration of the POI-TCO solution using a standard protein quantification method (e.g., BCA assay).

  • Crosslinking Reaction:

    • In a reaction tube, add the POI-TCO solution to the desired final concentration (e.g., 10 µM).

    • Add the this compound stock solution to achieve a 0.5:1 molar ratio of linker to POI-TCO. This stoichiometry favors the formation of dimers.

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted tetrazine moieties, add an excess of a TCO-containing small molecule.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE to visualize the formation of the protein dimer, which will have approximately double the molecular weight of the monomer.

    • Confirm the identity of the dimer by mass spectrometry.

Visualizations

iEDDA Reaction Mechanism

Caption: The iEDDA reaction mechanism.

Experimental Workflow for Protein Dimerization

Protein_Dimerization_Workflow POI_TCO 1. Prepare POI-TCO Solution Reaction 3. Mix POI-TCO and Linker (0.5:1 molar ratio) POI_TCO->Reaction Linker_Prep 2. Prepare Methyltetrazine-PEG5- methyltetrazine Stock Solution Linker_Prep->Reaction Incubation 4. Incubate at RT or 37°C Reaction->Incubation Quench 5. Quench Reaction (Optional) Incubation->Quench Analysis 6. Analyze by SDS-PAGE and Mass Spectrometry Incubation->Analysis If not quenching Quench->Analysis

Caption: Workflow for protein dimerization.

Logical Relationship of iEDDA Reaction Properties

iEDDA_Properties iedda iEDDA Reaction kinetics Fast Kinetics iedda->kinetics selectivity High Chemoselectivity iedda->selectivity biocompatibility Biocompatibility iedda->biocompatibility applications Broad Applications kinetics->applications selectivity->applications biocompatibility->applications drug_dev Drug Development applications->drug_dev imaging Bioimaging applications->imaging bioconjugation Bioconjugation applications->bioconjugation

Caption: Properties of the iEDDA reaction.

References

The Pivotal Role of the PEG5 Linker in Methyltetrazine-PEG5-methyltetrazine Functionality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyltetrazine-PEG5-methyltetrazine crosslinker is a powerful tool in modern chemical biology and drug development, enabling the study of protein-protein interactions and the construction of complex bioconjugates. This technical guide delves into the core functionalities of this homobifunctional crosslinker, with a particular focus on the critical role of its polyethylene glycol (PEG) component. We will explore the interplay between the methyltetrazine reactive groups and the PEG5 spacer, providing quantitative data, detailed experimental protocols, and visualizations to illustrate its application in elucidating biological pathways and advancing therapeutic design.

Introduction: The Architecture of a Versatile Crosslinker

This compound is a homobifunctional crosslinking reagent designed for the covalent linkage of biomolecules. Its structure consists of three key components:

  • Two Methyltetrazine Moieties: These are bioorthogonal reactive groups that participate in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" is exceptionally fast, highly selective, and biocompatible, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts.[1][2]

  • A PEG5 Spacer: A central polyethylene glycol chain composed of five repeating ethylene glycol units. This linker is not merely a spacer but plays a crucial role in the overall performance of the crosslinker.

The symmetrical design of this crosslinker allows for the simultaneous conjugation of two TCO-modified molecules, making it an ideal tool for studying protein dimers, assembling protein complexes, or creating targeted therapeutic constructs.

The Functional Significance of the PEG5 Linker

The PEG5 linker is integral to the functionality and efficacy of the this compound crosslinker, primarily by imparting desirable physicochemical properties.

Enhanced Hydrophilicity and Solubility

A key advantage of the PEG5 linker is its hydrophilic nature, which significantly enhances the aqueous solubility of the crosslinker and the resulting bioconjugate.[2] This is particularly important when working with hydrophobic biomolecules or in crowded cellular environments where aggregation can be a significant issue. Improved solubility ensures efficient reaction kinetics and prevents the formation of non-functional aggregates.

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a biocompatible polymer with low toxicity and immunogenicity. The PEG5 linker helps to shield the conjugated biomolecules from recognition by the immune system, a critical feature for in vivo applications such as drug delivery.

Flexible Spacer and Steric Hindrance Reduction

The PEG5 chain provides a flexible spacer of a defined length between the two methyltetrazine groups. This flexibility can be crucial for allowing the reactive ends of the linker to orient themselves optimally to react with their target molecules, especially in the context of large, sterically hindered protein complexes.

Quantitative Data and Performance Metrics

The performance of a crosslinker is determined by several key parameters, including its reaction kinetics and the stability of the resulting conjugate.

Reaction Kinetics
Parameter Value/Characteristic Significance Citation
Reaction Type Inverse-electron demand Diels-Alder cycloaddition (iEDDA)Bioorthogonal, high selectivity, no catalyst required[1]
Reactive Groups MethyltetrazineReacts with strained alkenes (e.g., TCO)[2]
Reaction Speed Very fast (k > 10³ M⁻¹s⁻¹)Enables rapid labeling and conjugation at low concentrations[3]
PEG Linker Length 5 ethylene glycol unitsProvides a balance of hydrophilicity and spacer length
Solubility Enhanced in aqueous buffersReduces aggregation and improves reaction efficiency[2]

Table 1: Key Performance Characteristics of Methyltetrazine-PEGylated Linkers

Stability

The stability of the methyltetrazine moiety is crucial for its utility, particularly in biological systems. Methyl-substituted tetrazines exhibit greater stability in aqueous media compared to their unsubstituted counterparts. For applications requiring long-term stability in vivo, linkers with enhanced stability are preferred. Studies on similar tetrazine-based probes have shown good stability in human serum for at least 24 hours.[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein crosslinking studies. Optimization will be required for specific applications.

General Workflow for Protein-Protein Interaction Studies

G cluster_0 Preparation cluster_1 Crosslinking Reaction cluster_2 Analysis P1 Introduce TCO into Protein A C1 Incubate Proteins A and B with this compound P1->C1 P2 Introduce TCO into Protein B P2->C1 A1 SDS-PAGE Analysis C1->A1 A2 Mass Spectrometry (MS) Analysis C1->A2 A3 Identification of Crosslinked Peptides A2->A3

Caption: Workflow for a typical protein-protein interaction study.

Detailed Protocol for Crosslinking Two TCO-Modified Proteins

Materials:

  • TCO-modified Protein A

  • TCO-modified Protein B

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., excess TCO-containing small molecule)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Protein Preparation:

    • Prepare solutions of TCO-modified Protein A and Protein B in PBS at appropriate concentrations (typically in the low micromolar range).

  • Crosslinking Reaction:

    • Mix the TCO-modified proteins in a microcentrifuge tube.

    • Add the this compound stock solution to the protein mixture. The final concentration of the crosslinker should be optimized, but a slight molar excess relative to the proteins is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized based on the reactivity of the specific proteins.

  • Quenching the Reaction:

    • (Optional) Add a quenching reagent to consume any unreacted methyltetrazine groups.

  • Analysis by SDS-PAGE:

    • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

    • Run the sample on an SDS-PAGE gel to visualize the formation of a higher molecular weight band corresponding to the crosslinked protein dimer.

  • Analysis by Mass Spectrometry:

    • For detailed identification of the crosslinked sites, the crosslinked protein band can be excised from the gel and subjected to in-gel digestion with trypsin.

    • Alternatively, the entire reaction mixture can be digested.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software to identify the crosslinked peptides, which will reveal the specific amino acid residues involved in the interaction.

Visualizing the Role in a Signaling Pathway Context

The this compound crosslinker can be instrumental in mapping the interactions within a signaling pathway. For instance, it can be used to capture the transient interaction between a receptor and its downstream effector protein upon ligand binding.

G cluster_0 Cell Membrane R Receptor (TCO-modified) E Effector Protein (TCO-modified) R->E Interaction S Downstream Signaling E->S L Ligand L->R Binding C Methyltetrazine-PEG5- methyltetrazine C->R C->E

Caption: Capturing a ligand-induced protein-protein interaction.

In this hypothetical scenario, a cell surface receptor and its cytosolic effector protein are each modified with a TCO group. Upon stimulation with a ligand, the receptor and effector interact. The addition of this compound covalently crosslinks the two proteins, allowing for their isolation and identification, thereby confirming the direct interaction within the signaling cascade.

Conclusion

The this compound crosslinker is a sophisticated tool for researchers in life sciences and drug development. The integral PEG5 linker is not a passive component but actively contributes to the crosslinker's efficacy by enhancing solubility, ensuring biocompatibility, and providing a flexible spacer. This, combined with the rapid and specific reactivity of the methyltetrazine groups, makes it an invaluable reagent for elucidating protein-protein interactions, mapping signaling pathways, and constructing novel bioconjugates for therapeutic and diagnostic applications. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the successful application of this powerful crosslinking technology.

References

An In-Depth Technical Guide to Bioorthogonal Chemistry with Methyltetrazine-PEG5-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bioorthogonal chemistry, with a specific focus on the application and technical details of Methyltetrazine-PEG5-methyltetrazine. This homobifunctional linker is a powerful tool in the fields of chemical biology and drug development, enabling the precise and efficient conjugation of biomolecules in complex biological systems.

Introduction to Bioorthogonal Chemistry

Coined by Carolyn R. Bertozzi in 2003, bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions involve pairs of functional groups that are mutually reactive but remain inert to the vast array of functionalities present in biological environments. This unique characteristic allows for the specific labeling and manipulation of biomolecules in their natural context, providing invaluable insights into biological processes and paving the way for novel therapeutic and diagnostic strategies.

At the heart of bioorthogonal chemistry lies the "click chemistry" concept, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. One of the most prominent and powerful classes of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst. The driving force behind this reaction is the relief of ring strain in the dienophile and the formation of a stable dihydropyridazine product, often with the release of nitrogen gas, which makes the reaction irreversible.

The reaction kinetics of iEDDA reactions are a key advantage, with second-order rate constants that can be several orders of magnitude higher than other bioorthogonal reactions. This allows for efficient labeling even at the low concentrations typically found in biological systems.

This compound: A Homobifunctional Linker

This compound is a versatile reagent that features two methyltetrazine moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. This homobifunctional architecture makes it an ideal crosslinker for a variety of applications.

Key Features:

  • Two Bioorthogonal Handles: The two methyltetrazine groups provide two sites for rapid and specific iEDDA reactions with dienophile-modified molecules.

  • PEG Spacer: The 5-unit PEG linker enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer arm to minimize steric hindrance during conjugation.

  • High Stability: The methyl-substituted tetrazine offers a good balance of high reactivity and stability in aqueous environments.

Physicochemical Properties
PropertyValue
Molecular Formula C34H44N10O7
Molecular Weight 704.78 g/mol
Appearance Red oil
Solubility Soluble in DMSO, DMF, DCM, acetonitrile
Storage Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year

Quantitative Data: Reaction Kinetics

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)9:1 Methanol/Water25~2,000[1]
Various substituted tetrazinestrans-cyclooctene (TCO)PBS, pH 7.437200 - 30,000[2]
Highly reactive tetrazinestrans-cyclooctene (TCO)Aqueous25-37Up to 3,300,000[3]

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

General Protein-Protein Conjugation

This protocol describes the crosslinking of two different proteins, each modified with a TCO group, using this compound.

Materials:

  • Protein A, functionalized with a TCO group (Protein A-TCO)

  • Protein B, functionalized with a TCO group (Protein B-TCO)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the linker)

  • Spin desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Protein A-TCO and Protein B-TCO in PBS at a concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine Protein A-TCO and Protein B-TCO in a 1:1 molar ratio in PBS.

    • Add the this compound stock solution to the protein mixture. A typical starting point is a 0.5:1 molar ratio of the linker to the total protein amount (to minimize aggregation from excessive crosslinking).

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove excess, unreacted linker and reagents using a spin desalting column equilibrated with PBS.

    • Collect the purified protein-protein conjugate.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product corresponding to the crosslinked proteins.

    • Further characterization can be performed using size-exclusion chromatography (SEC) or mass spectrometry.

Pre-targeted Imaging

This protocol outlines a two-step pre-targeted imaging strategy where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine tracer. While the protocol describes a radiolabeled monofunctional tetrazine, this compound can be adapted for applications requiring the crosslinking of targeting moieties or signal amplification.

Materials:

  • TCO-modified monoclonal antibody (mAb-TCO)

  • Radiolabeled methyltetrazine-PEG tracer (e.g., with ⁶⁸Ga or ¹⁸F)

  • Saline solution for injection

  • Animal model with target antigen expression

Procedure:

  • Step 1: Antibody Administration:

    • Administer the mAb-TCO conjugate to the animal model via intravenous injection.[4][5]

    • Allow the antibody to accumulate at the target site and for unbound antibody to clear from circulation. This "pre-targeting" interval is typically 24-72 hours, depending on the antibody's pharmacokinetics.[4][5]

  • Step 2: Radiotracer Administration:

    • After the pre-targeting interval, administer the radiolabeled methyltetrazine-PEG tracer intravenously.[4][5]

    • The tracer will rapidly circulate and undergo the iEDDA reaction with the TCO-modified antibody that has accumulated at the target site.

  • Imaging:

    • Perform PET or SPECT imaging at various time points (e.g., 1, 4, and 24 hours) after tracer injection to visualize the distribution of the radiolabeled conjugate.[4][5]

  • Biodistribution Studies (Optional):

    • After the final imaging time point, euthanize the animals and collect tissues of interest.

    • Measure the radioactivity in each tissue using a gamma counter to quantify the tracer uptake and determine the target-to-background ratios.

PROTAC Synthesis

This protocol describes a conceptual workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as a linker to connect a target protein (POI) ligand and an E3 ligase ligand, both modified with TCO.

Materials:

  • POI ligand functionalized with a TCO group (POI-TCO)

  • E3 ligase ligand functionalized with a TCO group (E3-TCO)

  • This compound

  • Anhydrous DMSO or DMF

  • HATU (or other peptide coupling reagent)

  • DIPEA (or other non-nucleophilic base)

  • Preparative HPLC system

Procedure:

  • Ligand Functionalization (if necessary):

    • Synthesize or obtain the POI and E3 ligase ligands with a reactive handle (e.g., an amine or carboxylic acid) suitable for conjugation with a TCO-NHS ester or TCO-amine, respectively.

    • React the ligands with the appropriate TCO derivative to generate the POI-TCO and E3-TCO constructs.

    • Purify the TCO-modified ligands by HPLC.

  • PROTAC Assembly:

    • Dissolve POI-TCO (1 equivalent) and E3-TCO (1 equivalent) in anhydrous DMSO or DMF.

    • Add this compound (0.5 equivalents) to the solution. The sub-stoichiometric amount of the linker is used to favor the formation of the desired 1:1:1 PROTAC molecule over polymeric side products.

    • The reaction can be monitored by LC-MS to track the formation of the PROTAC.

  • Purification and Characterization:

    • Purify the crude reaction mixture using preparative reverse-phase HPLC to isolate the final PROTAC molecule.

    • Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.

Visualizations

Signaling Pathway: iEDDA Reaction Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between a methyltetrazine and a trans-cyclooctene.

iEDDA_Reaction Methyltetrazine Methyltetrazine TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Forms Dihydropyridazine Stable Dihydropyridazine Product Intermediate->Dihydropyridazine Rearranges via Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Releases

Caption: The iEDDA reaction mechanism between a methyltetrazine and a trans-cyclooctene.

Experimental Workflow: Pre-targeted Imaging

This diagram outlines the workflow for a pre-targeted PET imaging experiment.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Imaging and Analysis Inject_mAb Inject TCO-modified Antibody (mAb-TCO) Accumulation Allow Accumulation at Target & Clearance (24-72 hours) Inject_mAb->Accumulation Inject_Tracer Inject Radiolabeled Methyltetrazine-PEG Tracer Accumulation->Inject_Tracer IEDDA In Vivo iEDDA Reaction at Target Site Inject_Tracer->IEDDA PET_Scan Perform PET/SPECT Imaging IEDDA->PET_Scan Biodistribution Ex Vivo Biodistribution Analysis PET_Scan->Biodistribution PROTAC_Assembly POI_Ligand Protein of Interest (POI) Ligand-TCO Linker This compound POI_Ligand->Linker iEDDA Reaction E3_Ligand E3 Ligase Ligand-TCO E3_Ligand->Linker iEDDA Reaction PROTAC PROTAC Molecule Linker->PROTAC Forms

References

Navigating Bioorthogonal Chemistry: A Technical Guide to the Solubility and Stability of Methyltetrazine-PEG5-methyltetrazine in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling precise molecular imaging, drug targeting, and the development of novel therapeutic strategies. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its exceptionally fast kinetics. Methyltetrazine-PEG5-methyltetrazine is a homobifunctional linker that leverages this powerful chemistry, offering a versatile platform for a range of applications. This technical guide provides an in-depth analysis of the critical parameters governing the use of this compound in biological environments: its solubility and stability in aqueous buffers.

Understanding the Structure: A Key to Performance

The performance of this compound in a biological milieu is intrinsically linked to its chemical structure. The molecule consists of two methyltetrazine moieties linked by a polyethylene glycol (PEG) chain of five repeating units.

  • Methyltetrazine: This moiety is the reactive component, participating in the iEDDA reaction. The presence of a methyl group, an electron-donating substituent, is crucial for enhancing the stability of the tetrazine ring compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[1][2][3][4][5] This increased stability is a key factor for applications requiring longer incubation times or in vivo studies.[6]

  • PEG5 Linker: The polyethylene glycol spacer serves a dual purpose. Firstly, it provides a flexible bridge between the two reactive ends, allowing for efficient conjugation to target molecules. Secondly, and critically for biological applications, the hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the entire molecule.[2][7][8][9]

Solubility in Biological Buffers

The PEG5 spacer in this compound is designed to confer hydrophilicity, promoting its solubility in aqueous environments commonly used in biological research.[2][7][8][9] While specific quantitative solubility data for this exact compound in various buffers is not extensively published and is best determined empirically, the presence of the PEG5 linker suggests good solubility in common buffers such as Phosphate-Buffered Saline (PBS). Generally, PEGylated compounds exhibit enhanced solubility in aqueous solutions.

Factors Influencing Solubility:

  • Buffer Composition: The presence of salts and other additives in biological buffers can influence the solubility of PEGylated compounds.

  • pH: While the PEG linker itself is largely insensitive to pH changes in the typical biological range, the overall charge of a conjugate molecule can affect its solubility.

  • Temperature: Solubility of most compounds is temperature-dependent. For biological experiments, solubility is typically assessed at relevant temperatures such as 4°C, room temperature (around 20-25°C), or 37°C.

Expected Solubility Profile:

Based on the properties of similar PEGylated methyltetrazine compounds, this compound is expected to have good solubility in aqueous buffers. However, for high concentrations, it is always recommended to perform preliminary solubility tests. Some commercial suppliers note that related compounds are soluble in organic solvents like DCM, acetonitrile, DMF, and DMSO.[7][8][9]

Stability in Biological Buffers

The stability of the tetrazine ring is a critical parameter for the successful application of this compound. Tetrazines can be susceptible to degradation in aqueous environments, a factor that is heavily influenced by the substituents on the tetrazine ring.

The Role of the Methyl Group in Enhancing Stability:

The stability of the 1,2,4,5-tetrazine ring is influenced by the electronic properties of its substituents. Electron-withdrawing groups tend to destabilize the ring, making it more prone to hydrolysis.[1][6] Conversely, electron-donating groups, such as the methyl group in methyltetrazine, increase the stability of the tetrazine ring.[1][2][3][4][5] This makes methyltetrazine-containing compounds more robust for applications that require prolonged exposure to aqueous biological media.

Factors Influencing Stability:

  • pH: The stability of tetrazines can be pH-dependent. Some studies have shown that tetrazines can degrade in basic aqueous solutions.[10]

  • Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature. Stability studies are typically conducted at 37°C to mimic physiological conditions.[1]

  • Presence of Nucleophiles: While the tetrazine-TCO reaction is highly selective, the tetrazine ring can potentially react with other nucleophiles present in complex biological media, although this is generally not a significant concern for methyltetrazines.

Comparative Stability Data of Related Tetrazines in PBS (pH 7.4) at 37°C:

To provide a framework for understanding the stability of this compound, the following table summarizes stability data for various tetrazine derivatives from the literature. It is important to note that these are not direct values for this compound but serve as a useful comparison.

Tetrazine DerivativeSubstituents% Remaining after 14h in PBSReference
DimethyltetrazineAlkyl (electron-donating)~50%[11]
Dipyridyl-tetrazineHeteroaryl (electron-withdrawing)<50% (half-life of 9.6h)[11]
Other alkyl- or pyridinyl-substituted tetrazinesVaried>85% after 10h[11]

Experimental Protocols

For researchers and drug development professionals who need to precisely quantify the solubility and stability of this compound for their specific application, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in a biological buffer of choice (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Biological buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • HPLC system (optional, for more precise quantification)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the biological buffer in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Incubate the suspension at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent shaking is recommended.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the absorbance of the supernatant at the λmax of the methyltetrazine (typically around 520-540 nm).

    • Alternatively, for higher accuracy, dilute the supernatant and analyze it by a calibrated HPLC method.

    • Calculate the concentration of the dissolved this compound using a standard curve prepared with known concentrations of the compound in the same buffer.

Protocol 2: Assessment of Stability in Biological Buffers

This protocol describes a method to evaluate the stability of this compound over time in a biological buffer at a physiological temperature.[1]

Materials:

  • This compound

  • Biological buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath set to 37°C

  • UV-Vis Spectrophotometer or HPLC system

  • 96-well plates (for spectrophotometric measurements)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the pre-warmed biological buffer (37°C) to a final concentration suitable for detection (e.g., 0.2 mM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.[1]

  • Incubation and Monitoring:

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

    • Monitor the degradation of the methyltetrazine by measuring the decrease in its characteristic absorbance (around 520-540 nm) using a UV-Vis spectrophotometer.[1] For more precise results, analyze the aliquots by HPLC to separate the parent compound from any degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • From this plot, the half-life (t½) of the compound in the specific buffer and at the tested temperature can be determined.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the factors influencing the utility of this compound, the following diagrams are provided.

G Experimental Workflow for Solubility Determination A Add excess this compound to buffer B Vortex and incubate at desired temperature A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Measure concentration via UV-Vis or HPLC D->E F Calculate solubility (e.g., mg/mL or mM) E->F

Caption: Workflow for determining the solubility of this compound.

G Experimental Workflow for Stability Assessment A Prepare solution of this compound in buffer B Incubate at 37°C A->B C Take aliquots at various time points B->C D Measure remaining compound via UV-Vis or HPLC C->D E Plot % remaining vs. time D->E F Determine half-life (t½) E->F

Caption: Workflow for assessing the stability of this compound.

G Factors Influencing this compound Utility A This compound B Solubility A->B C Stability A->C D PEG5 Linker D->B enhances E Methyl Group E->C enhances F Biological Buffer (pH, Temp, Composition) F->B influences F->C influences

Caption: Key factors affecting the solubility and stability of the linker.

Conclusion

This compound is a valuable tool in the field of bioorthogonal chemistry, offering the potential for creating sophisticated bioconjugates for a variety of applications. Its design, featuring stability-enhancing methyl groups and a solubility-promoting PEG5 linker, makes it well-suited for use in biological systems. While this guide provides a comprehensive overview of the factors governing its solubility and stability, empirical determination of these parameters under the specific conditions of your experiment is highly recommended for achieving optimal results. The provided protocols offer a clear path for researchers to obtain this critical data, ensuring the successful implementation of this compound in their research and development endeavors.

References

Key features of tetrazine-based click chemistry for beginners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, key features, and practical applications of tetrazine-based click chemistry. It is designed to equip researchers, particularly those in drug development and chemical biology, with the foundational knowledge required to leverage this powerful bioorthogonal tool.

Introduction: The Need for Bioorthogonal Chemistry

In the complex environment of a living system, performing a specific chemical reaction without interfering with native biochemical processes is a significant challenge. Bioorthogonal chemistry addresses this by utilizing reactions whose components are mutually reactive but remain inert to the biological milieu.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in real-time within living organisms.[1] Among the various bioorthogonal strategies, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a premier tool due to its exceptionally rapid kinetics and outstanding specificity.[3][4]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The foundation of tetrazine-based click chemistry is the IEDDA reaction.[] This reaction involves an electron-deficient 1,2,4,5-tetrazine (the diene) reacting with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[6] The process occurs in two main steps:

  • [4+2] Cycloaddition: The tetrazine and TCO rapidly undergo a cycloaddition to form a bicyclic intermediate.[6]

  • Retro-Diels-Alder Reaction: This intermediate is unstable and quickly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) as the sole byproduct.[7][8] This release of N₂ drives the reaction to completion, forming a stable dihydropyridazine conjugate.

The unique electronic arrangement—an electron-poor diene and an electron-rich dienophile—is the reverse of the typical Diels-Alder reaction, hence the term "inverse-electron-demand".[6]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Tetrazine Tetrazine (Electron-Deficient Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Byproduct

Mechanism of the Tetrazine-TCO IEDDA Reaction.

Key Features and Advantages

Tetrazine ligation stands out from other click chemistry reactions due to a combination of highly desirable features.

  • Exceptional Kinetics : The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[7][9] This rapid rate allows for efficient labeling and conjugation even at the very low concentrations typical of biological systems.[4]

  • Superb Specificity and Bioorthogonality : The tetrazine and TCO moieties are highly selective for one another and do not cross-react with naturally occurring functional groups like amines or thiols found in biomolecules.[3][7] This ensures clean, specific labeling with minimal off-target effects.

  • Biocompatibility : The reaction proceeds under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) and, crucially, does not require a cytotoxic catalyst, such as the copper used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][10] This makes it ideal for applications in live cells and in vivo.[3]

  • Irreversibility : The elimination of nitrogen gas makes the reaction irreversible, ensuring the formation of a stable final product.[7][8]

  • Tunable Reactivity : The reaction kinetics can be fine-tuned by modifying the electronic properties of the substituents on the tetrazine ring.[9] Electron-withdrawing groups tend to lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction rate.[6][8] However, a trade-off often exists between reactivity and stability, with more reactive tetrazines sometimes showing lower stability under physiological conditions.[11][12]

G center Tetrazine-Based Click Chemistry kinetics Exceptional Kinetics (up to 10⁶ M⁻¹s⁻¹) center->kinetics bioortho High Specificity & Bioorthogonality center->bioortho biocompat Catalyst-Free Biocompatibility center->biocompat adv1 Works at Low Concentrations kinetics->adv1 adv2 Minimal Off-Target Reactions bioortho->adv2 adv3 Ideal for In Vivo & Live-Cell Studies biocompat->adv3 app1 Pretargeted Imaging adv1->app1 app2 Drug Delivery & Prodrug Activation adv1->app2 app3 Biomolecule Labeling adv1->app3 adv2->app1 adv2->app2 adv2->app3 adv3->app1 adv3->app2 adv3->app3

Logical relationships of tetrazine chemistry features.

Data Presentation: Quantitative Comparison of Click Reactions

The kinetic advantage of tetrazine-TCO ligation is most apparent when compared quantitatively with other prominent click reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.

FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Inverse-Electron-Demand Diels-AlderStrain-Promoted [3+2] CycloadditionCatalyzed [3+2] Cycloaddition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~1 - 1x10⁶[3][9]~10⁻³ - 1~10¹ - 10²[8]
Catalyst Required No[7]No[13]Yes (Cu(I))[8]
Biocompatibility Excellent[7]GoodLimited by copper toxicity[13]
Common Reactants Tetrazine + trans-cyclooctene (TCO)Azide + Cyclooctyne (e.g., DBCO)Azide + Terminal Alkyne

Table 1: Comparison of key bioorthogonal click chemistry reactions.

Experimental Protocols

This section provides a generalized protocol for the conjugation of a tetrazine-modified molecule to a TCO-modified protein. Researchers should optimize concentrations and incubation times for their specific molecules of interest.

5.1. Reagent Preparation

  • Protein-TCO Solution : Prepare a solution of the TCO-functionalized protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 6.0 and 9.0.[7] The concentration typically ranges from 1-5 mg/mL.[14]

  • Tetrazine Stock Solution : Immediately before use, dissolve the tetrazine-containing molecule (e.g., Tetrazine-PEG-Fluorophore) in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] Vortex briefly to ensure complete dissolution.

5.2. Ligation Reaction

  • Reaction Initiation : Add a calculated molar excess of the Tetrazine stock solution to the Protein-TCO solution.[14] It is common to use a 5- to 20-fold molar excess of the tetrazine reagent. Add the stock solution dropwise while gently vortexing to ensure efficient mixing and prevent protein precipitation.[14]

  • Incubation : Allow the reaction to proceed at room temperature for 30-60 minutes.[7][14] If using a fluorescent tetrazine, protect the reaction mixture from light to prevent photobleaching.[14] The reaction progress can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[7]

5.3. Purification of the Conjugate

  • Removal of Excess Reagent : After incubation, it is crucial to remove unreacted tetrazine reagent and any byproducts.[14]

  • Spin Desalting : For proteins larger than 5 kDa, a spin desalting column is a rapid and effective method for buffer exchange and removal of small molecules.[14] Equilibrate the column with the desired storage buffer before loading the sample.

  • Size-Exclusion Chromatography (SEC) : For higher purity, SEC can be employed to separate the larger protein conjugate from smaller, unreacted components.[14]

  • Storage : Store the purified protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.[14]

G cluster_purification Purification Options prep_reagents 1. Reagent Preparation - Dissolve Tetrazine-Molecule in DMSO - Prepare Protein-TCO in PBS Buffer initiate_reaction 2. Reaction Initiation - Add Tetrazine solution to Protein solution - Mix gently prep_reagents->initiate_reaction incubate 3. Incubation - Room temperature, 30-60 mins - Protect from light if applicable initiate_reaction->incubate purify 4. Purification - Remove excess small molecules incubate->purify spin_column Spin Desalting purify->spin_column sec Size-Exclusion Chromatography (SEC) purify->sec storage 5. Storage & Analysis - Store purified conjugate at 4°C - Characterize product spin_column->storage sec->storage

General experimental workflow for Tetrazine-TCO ligation.

Conclusion

Tetrazine-based click chemistry, particularly the ligation with trans-cyclooctenes, represents a powerful and versatile strategy for bioconjugation.[15] Its unrivaled reaction speed, coupled with its biocompatibility and high specificity, has solidified its role as an indispensable tool in chemical biology, drug development, and molecular imaging.[3] For researchers needing to perform chemical modifications in complex biological environments, tetrazine ligation offers a robust and efficient solution.

References

Exploring the Biocompatibility of PEGylated Tetrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of bioorthogonal chemistry with polymer therapeutics has propelled the development of innovative drug delivery systems, diagnostic tools, and in vivo imaging agents. Among the most promising bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles. When combined with Polyethylene Glycol (PEG), a polymer renowned for its biocompatibility and ability to improve pharmacokinetic profiles, PEGylated tetrazine compounds emerge as a powerful platform technology. This technical guide provides an in-depth exploration of the biocompatibility of these conjugates, offering a critical resource for researchers and professionals in the field. Here, we delve into the in vitro and in vivo biocompatibility, immunogenicity, and pharmacokinetic profiles of PEGylated tetrazine compounds, supported by detailed experimental protocols and quantitative data.

In Vitro Biocompatibility

The initial assessment of any new compound intended for biomedical application involves rigorous in vitro testing to evaluate its potential for cytotoxicity and hemotoxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration at which a compound may induce cell death. Studies on various PEG derivatives have shown that their cytotoxicity can be dependent on molecular weight and end-group functionality.[1][2] While PEG itself is generally considered non-toxic, the introduction of the tetrazine moiety necessitates a thorough evaluation.

One study evaluated a doxorubicin prodrug caged with a trans-cyclooctene (TCO), which was then activated by a PEG-tetrazine. The prodrug itself showed reduced cytotoxicity compared to free doxorubicin, and upon reaction with the PEG-tetrazine, the cytotoxicity was restored, indicating the release of the active drug.[3] Another study reported on a tetrazine-functionalized prodrug of the anti-tumor drug monomethyl auristatin E (MMAE) linked to a PEGylated diabody. This antibody-drug conjugate (ADC) demonstrated cytotoxicity comparable to the parent drug against human colorectal cancer cells, with an EC50 value of 0.67 nM.[3]

A separate study investigated the impact of metabolically labeling cancer cells with tetrazines and then treating them with a TCO-doxorubicin (TCO-Dox) prodrug. The IC50 values for TCO-Dox were significantly higher than free doxorubicin, indicating lower toxicity of the prodrug form. When the tetrazine-labeled cells were treated with TCO-Dox, the IC50 values decreased, demonstrating the targeted release and cytotoxic effect of doxorubicin.[4]

Table 1: In Vitro Cytotoxicity Data of Tetrazine-Related Compounds

Compound/SystemCell LineAssayEndpointIC50 / EC50 ValueCitation
Tz-ADC (MMAE)Human Colorectal CancerNot SpecifiedNot Specified0.67 nM[3]
DoxorubicinA549CCK-8 Proliferation48 h278 nM[4]
TCO-DoxA549CCK-8 Proliferation48 h4.76 µM[4]
TCO-Dox (Tetrazine activated)A549CCK-8 Proliferation48 h548 nM[4]
DoxorubicinHeLaCCK-8 Proliferation48 h229 nM[4]
TCO-DoxHeLaCCK-8 Proliferation48 h2.93 µM[4]
TCO-Dox (Tetrazine activated)HeLaCCK-8 Proliferation48 h439 nM[4]
Hemocompatibility Assessment

Hemolysis assays are critical for evaluating the interaction of compounds with red blood cells (RBCs). The rupture of RBCs, or hemolysis, can lead to severe toxicity. PEGylation is known to diminish the hemolytic activity of various nanoparticles and molecules.[5] Studies on PEGylated compounds have demonstrated their ability to reduce mechanically induced hemolysis.[6] While specific hemolysis data for PEGylated tetrazines is not abundant in the reviewed literature, the general understanding is that the PEG component would contribute to improved hemocompatibility.

In Vivo Biocompatibility and Toxicity

Following promising in vitro results, in vivo studies are essential to understand the systemic effects of PEGylated tetrazine compounds. These studies provide insights into potential organ toxicity and help determine safe dosage ranges.

Immunogenicity

A critical consideration for any therapeutic agent is its potential to elicit an immune response. The immunogenicity of PEG itself has been a subject of research, with evidence suggesting that PEG can, in some cases, induce the production of anti-PEG antibodies.[4][10] However, PEGylation is also a well-established method to reduce the immunogenicity of proteins and other therapeutic molecules.[11][12] The impact of the tetrazine moiety on the overall immunogenicity of the PEGylated conjugate is an area that requires further investigation. It is hypothesized that the small size of the tetrazine molecule is unlikely to make it a potent immunogen, especially when attached to a larger PEG chain that can shield it from immune recognition.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for its therapeutic efficacy and safety. PEGylation is a widely used strategy to improve the pharmacokinetics of drugs and biologics by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation time.[11]

Studies on radiolabeled PEGylated tetrazine tracers have demonstrated favorable pharmacokinetic properties, including rapid blood clearance and elimination primarily through the urinary route.[6] The biodistribution of these tracers can be influenced by the physicochemical properties of the tetrazine derivative, such as its lipophilicity.[13] For instance, more polar PEGylated tetrazines have been shown to have reduced intestinal uptake.[14] The ability to tune the pharmacokinetic properties by modifying the PEG linker and the tetrazine scaffold is a significant advantage for designing compounds for specific applications.[5]

Table 2: Pharmacokinetic Parameters of a PEGylated Tetrazine Derivative

CompoundParameterValueSpeciesCitation
[18F]28 (NOTA-PEG-Tetrazine)In vivo stability in blood (4h)63% intactAthymic nude mice
[18F]FDG-TzBlood ClearanceQuickHealthy mice[6]
[18F]FDG-TzElimination RouteUrinaryHealthy mice[6]

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PEGylated tetrazine compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add PEGylated tetrazine compounds (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 controls Include positive and negative controls controls->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_plate Measure absorbance solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.
Hemolysis Assay

This protocol details the procedure for assessing the hemolytic activity of PEGylated tetrazine compounds on red blood cells (RBCs).

Methodology

  • RBC Preparation: Obtain fresh whole blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs.

  • Washing: Remove the supernatant and wash the RBCs multiple times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.

  • RBC Suspension: Prepare a diluted suspension of the washed RBCs in PBS.

  • Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of the PEGylated tetrazine compound.

  • Controls:

    • Negative Control: Mix the RBC suspension with PBS only (should show no hemolysis).

    • Positive Control: Mix the RBC suspension with a known hemolytic agent, such as Triton X-100, to induce 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs and any cell debris.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorbance (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_exp Experiment cluster_measure Measurement & Analysis start Collect whole blood wash Wash RBCs with PBS start->wash suspend Prepare RBC suspension wash->suspend treat Incubate RBCs with PEGylated tetrazine compounds suspend->treat incubate Incubate at 37°C treat->incubate controls Include positive (Triton X-100) and negative (PBS) controls controls->incubate centrifuge Centrifuge to pellet RBCs incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant read_absorbance Measure hemoglobin absorbance collect_supernatant->read_absorbance calculate_hemolysis Calculate % hemolysis read_absorbance->calculate_hemolysis

Caption: Workflow for the in vitro hemolysis assay.

Signaling Pathways

The direct impact of PEGylated tetrazine compounds on specific signaling pathways is not extensively detailed in the current literature. Cytotoxicity is often a result of the payload being delivered rather than the PEG-tetrazine linker itself. For instance, doxorubicin, a common chemotherapy agent delivered via such systems, is known to induce apoptosis through DNA intercalation and inhibition of topoisomerase II. This can trigger a cascade of events involving pathways such as the p53 tumor suppressor pathway and the intrinsic mitochondrial apoptosis pathway.

Apoptosis_Signaling_Pathway Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 forms apoptosome with Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for doxorubicin-induced apoptosis.

Conclusion

PEGylated tetrazine compounds represent a highly promising and versatile platform for a range of biomedical applications. The available data suggests that these compounds generally exhibit good biocompatibility, with PEGylation playing a crucial role in mitigating potential toxicity and improving pharmacokinetic profiles. While more extensive quantitative data on the biocompatibility of a broader range of PEGylated tetrazine structures is needed, the current body of research provides a strong foundation for their continued development. The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biocompatibility of their novel PEGylated tetrazine constructs, ensuring the safety and efficacy of the next generation of targeted therapeutics and diagnostics.

References

Methodological & Application

Application Notes and Protocols for Protein-Protein Conjugation using a Homobifunctional Methyltetrazine-PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein conjugates are invaluable tools in research and therapeutic development, enabling the creation of novel structures such as antibody-drug conjugates (ADCs), bispecific antibodies, and protein oligomers with enhanced functionalities. A highly efficient and specific method for creating these conjugates is through bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (TCO).[1][2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at low concentrations and under mild, aqueous conditions without the need for a catalyst.[3][4]

This document provides a detailed protocol for the creation of protein-protein conjugates, specifically homodimers, using a homobifunctional Methyltetrazine-PEG5-methyltetrazine crosslinker. This method involves a two-step process: first, the target protein is functionalized with a TCO group. Subsequently, the homobifunctional tetrazine linker is added to bridge two TCO-modified proteins, yielding a protein dimer. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the final conjugate.[1]

Data Presentation

The efficiency of protein-protein conjugation using tetrazine-TCO ligation is influenced by reaction conditions and the specific proteins involved. The following table summarizes key quantitative data for this bioconjugation strategy.

ParameterValueConditionsReference
Reaction Kinetics (k) Up to 10⁶ M⁻¹s⁻¹Inverse-electron demand Diels-Alder reaction between tetrazine and TCO.[4]
Conjugation Yield 37%Ligation of TCO-modified T4 Lysozyme with bis-tetrazine PEG (2.0 kDa) after 1 hour.[1]
Reaction Time 1 hourFor significant homodimer formation.[1]
Stoichiometry 2:1 (Protein-TCO : bis-tetrazine linker)For homodimer formation.[1]
pH Range 6.5 - 7.5For protein stability and optimal reaction.[1]
Temperature 4°CTo ensure protein stability during conjugation.[1]

Experimental Protocols

This section provides a detailed methodology for the creation of protein homodimers using a this compound linker.

Part 1: Functionalization of Protein with trans-Cyclooctene (TCO)

This initial step involves the modification of the target protein with a TCO moiety, typically by reacting primary amines (e.g., lysine residues) with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns (7K MWCO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). The purified TCO-functionalized protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Protein Dimerization with this compound

In this step, the TCO-functionalized protein is crosslinked using the homobifunctional methyltetrazine linker.

Materials:

  • TCO-functionalized protein (from Part 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)[1]

Procedure:

  • Reactant Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction: In a microcentrifuge tube, mix the TCO-functionalized protein with the this compound linker. A 2:1 molar ratio of Protein-TCO to bis-tetrazine linker is recommended as a starting point for homodimer formation.[1]

  • Incubation: Incubate the reaction mixture for 1 hour at 4°C with gentle mixing.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Analysis: Analyze the reaction mixture by SDS-PAGE to confirm the formation of the protein dimer, which will appear as a band with approximately double the molecular weight of the monomeric protein.

Part 3: Purification and Characterization of the Protein-Protein Conjugate

Purification:

The desired protein-protein conjugate can be purified from unreacted monomeric protein and any potential side products using chromatographic techniques.

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger protein conjugate from the smaller, unreacted protein monomers.[5]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used if the charge of the conjugate differs significantly from the starting protein.[5]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[5]

Characterization:

The purified protein-protein conjugate should be characterized to confirm its identity, purity, and integrity.

  • SDS-PAGE: To assess the purity and apparent molecular weight of the conjugate.

  • Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the successful ligation.

  • Dynamic Light Scattering (DLS): To determine the size and aggregation state of the conjugate.

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protein-protein conjugation protocol.

G cluster_0 Part 1: TCO Functionalization cluster_1 Part 2: Dimerization cluster_2 Part 3: Purification & Characterization Protein Protein Reaction1 Labeling Reaction (RT, 1 hr) Protein->Reaction1 TCO-NHS_Ester TCO-NHS_Ester TCO-NHS_Ester->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 TCO_Protein TCO-Functionalized Protein Purification1->TCO_Protein Reaction2 Conjugation Reaction (4°C, 1 hr) TCO_Protein->Reaction2 bis_Tetrazine This compound bis_Tetrazine->Reaction2 Protein_Dimer_Crude Crude Protein Dimer Reaction2->Protein_Dimer_Crude Purification2 Purification (e.g., SEC) Protein_Dimer_Crude->Purification2 Purified_Dimer Purified Protein Dimer Purification2->Purified_Dimer Characterization Characterization (SDS-PAGE, MS) Purified_Dimer->Characterization G cluster_reactants Reactants cluster_product Product TCO_Protein1 TCO-Protein Dimer Protein-Dihydropyridazine-PEG5-Dihydropyridazine-Protein TCO_Protein1->Dimer IEDDA Reaction TCO_Protein2 TCO-Protein TCO_Protein2->Dimer bis_Tetrazine This compound bis_Tetrazine->Dimer N2 N₂ (gas) Dimer->N2 byproduct

References

Application Notes and Protocols for Methyltetrazine-PEG5-methyltetrazine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-methyltetrazine is a homobifunctional crosslinker that plays a important role in the field of bioorthogonal chemistry, particularly for live cell imaging applications. This molecule contains two methyltetrazine moieties separated by a hydrophilic polyethylene glycol (PEG5) spacer. The methyltetrazine groups react with strained alkenes, such as trans-cyclooctene (TCO), through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast, highly selective, and biocompatible, allowing for the precise labeling of biomolecules in their native environment without interfering with cellular processes.[1][2]

The PEG5 spacer enhances the solubility of the molecule in aqueous buffers, which is crucial for biological experiments.[2][3] The bifunctional nature of this compound makes it an ideal tool for crosslinking and tethering applications, such as linking two different TCO-modified biomolecules or for creating complex cellular assemblies for imaging studies.

These application notes provide an overview of the use of this compound in live cell imaging and detailed protocols for its application in a pre-targeting strategy.

Principle of Application: Pre-targeting for Live Cell Imaging

A common and powerful application for tetrazine derivatives in live cell imaging is the pre-targeting strategy.[4][5] This approach separates the targeting of a specific cellular component from the introduction of the imaging probe. This two-step labeling method minimizes background fluorescence and allows for the use of a variety of imaging agents.

The general workflow is as follows:

  • Modification of the Target: A biomolecule of interest (e.g., a cell surface protein, an antibody, or a metabolic label) is first functionalized with a strained alkene, typically trans-cyclooctene (TCO). This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies or other ligands.

  • Introduction of the Tetrazine Probe: After the TCO-modified biomolecule has localized to its target, the unreacted TCO is washed away. Subsequently, a tetrazine-conjugated imaging agent (e.g., a fluorophore) is introduced.

  • Bioorthogonal Ligation: The tetrazine rapidly and specifically "clicks" to the TCO, covalently attaching the imaging probe to the target of interest. This allows for precise visualization of the labeled molecule.

This compound can be utilized in this workflow, for example, by first reacting one of the methyltetrazine groups with a TCO-functionalized fluorophore and then using the second methyltetrazine group to label a TCO-modified cellular target. Alternatively, its bifunctional nature can be exploited to crosslink two TCO-labeled targets.

Data Presentation

Reaction Kinetics of Tetrazine-TCO Ligation

The inverse electron demand Diels-Alder reaction between tetrazines and TCO is known for its exceptionally fast kinetics, which is a key advantage for live cell labeling where low concentrations and rapid labeling are often required.

ReactantsRate Constant (k) in M⁻¹s⁻¹Reaction ConditionsReference
Hydrogen-substituted Tetrazine & TCOup to 30,000Not specified[1]
Tetrazine & Norbornene1.9Aqueous buffer[1]

Note: The reaction kinetics can be influenced by the specific substituents on both the tetrazine and the dienophile.[6]

Experimental Protocols

Protocol 1: Two-Step Labeling of Cell Surface Proteins for Live Cell Imaging

This protocol describes the labeling of cell surface proteins using an antibody-based pre-targeting approach with a TCO-modified secondary antibody, followed by detection with a this compound-fluorophore conjugate.

Materials:

  • Live cells cultured in an appropriate imaging dish (e.g., glass-bottom dish)

  • Primary antibody specific to a cell surface antigen

  • TCO-conjugated secondary antibody

  • This compound

  • TCO-conjugated fluorophore

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium, pre-warmed to 37°C

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

Procedure:

Step 1: Preparation of Methyltetrazine-Fluorophore Conjugate

  • Dissolve this compound and a TCO-conjugated fluorophore in an appropriate solvent (e.g., DMSO).

  • Mix the two components in a 1:1 molar ratio. The reaction is typically rapid and can proceed at room temperature.

  • The resulting solution contains the Methyltetrazine-PEG5-fluorophore conjugate. For initial experiments, purification may not be necessary if a slight excess of the fluorophore can be tolerated and washed out. For more sensitive applications, purification by HPLC is recommended.

Step 2: Pre-targeting with Antibodies

  • Grow cells to the desired confluency in an imaging dish.

  • Remove the culture medium and wash the cells gently with PBS.

  • Dilute the primary antibody to the recommended concentration in cold PBS or serum-free medium.

  • Incubate the cells with the primary antibody solution for 30-60 minutes at 4°C to prevent receptor internalization.

  • Wash the cells three times with cold PBS to remove unbound primary antibody.

  • Dilute the TCO-conjugated secondary antibody in cold PBS or serum-free medium.

  • Incubate the cells with the secondary antibody solution for 30-60 minutes at 4°C.

  • Wash the cells three times with cold PBS to remove unbound secondary antibody.

Step 3: Labeling with Methyltetrazine-Fluorophore Conjugate

  • Dilute the Methyltetrazine-PEG5-fluorophore conjugate (prepared in Step 1) to a final concentration of 1-10 µM in pre-warmed complete cell culture medium.

  • Add the labeling medium to the cells and incubate for 5-15 minutes at 37°C.

  • Wash the cells twice with pre-warmed complete cell culture medium to remove the unbound tetrazine-fluorophore conjugate.

  • Replace with fresh, pre-warmed complete cell culture medium for imaging.

Step 4: Live Cell Imaging

  • Mount the imaging dish on the microscope stage.

  • Use the appropriate fluorescence channels to visualize the labeled cells.

  • Perform time-lapse imaging to study dynamic cellular processes if desired.

Protocol 2: Immobilization of TCO-Labeled Live Cells on a Methyltetrazine-Functionalized Surface

This protocol details the preparation of a methyltetrazine-functionalized glass surface and the subsequent immobilization of live cells labeled with TCO for imaging. This is useful for studying cell adhesion and other surface-related phenomena.[1]

Materials:

  • Glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • Methyltetrazine-PEG4-triethoxysilane (MTZ-TES) or a similar silanizing agent

  • Ethanol

  • Deionized water

  • Nitrogen gas stream

  • Live cells in suspension

  • TCO-NHS ester for cell surface protein labeling

  • Fluorescence microscope

Procedure:

Step 1: Preparation of Methyltetrazine-Functionalized Glass Surfaces [1]

  • Surface Cleaning and Activation:

    • Immerse glass coverslips in Piranha solution for 1 hour to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the coverslips thoroughly with deionized water, followed by ethanol.

    • Dry the coverslips under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 1% (v/v) solution of MTZ-TES in anhydrous toluene.

    • Immerse the cleaned and dried coverslips in the MTZ-TES solution for 2-4 hours at room temperature with gentle agitation.

    • Remove the coverslips from the solution and rinse with anhydrous toluene to remove any non-covalently bound silane.

  • Curing and Final Preparation:

    • Cure the silanized coverslips by baking at 110°C for 30-60 minutes.

    • Rinse the cured coverslips with ethanol and dry under a nitrogen stream.

    • Store the functionalized coverslips in a desiccator until use.

Step 2: Labeling Live Cells with TCO [1]

  • Culture cells to the desired number.

  • For direct labeling of cell surface proteins, incubate the cells in suspension with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature.

  • Wash the cells three times with PBS to remove any unreacted TCO reagent.

  • Resuspend the TCO-labeled cells in cell culture medium.

Step 3: Cell Immobilization and Imaging [1]

  • Place a methyltetrazine-functionalized coverslip in a sterile imaging chamber.

  • Add the TCO-labeled cell suspension to the chamber, ensuring the cells come into contact with the functionalized surface.

  • Incubate for 15-60 minutes to allow for the bioorthogonal reaction and cell immobilization.

  • Gently wash the coverslip with fresh, pre-warmed cell culture medium to remove any non-adherent cells.

  • Mount the imaging chamber on the microscope stage and proceed with live-cell imaging.

Visualizations

experimental_workflow cluster_pretargeting Step 1: Pre-targeting cluster_labeling Step 2: Labeling cluster_click Step 3: Bioorthogonal Reaction Target Cell Surface Target PrimaryAb Primary Antibody Target->PrimaryAb Binding SecondaryAb_TCO TCO-conjugated Secondary Antibody PrimaryAb->SecondaryAb_TCO Binding Labeled_Cell Labeled Cell for Imaging SecondaryAb_TCO->Labeled_Cell Click Reaction (iEDDA) MeTet_PEG5_MeTet Methyltetrazine-PEG5- methyltetrazine MeTet_Fluorophore Methyltetrazine- Fluorophore Conjugate MeTet_PEG5_MeTet->MeTet_Fluorophore Reaction Fluorophore_TCO TCO-conjugated Fluorophore Fluorophore_TCO->MeTet_Fluorophore MeTet_Fluorophore->Labeled_Cell

Caption: Workflow for two-step labeling of live cells.

bioorthogonal_reaction cluster_reactants Reactants cluster_product Product Tetrazine This compound Labeled_Product Covalently Labeled Biomolecule Tetrazine->Labeled_Product iEDDA Reaction TCO TCO-modified Biomolecule TCO->Labeled_Product N2 Nitrogen Gas (byproduct) Labeled_Product->N2 releases

Caption: The bioorthogonal iEDDA reaction.

References

Application of Methyltetrazine-PEG5-methyltetrazine in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component influencing the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

Methyltetrazine-PEG5-methyltetrazine is a homobifunctional, polyethylene glycol (PEG)-based linker that offers significant advantages in PROTAC development. It leverages the power of "click chemistry," specifically the inverse electron demand Diels-Alder (iEDDA) reaction. The two methyltetrazine groups on the linker react rapidly and specifically with trans-cyclooctene (TCO) moieties under biocompatible conditions.[1] This allows for the efficient and modular assembly of PROTACs from TCO-functionalized POI ligands and E3 ligase ligands. The PEG5 spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, including a representative example of a BRD4-targeting PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound operate through the ubiquitin-proteasome system (UPS). The fundamental steps are as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into smaller peptides.

  • Recycling: The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Ub Ubiquitin Ub->Ubiquitinated_POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation. (Within 100 characters)

Data Presentation

The following table summarizes hypothetical quantitative data for a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4), synthesized using this compound. This hypothetical PROTAC, termed "BRD4-TzP5-CRBN," connects a TCO-functionalized JQ1 derivative (a BRD4 ligand) and a TCO-functionalized pomalidomide derivative (a CRBN ligand) via the this compound linker.

ParameterCell LineValueDescription
DC50 HEK29350 nMConcentration of PROTAC required to degrade 50% of the target protein after 24 hours.
Dmax HEK293>90%Maximum percentage of protein degradation achieved at the optimal PROTAC concentration.
Binding Affinity (POI) N/AKd = 150 nMDissociation constant for the binding of the PROTAC to the isolated BRD4 protein.
Binding Affinity (E3) N/AKd = 2 µMDissociation constant for the binding of the PROTAC to the isolated CRBN E3 ligase.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the synthesis of the hypothetical BRD4-TzP5-CRBN PROTAC.

Synthesis_Workflow POI_Ligand TCO-functionalized JQ1 (POI Ligand) Reaction iEDDA Click Reaction (DMSO, rt, 1-2h) POI_Ligand->Reaction E3_Ligand TCO-functionalized Pomalidomide (E3 Ligand) E3_Ligand->Reaction Linker This compound Linker->Reaction Purification Purification (RP-HPLC) Reaction->Purification PROTAC BRD4-TzP5-CRBN PROTAC Purification->PROTAC

Caption: PROTAC synthesis workflow. (Within 100 characters)

Materials:

  • TCO-functionalized JQ1

  • TCO-functionalized pomalidomide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolution: Dissolve TCO-functionalized JQ1 (1.0 eq) and TCO-functionalized pomalidomide (1.0 eq) in a minimal amount of anhydrous DMSO.

  • Linker Addition: In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMSO.

  • Reaction: Add the linker solution to the mixture of the TCO-functionalized ligands. Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, observing the disappearance of the starting materials and the appearance of the desired PROTAC product mass.

  • Purification: Upon completion, purify the crude reaction mixture by RP-HPLC to isolate the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot Assay for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of the target protein (BRD4) following treatment with the synthesized PROTAC.

Materials:

  • Cultured HEK293 cells

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed HEK293 cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies against BRD4 and the loading control overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant His-tagged BRD4 (POI)

  • Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., UbcH5a)

  • Ubiquitin

  • ATP

  • Synthesized PROTAC

  • Ubiquitination reaction buffer

  • Anti-His antibody

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, ATP, and ubiquitination buffer.

  • Addition of Components: Add the recombinant His-tagged BRD4, the E3 ligase complex, and the PROTAC at the desired concentration. Include a control reaction without the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-His antibody to detect BRD4 and an anti-ubiquitin antibody to detect polyubiquitin chains.

    • An increase in high molecular weight bands corresponding to ubiquitinated BRD4 in the presence of the PROTAC confirms its mechanism of action.

Ubiquitination_Assay_Workflow cluster_0 Reaction Components E1 E1 Enzyme Reaction Incubate at 37°C E1->Reaction E2 E2 Enzyme E2->Reaction Ub Ubiquitin Ub->Reaction ATP ATP ATP->Reaction POI His-BRD4 POI->Reaction E3 CRBN Complex E3->Reaction PROTAC PROTAC PROTAC->Reaction Analysis Western Blot (Anti-His, Anti-Ub) Reaction->Analysis Result High MW bands (Ubiquitinated BRD4) Analysis->Result

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates via Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of antibody-drug conjugates (ADCs) represents a powerful strategy in targeted therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO), has emerged as a robust method for ADC construction.[2] This "click chemistry" approach offers rapid kinetics, high specificity, and biocompatibility, enabling the formation of stable ADCs under mild conditions.[2][3]

This document provides detailed application notes and protocols for the synthesis of ADCs using a methyltetrazine-functionalized PEG linker. While the homobifunctional linker "Methyltetrazine-PEG5-methyltetrazine" is suitable for crosslinking two TCO-modified molecules, ADC synthesis typically employs a heterobifunctional linker to conjugate a drug to an antibody. Therefore, these protocols will focus on a common and effective strategy: the reaction between a TCO-modified antibody and a drug functionalized with a methyltetrazine-PEG linker. The inclusion of a polyethylene glycol (PEG) spacer, such as PEG5, enhances the hydrophilicity and stability of the resulting ADC, mitigating aggregation and improving its pharmacokinetic profile.[4][5]

Principle of the Method

The synthesis of the ADC is a two-step process:

  • Antibody Modification: The antibody is first functionalized with a trans-cyclooctene (TCO) moiety. This is typically achieved by reacting the lysine residues of the antibody with a TCO-NHS ester.

  • Drug-Linker Conjugation: A cytotoxic drug is conjugated to a methyltetrazine-PEG linker. In this protocol, we will assume the use of a commercially available or pre-synthesized drug-linker construct where the drug is attached to a Methyltetrazine-PEG5- moiety.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with the methyltetrazine-functionalized drug via the IEDDA cycloaddition to form the final ADC. This reaction is highly efficient and proceeds rapidly under physiological conditions.[6]

Materials and Reagents

ReagentSupplierPurpose
Monoclonal Antibody (mAb)User-definedTargeting moiety
TCO-PEG4-NHS Estere.g., BroadPharmFor antibody modification
Drug-Methyltetrazine-PEG5User-synthesized or custom orderCytotoxic payload with linker
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for linkers and drugs
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer
Amine-free buffer (e.g., HEPES)Sigma-AldrichBuffer for NHS ester reaction
Desalting columns (e.g., Zeba™ Spin)Thermo FisherBuffer exchange and purification
Hydrophobic Interaction Chromatography (HIC) columnWatersFor DAR analysis
LC-MS systemAgilent, WatersFor characterization and DAR analysis

Experimental Protocols

Protocol 1: Modification of Antibody with TCO-PEG4-NHS Ester

This protocol describes the modification of a monoclonal antibody with TCO groups by reacting lysine residues with an NHS ester-functionalized TCO linker.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0).

  • TCO-PEG4-NHS Ester Solution Preparation:

    • Dissolve TCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction:

    • Add a 10-20 molar excess of the TCO-PEG4-NHS ester solution to the antibody solution. The exact molar excess may need to be optimized for the specific antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted TCO-PEG4-NHS ester by buffer exchange into PBS pH 7.4 using a desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the concentration of the TCO-modified antibody using a UV-Vis spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO groups per antibody, can be determined by MALDI-TOF mass spectrometry.

Protocol 2: Synthesis of ADC via Tetrazine-TCO Ligation

This protocol details the conjugation of the TCO-modified antibody with a methyltetrazine-functionalized drug.

  • Reactant Preparation:

    • Prepare the TCO-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Dissolve the Drug-Methyltetrazine-PEG5 conjugate in DMSO to a concentration of 1-5 mM.

  • Ligation Reaction:

    • Add a 1.5 to 3-fold molar excess of the Drug-Methyltetrazine-PEG5 solution to the TCO-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Purification:

    • Purify the resulting ADC from excess drug-linker and solvent using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Characterization:

    • Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average drug-to-antibody ratio (DAR) using one or more of the methods described in the "ADC Characterization" section below.[7]

    • Analyze the purity and aggregation state of the ADC by size exclusion chromatography (SEC).

ADC Characterization

Accurate characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC.[8] Several methods can be used for its determination:

  • UV-Vis Spectrophotometry: This is a simple method that can be used if the drug has a distinct UV absorbance from the antibody. The concentrations of the antibody and the drug can be determined simultaneously by measuring the absorbance at 280 nm and the drug's λmax.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the antibody. The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed characterization, allowing for the determination of the distribution of different drug-loaded species and the confirmation of the molecular weight of the ADC.[7] The average DAR can be calculated from the deconvoluted mass spectrum.[9]

Characterization MethodPrincipleInformation Provided
UV-Vis Spectrophotometry Measures absorbance at 280 nm (antibody) and drug-specific wavelength.Average DAR.[7]
Hydrophobic Interaction Chromatography (HIC) Separates based on hydrophobicity, which increases with drug loading.Distribution of DAR species, average DAR.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates by chromatography and measures the mass-to-charge ratio.Precise mass of ADC species, DAR distribution, average DAR.[8][9]
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Purity, presence of aggregates or fragments.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_ligation Step 2: Bioorthogonal Ligation cluster_characterization Step 3: Characterization mAb Monoclonal Antibody (mAb) reaction1 Lysine Reaction mAb->reaction1 tco_nhs TCO-PEG4-NHS Ester tco_nhs->reaction1 purification1 Purification (Desalting) reaction1->purification1 tco_mAb TCO-modified mAb reaction2 Tetrazine-TCO Ligation tco_mAb->reaction2 purification1->tco_mAb drug_tetrazine Drug-Methyltetrazine-PEG5 drug_tetrazine->reaction2 purification2 Purification (Desalting) reaction2->purification2 adc Antibody-Drug Conjugate (ADC) analysis DAR Analysis (HIC, LC-MS) Purity Analysis (SEC) adc->analysis purification2->adc

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Tetrazine-TCO Ligation Signaling Pathway

Tetrazine_TCO_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_product Product tco_antibody TCO-modified Antibody cycloaddition [4+2] Cycloaddition tco_antibody->cycloaddition tetrazine_drug Methyltetrazine-PEG5-Drug tetrazine_drug->cycloaddition adc Antibody-Drug Conjugate (Stable Dihydropyridazine Linkage) cycloaddition->adc n2 Nitrogen Gas (N₂) (Byproduct) cycloaddition->n2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Conclusion

The use of methyltetrazine-PEG linkers in conjunction with TCO-modified antibodies provides a highly efficient and versatile platform for the synthesis of homogenous and stable ADCs. The bioorthogonal nature of the tetrazine-TCO ligation allows for precise control over the conjugation process, leading to ADCs with well-defined drug-to-antibody ratios. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists in the field of drug development to successfully synthesize and evaluate these promising therapeutic agents.

References

Application Notes and Protocols for iEDDA Reactions with Methyltetrazine-PEG5-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG5-methyltetrazine in inverse electron-demand Diels-Alder (iEDDA) reactions. This homobifunctional linker is a powerful tool for creating covalent linkages between two biomolecules functionalized with a strained alkene, such as trans-cyclooctene (TCO). The extremely rapid kinetics and high specificity of the iEDDA reaction make it ideal for a variety of applications in complex biological media.[1][2]

Overview of the iEDDA Reaction

The inverse electron-demand Diels-Alder (iEDDA) reaction is a bioorthogonal click chemistry reaction between an electron-deficient tetrazine and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).[2] This reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a catalyst.[1][2] The reaction results in a stable dihydropyridazine linkage with the release of nitrogen gas as the only byproduct.[2]

The this compound linker possesses two methyltetrazine moieties, allowing for the simultaneous or sequential conjugation of two TCO-modified molecules. The central PEG5 spacer enhances aqueous solubility and provides a flexible linkage between the conjugated molecules.[1][2]

Quantitative Data

ParameterValueNotes
Second-Order Rate Constant (k₂) 1,000 - 10,000 M⁻¹s⁻¹The reaction rate is among the fastest bioorthogonal reactions. The exact rate can be influenced by the specific TCO derivative and reaction conditions.
Reaction Time Minutes to 1 hourAt micromolar concentrations, the reaction typically proceeds to completion rapidly at room temperature.
Typical Yield >90%High conversion is generally achieved due to the favorable kinetics and thermodynamics of the reaction.
Stability of Linkage HighThe resulting dihydropyridazine bond is stable under physiological conditions.
Optimal pH Range 6.5 - 8.0The reaction is efficient in standard biological buffers like PBS.

Application: Homobifunctional Protein-Protein Conjugation

This protocol describes the use of this compound to create a stable conjugate between two different proteins, each previously functionalized with a TCO group.

Experimental Protocol

Materials:

  • TCO-modified Protein A

  • TCO-modified Protein B

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

    • Prepare solutions of TCO-modified Protein A and TCO-modified Protein B in PBS at a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine equal molar equivalents of TCO-modified Protein A and TCO-modified Protein B.

    • Add a 0.5 to 1-fold molar equivalent of the this compound stock solution to the protein mixture. The final concentration of DMSO in the reaction should be kept below 5% (v/v) to avoid protein denaturation.

    • Gently mix the reaction and incubate at room temperature for 1 hour.

  • Purification:

    • Purify the resulting protein-protein conjugate from unreacted components using size-exclusion chromatography (SEC). The conjugate will have a higher molecular weight and elute earlier than the individual proteins.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE. The conjugate will appear as a new band with a higher molecular weight than the individual protein monomers.

    • Confirm the identity and purity of the conjugate by mass spectrometry.

G cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis TCO_A TCO-Protein A Mix Mix Proteins and Linker TCO_A->Mix TCO_B TCO-Protein B TCO_B->Mix Tet Methyltetrazine-PEG5- methyltetrazine Tet->Mix Incubate Incubate at RT for 1 hr Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE MS Mass Spectrometry SEC->MS

Workflow for homobifunctional protein-protein conjugation.

Application: In-situ Formation of a PROTAC for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. This compound can be used to assemble a PROTAC in situ by reacting with a TCO-modified ligand for a target protein and a TCO-modified ligand for an E3 ubiquitin ligase. This example focuses on the targeted degradation of the Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol

Materials:

  • TCO-modified EGFR inhibitor (e.g., TCO-Gefitinib)

  • TCO-modified E3 ligase ligand (e.g., TCO-Pomalidomide)

  • This compound

  • Cancer cell line overexpressing EGFR (e.g., HCC827)

  • Cell culture medium and supplements

  • Lysis buffer

  • Antibodies for Western blotting (anti-EGFR, anti-GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture EGFR-overexpressing cancer cells to 70-80% confluency.

    • Prepare a treatment solution containing equimolar concentrations of TCO-modified EGFR inhibitor and TCO-modified E3 ligase ligand, along with a 0.5 to 1-fold molar equivalent of this compound in cell culture medium.

    • Treat the cells with the PROTAC-forming mixture and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

    • Quantify the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH).

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of EGFR degradation.

G cluster_PROTAC PROTAC Formation cluster_Cellular Cellular Action EGFR_ligand TCO-EGFR Ligand PROTAC Assembled PROTAC EGFR_ligand->PROTAC E3_ligand TCO-E3 Ligand E3_ligand->PROTAC Tet_linker Methyltetrazine-PEG5- methyltetrazine Tet_linker->PROTAC Ternary_complex Ternary Complex (EGFR-PROTAC-E3 Ligase) PROTAC->Ternary_complex Ubiquitination EGFR Ubiquitination Ternary_complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR

Mechanism of in-situ PROTAC formation and action.

Application: Pre-targeted Antibody-Drug Conjugate (ADC) Therapy

This application note describes a two-step pre-targeting strategy for cancer therapy. An antibody modified with TCO is first administered to target a tumor-specific antigen. After the unbound antibody has cleared from circulation, the this compound linker, pre-conjugated to two cytotoxic drug molecules also modified with TCO, is administered. The linker then rapidly reacts with the TCO-antibody at the tumor site, concentrating the cytotoxic payload.

Experimental Protocol (Conceptual)

Materials:

  • TCO-modified monoclonal antibody (mAb-TCO) targeting a tumor antigen (e.g., HER2)

  • TCO-modified cytotoxic drug (Drug-TCO)

  • This compound

  • Tumor-bearing animal model

Procedure:

  • Preparation of the Drug-Linker-Drug Conjugate:

    • React two molar equivalents of Drug-TCO with one molar equivalent of this compound in a suitable buffer to form the Drug-Linker-Drug conjugate.

    • Purify the conjugate using reverse-phase HPLC.

  • In Vivo Administration:

    • Administer the mAb-TCO to the tumor-bearing animal model and allow sufficient time for tumor localization and clearance of unbound antibody from circulation.

    • Administer the purified Drug-Linker-Drug conjugate.

  • Therapeutic Monitoring:

    • Monitor tumor growth and animal well-being over time to assess the therapeutic efficacy of the pre-targeted ADC.

G cluster_step1 Step 1: Antibody Targeting cluster_step2 Step 2: Drug Delivery mAb_TCO mAb-TCO Tumor_Cell Tumor Cell mAb_TCO->Tumor_Cell Binding to Tumor Antigen ADC Assembled ADC Tumor_Cell->ADC Drug_Linker Drug-Linker-Drug Drug_Linker->Tumor_Cell iEDDA Reaction ADC->Tumor_Cell Drug Release & Cell Death

Pre-targeted ADC therapy workflow.

References

Application Notes and Protocols for the Purification of Methyltetrazine-PEG5-methyltetrazine Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of bioconjugation has been significantly advanced by the advent of click chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes.[1][2] The Methyltetrazine-PEG5-methyltetrazine linker is a homobifunctional tool that leverages this highly efficient and bioorthogonal reaction, enabling the precise coupling of biological molecules.[1] The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility.[1][2] Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired bioconjugate, unreacted starting materials, and potential side products.[] Therefore, robust purification strategies are essential to isolate the pure bioconjugate for downstream applications in research, diagnostics, and therapeutics.

This document provides detailed application notes and protocols for the purification of bioconjugates synthesized using the this compound linker. The methods described are applicable to a wide range of biomolecules, including proteins, peptides, and antibodies.

General Workflow for Bioconjugation and Purification

The overall process involves the conjugation reaction followed by one or more purification steps to isolate the final product. The choice of purification method will depend on the specific properties of the bioconjugate and the impurities to be removed.

G cluster_0 Bioconjugation cluster_1 Purification A Biomolecule 1 (with strained alkene) D Conjugation Reaction (iEDDA Click Chemistry) A->D B Methyltetrazine-PEG5- methyltetrazine Linker B->D C Biomolecule 2 (with strained alkene) C->D E Crude Reaction Mixture D->E Mixture of products and reactants F Purification Step 1 (e.g., SEC, IEX, HIC) E->F G Optional Polishing Step (e.g., RP-HPLC) F->G H Pure Bioconjugate G->H

Caption: General workflow from bioconjugation to purification.

Size Exclusion Chromatography (SEC)

Application Note:

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius.[][4] This technique is highly effective for separating the larger bioconjugate from smaller unreacted linkers and other low molecular weight impurities.[][5] PEGylation significantly increases the hydrodynamic size of a protein, making SEC a primary choice for an initial purification step.[][5] It is a non-denaturing method that preserves the biological activity of the conjugate. However, SEC may have limited resolution for separating multi-PEGylated species or aggregates from the desired mono-conjugated product.[5]

G start Sample Injection column SEC Column (Porous Beads) start->column sep Separation based on Size (Larger molecules elute first) large Large Bioconjugate sep->large Early Elution medium Unreacted Biomolecule sep->medium small Excess Linker sep->small Late Elution

Caption: Principle of Size Exclusion Chromatography (SEC).

Protocol: SEC for Bioconjugate Purification

  • Column and Buffer Preparation:

    • Select a SEC column with a fractionation range appropriate for the expected size of the bioconjugate.

    • Equilibrate the column with a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) at a recommended flow rate. Ensure the buffer is filtered and degassed.

  • Sample Preparation:

    • Concentrate the crude conjugation reaction mixture if necessary.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

    • Maintain a constant flow rate and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Fraction Collection:

    • Collect fractions corresponding to the elution peaks. The desired bioconjugate is expected to elute earlier than the unreacted biomolecules and significantly earlier than the free linker.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE or analytical HPLC to confirm the purity and identity of the bioconjugate.

Quantitative Data Summary: SEC Parameters

ParameterTypical Value/RangePurpose
Column Resin Superdex 200, Superose 6, BioSep SEC 2000Separation based on molecular size.[4][5]
Mobile Phase PBS, Tris-HCl, HEPES (Isocratic)Maintain protein stability and native conformation.
pH 6.5 - 8.0Ensure protein solubility and stability.
Flow Rate 0.5 - 1.0 mL/min (Analytical/Prep)Affects resolution and run time.
Detection UV at 280 nmMonitor protein elution.

Ion Exchange Chromatography (IEX)

Application Note:

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge.[] The attachment of the this compound linker can alter the overall charge of the biomolecule, allowing for separation of the conjugate from the unconjugated starting material.[][6] PEG chains can shield surface charges, which weakens the interaction with the IEX resin.[][6] This effect often results in the PEGylated conjugate eluting earlier than the native protein in a salt gradient.[6] IEX is a high-resolution, high-capacity technique that can also separate positional isomers.[]

G cluster_0 Step 1: Binding cluster_1 Step 2: Elution A Sample loaded onto IEX column (low salt buffer) B Charged molecules bind to resin A->B C Apply increasing salt gradient B->C D Molecules elute based on charge interaction strength C->D E Weakly Bound (e.g., Bioconjugate) D->E Low Salt F Strongly Bound (e.g., Native Protein) D->F High Salt G reservoir Sample Reservoir pump Pump reservoir->pump Feed tff_module Feed TFF Membrane Permeate (Waste/Buffer) Retentate (Product) pump->tff_module:f0 tff_module:f3->reservoir Recirculation waste Permeate (Small molecules, Buffer) tff_module:f2->waste Filtrate

References

Application Notes & Protocols for Hydrogel Formation using Methyltetrazine-PEG5-methyltetrazine Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of hydrogels through bioorthogonal click chemistry has emerged as a powerful tool for creating biocompatible and tunable biomaterials for applications ranging from 3D cell culture and tissue engineering to controlled drug delivery. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (such as norbornene or trans-cyclooctene) is a premier example of such chemistry, prized for its rapid kinetics, high specificity, and ability to proceed in aqueous environments without the need for catalysts.[1][2][3]

This document provides a detailed protocol for creating hydrogels using a specific homobifunctional crosslinker, Methyltetrazine-PEG5-methyltetrazine . This crosslinker features two methyltetrazine moieties separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[3] It is designed to covalently crosslink polymers that have been functionalized with a suitable dienophile, such as norbornene. The resulting hydrogels are highly versatile, with physical properties that can be precisely controlled by adjusting precursor concentrations and stoichiometry.

Principle of Action: The iEDDA Reaction

The crosslinking mechanism is based on the iEDDA "click" reaction. A polymer backbone (e.g., multi-arm PEG, Hyaluronic Acid, or Gelatin) is first functionalized with norbornene (Nb) groups. When the this compound crosslinker is introduced, its two terminal methyltetrazine (Tz) groups react spontaneously with the norbornene groups on separate polymer chains. This reaction forms a stable dihydropyridazine linkage and releases nitrogen gas, effectively creating covalent crosslinks that result in the formation of a hydrogel network.[3][4][5] This process is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for encapsulating cells and other biological molecules.[2][4]

An interesting feature of the tetrazine-norbornene reaction is the presence of secondary interactions between the cycloaddition products. These non-covalent interactions can significantly enhance the mechanical properties of the resulting hydrogel, leading to an increased storage modulus and greater resistance to hydrolytic degradation compared to other crosslinking chemistries like thiol-ene.[1][6][7][8]

Experimental Protocols

This section details the necessary steps for preparing the precursor solutions and forming the hydrogel. The following protocol is a representative example using a norbornene-functionalized 4-arm PEG (PEG-Nb) as the backbone polymer.

Materials and Reagents
  • 4-arm PEG-Norbornene (e.g., 20 kDa)

  • This compound (M.W. 704.78)[3]

  • Phosphate Buffered Saline (PBS), sterile, pH 7.4

  • Sterile, nuclease-free water

  • Syringes and needles

  • Vortex mixer

Protocol 1: Hydrogel Formation
  • Prepare Precursor Stock Solutions:

    • PEG-Nb Solution: Dissolve 4-arm PEG-Norbornene in sterile PBS to achieve a desired final working concentration. For example, to create a 7.5 wt% hydrogel, prepare a 10% w/v stock solution (100 mg of 4-arm PEG-Nb in 1 mL of PBS).[1] Ensure complete dissolution by gentle vortexing.

    • Crosslinker Solution: Dissolve this compound in sterile PBS. The concentration should be calculated to achieve the desired stoichiometric ratio of tetrazine to norbornene groups. A 1:1 ratio is a common starting point.[1][9]

  • Hydrogel Assembly:

    • In a sterile microcentrifuge tube or a mold, add the required volume of the PEG-Nb solution.

    • If encapsulating cells or therapeutic agents, resuspend them in the PEG-Nb solution at this stage to the desired final concentration (e.g., 5 x 10^6 cells/mL).[9]

    • Add the calculated volume of the this compound crosslinker solution to the PEG-Nb solution.

    • Immediately and thoroughly mix the components by gentle pipetting or vortexing for 3-5 seconds. Avoid introducing air bubbles.

    • Quickly transfer the mixed solution to the desired mold or culture vessel.

    • Allow the solution to stand at room temperature (or 37°C for cell culture applications) to permit gelation. Gelation typically occurs within minutes.[4][10]

  • Equilibration and Use:

    • Once gelled, the hydrogel can be swelled in PBS or cell culture medium to reach equilibrium. This step is crucial for normalizing the mechanical properties and removing any unreacted precursors.

    • The hydrogel is now ready for its intended application, such as 3D cell culture, as a scaffold for tissue engineering, or as a depot for drug delivery.[10][11]

Workflow Diagram

Hydrogel_Formation_Workflow cluster_prep Step 1: Precursor Preparation cluster_mix Step 2: Hydrogel Assembly cluster_gel Step 3: Gelation & Equilibration A Dissolve 4-arm PEG-Norbornene in sterile PBS C Combine Precursor Solutions (Optional: Add cells/drugs to PEG-Nb solution) A->C B Dissolve this compound in sterile PBS B->C D Mix Thoroughly (Pipetting/Vortexing) C->D E Transfer to Mold D->E F Allow Gelation (Minutes at RT or 37°C) E->F G Equilibrate in PBS or Culture Medium F->G H Hydrogel Ready for Application G->H

Caption: Workflow for preparing hydrogels via tetrazine-norbornene click chemistry.

Data Presentation

The physical properties of the resulting hydrogels are highly tunable. The tables below summarize representative data from studies using similar tetrazine-norbornene crosslinking chemistry to highlight how formulation parameters influence hydrogel characteristics.

Table 1: Effect of Polymer Concentration on Hydrogel Properties
Formulation (PEG-Tz wt%)Norbornene Crosslinker (mM)Gelation Time (s)Storage Modulus (G') (kPa)Swelling Ratio (Q)Reference
5.0%3.0~300~2.5~35[9]
7.5%4.75~180~6.0~28[9]
10.0%6.5~120~10.0~20[9]

Data adapted from studies using multi-arm PEG-Tetrazine and a di-norbornene peptide crosslinker, demonstrating the principle that increasing polymer concentration leads to faster gelation, higher stiffness, and lower swelling.[9]

Table 2: Comparison of Tetrazine-Norbornene vs. Thiol-Norbornene Crosslinking
Crosslinking ChemistryPolymer SystemStorage Modulus (G') (kPa)Hydrolytic Degradation (24h in 0.1 N NaOH)Reference
Thiol-Norbornene20kDa PEG-tetra-thiol + 2kDa PEG-di-norbornene~1.3Complete degradation in minutes[1][8]
Tetrazine-Norbornene20kDa PEG-tetra-tetrazine + 2kDa PEG-di-norbornene~8.0No significant mass loss[1][8]

This head-to-head comparison shows that tetrazine-norbornene crosslinked hydrogels can be approximately 6-fold stiffer and exhibit unprecedented resistance to hydrolytic degradation, attributed to secondary interactions between the cycloaddition products.[1][6][8]

Visualization of Crosslinking Mechanism

The diagram below illustrates the chemical reaction responsible for hydrogel formation. The homobifunctional this compound linker reacts with norbornene groups on two separate polymer chains, creating a stable covalent crosslink.

Caption: The iEDDA reaction between norbornene-functionalized polymers and the Tz-PEG5-Tz crosslinker.

References

Application Notes and Protocols for In Vivo Pre-targeted Imaging using Methyltetrazine-PEG5-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pre-targeted imaging is a multi-step strategy designed to enhance the contrast and reduce the radiation dose to non-target tissues in radionuclide-based imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This approach separates the targeting of a specific biological marker from the delivery of the imaging agent. The inverse electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a bioorthogonal reaction with exceptionally fast kinetics, making it ideal for in vivo applications.[1][2][3]

This document details the application and protocols for using Methyltetrazine-PEG5-methyltetrazine, a homobifunctional linker, in pre-targeted imaging workflows. The PEG5 spacer enhances aqueous solubility and improves in vivo pharmacokinetics.[4][5] This linker can be utilized to cross-link TCO-modified targeting molecules, such as antibodies or nanoparticles, that have already accumulated at the target site.

Principle of Pre-targeted Imaging

The pre-targeted imaging strategy involves two key steps:

  • Targeting: A targeting molecule (e.g., an antibody) conjugated with a TCO is administered. This conjugate is allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation.[1][2]

  • Imaging: A radiolabeled tetrazine probe is administered. This probe rapidly reacts with the TCO-modified targeting molecule at the target site via the IEDDA click chemistry reaction.[1][2] The unbound radiolabeled tetrazine is quickly cleared from the body, leading to a high target-to-background signal ratio.[1]

The use of this compound allows for the cross-linking of two TCO-modified molecules, potentially enhancing signal amplification or creating a targeted in vivo assembly of theranostic agents.

Key Features of this compound

  • Biocompatible: The click reaction occurs efficiently under physiological conditions without the need for a copper catalyst.[4][5]

  • Chemoselective: Tetrazines and TCOs do not react with other functional groups found in biological systems, ensuring high specificity.[4][5]

  • Rapid Kinetics: The IEDDA reaction is one of the fastest bioorthogonal ligations known, with rate constants that can exceed 100,000 M⁻¹s⁻¹.[1]

  • Hydrophilic Spacer: The PEG5 spacer improves the solubility and in vivo behavior of the molecule.[4][5]

Experimental Data (from analogous tetrazine-based pre-targeting systems)

The following table summarizes quantitative data from pre-targeted imaging studies using various radiolabeled tetrazines and TCO-modified antibodies. This data provides an expected performance benchmark for a system utilizing this compound.

RadiotracerAntibodyTumor ModelTumor Uptake (%ID/g)Time Point (post-injection of radiotracer)Key FindingsReference
Al[¹⁸F]NOTA-labeled tetrazine5B1-TCO (anti-CA19.9)BxPC3 pancreatic cancer xenograftsUp to 6.44 hEffective tumor delineation with high activity concentration.[6]
[⁸⁹Zr]Zr-DFO-PEG5-TzU36-TCO (anti-CD44v6)VU-SCC-OE HNSCC xenografts1.5 ± 0.272 hLower absolute tumor uptake than the targeted approach but comparable tumor-to-non-target ratios and lower absorbed doses.[1]
⁶⁴Cu-labeled tetrazinehuA33-TCOSW1222 colorectal cancer xenografts~824 hHigh-quality images with tumor-to-background contrast comparable to directly radiolabeled antibodies but with a reduced absorbed dose to non-target organs.[7]
[¹¹¹In]In-DOTA-PEG11-TzCC49-TCOLS174T tumor xenografts4.23 hSuccessful SPECT imaging with a tumor-to-muscle ratio of 13:1.[3]
¹⁷⁷Lu-DOTA-PEG7-Tz5B1-TCOPancreatic cancer xenografts4.6 ± 0.8 to 16.8 ± 3.94 h to 120 hRapid and persistent tumor uptake with concurrent clearance from blood and non-target tissues, demonstrating therapeutic potential.[8]

Experimental Protocols

Protocol 1: Conjugation of TCO to a Targeting Antibody

This protocol describes the modification of an antibody with a TCO moiety using an NHS ester-functionalized TCO.

Materials:

  • Targeting antibody (e.g., anti-CA19.9 antibody 5B1)

  • TCO-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Centrifugal filters

Procedure:

  • Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the TCO-conjugated antibody using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS to remove unconjugated TCO-NHS ester.

  • Concentration and Characterization: Concentrate the purified antibody-TCO conjugate using a centrifugal filter. Determine the final protein concentration and the degree of labeling using UV-Vis spectroscopy and/or mass spectrometry.

  • Storage: Store the antibody-TCO conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Pre-targeted Imaging using Radiolabeled this compound

This protocol outlines the steps for a pre-targeted PET imaging experiment in a tumor xenograft mouse model.

Materials:

  • Tumor xenograft mouse model (e.g., BxPC3 pancreatic cancer xenografts in nude mice)

  • Antibody-TCO conjugate (from Protocol 1)

  • Radiolabeled this compound (e.g., with ¹⁸F, ⁶⁴Cu, or ⁶⁸Ga)

  • Sterile saline for injection

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of Antibody-TCO: Inject the tumor-bearing mice with the antibody-TCO conjugate (e.g., 100 µg in 100 µL of sterile saline) via the tail vein.

  • Accumulation and Clearance Period: Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from the circulation. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1][3][8]

  • Administration of Radiolabeled Tetrazine: After the clearance period, inject the mice with the radiolabeled this compound (e.g., 1-5 MBq in 100 µL of sterile saline) via the tail vein.

  • PET/CT Imaging: At various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours), anesthetize the mice and perform PET/CT imaging to visualize the biodistribution of the radiotracer.

  • Biodistribution Study (Optional): Following the final imaging session, euthanize the mice. Collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Data Analysis: Weigh the collected tissues and measure the radioactivity using a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Analyze the PET images to determine tumor-to-background ratios.

Visualizations

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_result Result A Administer TCO-modified Targeting Molecule (e.g., Antibody) B Accumulation at Target Site (e.g., Tumor) A->B C Clearance of Unbound Targeting Molecule B->C D Administer Radiolabeled This compound C->D Pre-targeting Interval (24-72h) E In Vivo 'Click' Reaction at Target Site D->E F Rapid Clearance of Unbound Radiolabeled Tetrazine E->F G High Contrast Image (High Target-to-Background Ratio) F->G

Caption: Workflow of pre-targeted imaging using a TCO-modified targeting molecule and a radiolabeled tetrazine.

Caption: Bioorthogonal IEDDA reaction between a TCO-modified antibody and this compound.

Logical_Relationship A Pre-targeted Approach B High Target Affinity and Specificity (from Antibody) A->B C Favorable Pharmacokinetics (from small radiolabeled tetrazine) A->C D Enhanced Image Contrast B->D E Reduced Non-Target Radiation Dose B->E C->D C->E F Improved Safety and Efficacy D->F E->F

Caption: Advantages of the pre-targeted imaging approach.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Non-specific Binding with Methyltetrazine-PEG5-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing non-specific binding when using Methyltetrazine-PEG5-methyltetrazine in bioorthogonal chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional linker that contains two methyltetrazine groups separated by a hydrophilic polyethylene glycol (PEG5) spacer.[1] Its primary application is in click chemistry, specifically in the inverse electron demand Diels-Alder (iEDDA) reaction with molecules containing a trans-cyclooctene (TCO) group.[1][2] This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for conjugating biomolecules in complex biological environments without the need for a copper catalyst.[3][4]

Q2: What are the common causes of non-specific binding in experiments using this compound?

Non-specific binding in tetrazine-TCO ligations can arise from several factors:

  • Hydrophobic Interactions: While the PEG5 linker in this compound enhances its water solubility, other components in the reaction, such as fluorescent dyes or the biomolecules themselves, can be hydrophobic and lead to non-specific binding to surfaces or other proteins.[1][5]

  • Excess Reagents: Using a large excess of the methyltetrazine reagent can lead to its non-specific association with cellular components or surfaces.[5]

  • Impure Reagents: Impurities in either the tetrazine or TCO-containing molecules can contribute to background signal.[5]

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.[6]

  • Suboptimal Reaction Conditions: Incorrect buffer composition, pH, or inadequate washing steps can all contribute to higher background.[1][7]

Q3: How does the PEG5 linker in this compound help in preventing non-specific binding?

The polyethylene glycol (PEG) spacer is a key feature for minimizing non-specific binding. Here's how it helps:

  • Increased Hydrophilicity: The PEG5 linker is hydrophilic, which increases the overall water solubility of the molecule.[1][8][9] This is crucial because poor solubility often leads to precipitation and non-specific binding to cellular structures.[10]

  • Reduced Hydrophobic Interactions: By increasing the hydrophilicity of the probe, the PEG linker helps to mitigate non-specific binding driven by hydrophobic interactions.[1]

  • Steric Hindrance: The flexible PEG chain can create a "shielding" effect, preventing the reactive methyltetrazine groups from non-specifically interacting with surfaces and biomolecules.[2][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem 1: High background signal or non-specific binding observed in negative controls.

Possible CauseRecommended Solution
Hydrophobic interactions Include a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) in your washing buffers to reduce non-specific hydrophobic associations.[5] Consider using a blocking agent like Bovine Serum Albumin (BSA) or casein to block non-specific binding sites on surfaces.[5][12]
Excess unreacted tetrazine reagent Optimize the stoichiometry of your reaction. A slight molar excess (1.5 to 5-fold) of the tetrazine reagent over the TCO-modified molecule is a good starting point.[1][5] After the reaction, ensure thorough removal of unreacted tetrazine through methods like size-exclusion chromatography (e.g., desalting columns), dialysis, or protein precipitation.[1][5]
Inadequate washing steps Increase the number and duration of washing steps after the incubation with the tetrazine reagent. This is a critical step for reducing background signal.[5]
Suboptimal blocking If using a blocking agent, ensure it is used at an effective concentration and for a sufficient amount of time. For surface-based assays, pre-blocking the surface is crucial.

Problem 2: Low specific signal or poor conjugation efficiency.

Possible CauseRecommended Solution
Suboptimal stoichiometry Empirically determine the optimal molar ratio of your tetrazine and TCO reactants. While a slight excess of tetrazine is common, a large excess can sometimes be detrimental.[1]
Incorrect reaction buffer or pH The TCO-tetrazine ligation is generally robust across a pH range of 6 to 9.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[13] Avoid buffers containing primary amines (e.g., Tris) if you are using an NHS ester to introduce the tetrazine or TCO, as they can compete with the desired reaction.[5]
Steric hindrance If conjugating large biomolecules, steric hindrance can impede the reaction. The PEG5 linker helps to mitigate this, but if the problem persists, consider a longer PEG linker if available.[1]
Degraded reagents Ensure that your this compound and TCO-modified molecules have been stored correctly (typically at -20°C, protected from light and moisture) and have not expired.[5] Prepare stock solutions fresh before use.

Quantitative Data Summary

Optimizing the signal-to-noise ratio is critical for successful experiments. The following table summarizes key quantitative parameters that can be adjusted to minimize non-specific binding and enhance specific signal.

ParameterRecommended Range/ValueRationale and Key Considerations
Molar Ratio (Tetrazine:TCO) 1.5:1 to 5:1A slight excess of the tetrazine probe can drive the reaction to completion. However, a very large excess can increase background. The optimal ratio should be determined empirically for each specific system.[1][5]
Reaction Buffer pH 6.0 - 9.0The TCO-tetrazine ligation is efficient in a broad pH range. PBS (pH 7.4) is a common and effective choice.[1][13]
Incubation Time 30 - 60 minutes at room temperatureThe reaction is very fast. Longer incubation times are generally not necessary and may increase non-specific binding.[1]
Washing Buffer Additives 0.05% - 0.1% Tween-20Non-ionic detergents are effective at reducing non-specific binding due to hydrophobic interactions without disrupting the specific ligation.[5]
Blocking Agents 1-3% BSA or CaseinBlocking agents are used to saturate non-specific binding sites on surfaces or cells, thereby reducing background signal. Casein has been shown to be a superior blocking agent in some ELISA applications.[5][12]

Experimental Protocols

Protocol 1: General Labeling of a TCO-Modified Protein with this compound

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[5]

    • Prepare a stock solution of this compound in an organic solvent like DMSO or DMF at a concentration of 1-10 mM.[5]

  • Labeling Reaction:

    • Add a 3-5 molar excess of the this compound solution to the TCO-modified protein solution.[5]

    • Incubate the reaction for 30-60 minutes at room temperature.[1]

  • Purification:

    • Remove the unreacted this compound using a desalting column (e.g., NAP-5 or PD-10) equilibrated with your desired storage buffer.[5]

    • Alternatively, use dialysis or protein precipitation (e.g., with cold acetone) to remove excess reagent.[5]

  • Characterization (Optional):

    • If the tetrazine is conjugated to a fluorescent dye, determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the appropriate wavelengths for the protein (e.g., 280 nm) and the dye.[5]

Protocol 2: Blocking Non-Specific Binding in Cell-Based Imaging

  • Cell Preparation:

    • Culture and treat your cells to introduce the TCO groups.

    • Wash the cells 2-3 times with PBS to remove any media components.

  • Blocking Step:

    • Incubate the cells with a blocking buffer (e.g., PBS containing 1-3% BSA) for 30-60 minutes at room temperature. This step is crucial to minimize non-specific binding of the tetrazine probe to the cell surface or the well plate.

  • Labeling:

    • Prepare the this compound labeling solution in a suitable imaging buffer (e.g., PBS with 1% BSA).

    • Remove the blocking buffer and add the tetrazine labeling solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light if a fluorescent dye is attached.

  • Washing:

    • Remove the labeling solution and wash the cells 3-5 times with a wash buffer (e.g., PBS containing 0.1% Tween-20) to remove any unbound tetrazine probe.

  • Imaging:

    • Add fresh imaging buffer to the cells and proceed with imaging.

Visualizations

experimental_workflow Experimental Workflow for TCO-Tetrazine Ligation cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis TCO_Protein Prepare TCO-modified Protein in PBS Mix Mix TCO-Protein and Tetrazine Reagent (3-5x molar excess of Tetrazine) TCO_Protein->Mix Tetrazine Prepare this compound in DMSO Tetrazine->Mix Incubate Incubate at Room Temperature (30-60 minutes) Mix->Incubate Purify Remove Excess Tetrazine (Desalting Column / Dialysis) Incubate->Purify Analyze Characterize Labeled Protein Purify->Analyze troubleshooting_logic Troubleshooting Logic for High Background Start High Background Signal? Check_Blocking Is a blocking step included? Start->Check_Blocking Add_Blocking Add a blocking step (e.g., 1-3% BSA) Check_Blocking->Add_Blocking No Check_Washing Are washing steps sufficient? Check_Blocking->Check_Washing Yes Add_Blocking->Check_Washing Increase_Washing Increase number and duration of washes Check_Washing->Increase_Washing No Check_Concentration Is tetrazine concentration optimized? Check_Washing->Check_Concentration Yes Increase_Washing->Check_Concentration Reduce_Concentration Reduce tetrazine concentration Check_Concentration->Reduce_Concentration No Check_Detergent Is a detergent used in wash buffer? Check_Concentration->Check_Detergent Yes Reduce_Concentration->Check_Detergent Add_Detergent Add 0.05-0.1% Tween-20 to wash buffer Check_Detergent->Add_Detergent No End Background Reduced Check_Detergent->End Yes Add_Detergent->End

References

Optimizing reaction conditions for tetrazine-TCO ligation in complex media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) in complex biological media. Here you will find answers to frequently asked questions, solutions to common problems, detailed protocols, and key kinetic data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, a slight molar excess of one reactant is recommended. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] However, the ideal ratio is system-dependent and should be determined empirically. For pre-targeting applications in vivo, a larger excess of the smaller tetrazine component is often used to ensure it reaches the TCO-labeled target.

Q2: What are the recommended buffers and pH for the ligation reaction?

A2: The tetrazine-TCO ligation is robust across a wide range of aqueous buffers.[1] Phosphate-buffered saline (PBS) is the most common choice. The reaction proceeds efficiently over a pH range of 6.0 to 9.0.[1][2] For labeling primary amines on a biomolecule with an NHS-ester functionalized tetrazine or TCO, a pH of 7.2-8.5 is optimal to balance amine reactivity and NHS-ester hydrolysis.[3] Avoid buffers containing primary amines like Tris or glycine during the NHS ester labeling step, as they will compete with the reaction.[3][4]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is typically performed at room temperature (20-25°C) for 30 to 60 minutes.[1][5] Due to the exceptionally fast kinetics, many ligations are complete within this timeframe.[6][7][8] For less reactive partners or very low concentrations, the incubation can be extended to 2 hours or performed overnight at 4°C.[1] In some cases, incubating at 37°C can accelerate the reaction, but reagent stability must be considered.[1]

Q4: Why is this reaction considered "bioorthogonal"?

A4: Bioorthogonality means the reaction can occur within a living system without interfering with or being influenced by native biochemical processes.[9] The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups found in biomolecules, such as amines, thiols, or carboxylates.[2][5] Furthermore, the reaction does not require a cytotoxic catalyst, such as copper, making it ideal for live-cell imaging and in vivo applications.[1][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing tetrazine-TCO ligations in complex environments like cell culture media, serum, or cell lysate.

Problem 1: Low or No Ligation Yield
Potential Cause Recommended Solution
Tetrazine Instability/Degradation Tetrazines, particularly electron-deficient ones, can degrade in aqueous media or react with nucleophiles (e.g., thiols like glutathione) present in cell media or lysate.[10][11] Solution: 1) Choose more stable tetrazine scaffolds (e.g., methyl- or H-substituted tetrazines are often more stable than highly electron-withdrawn ones).[12][13] 2) Minimize incubation time or perform the reaction at 4°C. 3) Prepare tetrazine stock solutions fresh in an anhydrous solvent like DMSO or DMF.[4]
trans-Cyclooctene (TCO) Isomerization TCO can isomerize to its unreactive cis-cyclooctene (CCO) form, a process that can be promoted by thiols or certain serum components.[14][15] Highly strained TCOs are often more reactive but also less stable.[9][16] Solution: 1) Use freshly prepared or properly stored TCO reagents. 2) Consider using more stable TCO derivatives like d-TCO.[16] 3) For long-term storage, TCOs can be protected as silver(I) complexes, which dissociate rapidly in chloride-containing media like PBS.[14][15]
Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to an incomplete reaction.[1] Solution: Empirically optimize the molar ratio for your specific system. Start with a 1.5-5x excess of the tetrazine reagent. If labeling a surface, a higher excess may be required.
Hydrolysis of NHS Ester If using an NHS ester to introduce TCO or tetrazine, the ester is moisture-sensitive and can hydrolyze, preventing the initial labeling of your biomolecule.[3][4] Solution: 1) Always allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[3] 2) Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] 3) Perform the labeling step promptly after adding the reagent to the aqueous buffer.
Problem 2: High Background Signal / Non-Specific Binding
Potential Cause Recommended Solution
Non-specific Tetrazine Reactivity Some tetrazine structures can exhibit off-target reactivity with cellular proteins, leading to background signal.[10][11] This is structure-dependent. Solution: Screen different tetrazine derivatives. Tetrazines with minimal proteome reactivity have been shown to provide higher selectivity and lower background in live-cell imaging.[11]
Hydrophobic Interactions Hydrophobic TCO or tetrazine reagents can aggregate or bind non-specifically to proteins and cell membranes.[1] Solution: 1) Use reagents that incorporate hydrophilic linkers, such as polyethylene glycol (PEG).[1] 2) Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers for cell-based assays.
Incomplete Removal of Reagents Excess unreacted fluorescent TCO or tetrazine probe will result in a high background signal. Solution: Ensure thorough removal of excess reagents after the ligation step using appropriate methods like spin desalting columns, dialysis, or size-exclusion chromatography for biomolecule purification, or sufficient washing steps for cells.[5]

Quantitative Data Summary

The rate of the tetrazine-TCO ligation is one of its most significant advantages. The second-order rate constant (k₂) is highly dependent on the specific structures of the tetrazine and TCO used.

Table 1: Selected Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligations
Tetrazine DerivativeTCO DerivativeSolvent / Mediumk₂ (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol/Water~2,000[6][7][8]
3,6-di-(2-pyridyl)-s-tetrazineStrained TCOMethanol22,000[17]
3,6-diphenyl-s-tetrazineStrained TCOMethanol3,100[17]
Methyl-substituted tetrazinesTCO derivativesAqueous~1,000[1]
Hydrogen-substituted tetrazinesTCO derivativesAqueousup to 30,000[1]
Various Tetrazine ScaffoldsTCO-PEG₄DPBS (37 °C)1,100 - 73,000[1]
Highly reactive scaffoldsTCOAqueous>50,000[18]

Note: Reaction rates can be influenced by solvent effects, temperature, and the specific substituents on both the tetrazine and TCO rings. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster kinetics.[6][9]

Visual Guides and Workflows

Diagrams help clarify the chemical principles and experimental steps involved in the ligation process.

Tetrazine_TCO_Ligation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Tetrazine Tetrazine (Diene) IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine->IEDDA TCO trans-Cyclooctene (TCO) (Dienophile) TCO->IEDDA Retro_DA Retro-Diels-Alder (N₂ release) IEDDA->Retro_DA Unstable Intermediate Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate

Caption: The two-step mechanism of tetrazine-TCO ligation.

Troubleshooting_Workflow Troubleshooting Low Ligation Yield Start Low Ligation Yield Observed Check_Reagents Verify Reagent Integrity Start->Check_Reagents Check_Protocol Review Protocol Parameters Start->Check_Protocol Tz_Degraded Is Tetrazine degraded? (Check stability in media) Check_Reagents->Tz_Degraded Tetrazine TCO_Isomerized Is TCO isomerized? (Use fresh TCO) Check_Reagents->TCO_Isomerized TCO Stoichiometry Is Stoichiometry Optimal? (Titrate ratios) Check_Protocol->Stoichiometry Ratios pH_Buffer Is pH / Buffer Correct? (pH 6-9, amine-free) Check_Protocol->pH_Buffer Conditions Solution_Tz Use more stable Tetrazine or reduce incubation time Tz_Degraded->Solution_Tz Yes Solution_TCO Use fresh/stabilized TCO TCO_Isomerized->Solution_TCO Yes Solution_Ratio Optimize molar ratio (e.g., 1.5-5x Tz) Stoichiometry->Solution_Ratio No Solution_pH Adjust buffer conditions pH_Buffer->Solution_pH No

Caption: A decision tree for troubleshooting low ligation yield.

Detailed Experimental Protocols

Protocol: General Labeling of a Protein with Tetrazine-NHS Ester and Ligation with a TCO-Fluorophore in Complex Media

This protocol describes a two-stage process: 1) labeling a target protein with a tetrazine moiety, and 2) reacting the tetrazine-labeled protein with a TCO-fluorophore in the presence of fetal bovine serum (FBS) as a representative complex medium.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)

  • Tetrazine-PEG-NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)

  • TCO-Fluorophore (e.g., TCO-PEG-Biotin or TCO-dye)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction Buffer (PBS, pH 7.4)

  • Fetal Bovine Serum (FBS)

  • Spin Desalting Columns (e.g., 7K MWCO for proteins >20 kDa)

Part 1: Labeling Protein with Tetrazine-NHS Ester

  • Protein Preparation: Adjust the concentration of your protein to 1-5 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Allow the Tetrazine-PEG-NHS ester vial to warm to room temperature. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[4]

  • Labeling Reaction: Add a 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. For example, for 1 nmol of protein, add 2 µL of 10 mM Tetrazine-NHS ester.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl per 1 mL of reaction volume). Incubate for 15 minutes at room temperature.[4]

  • Purification: Remove excess, unreacted tetrazine reagent using a spin desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions. The resulting solution contains your purified tetrazine-labeled protein.

Part 2: Ligation with TCO-Fluorophore in Complex Media

  • Prepare Complex Medium: Spike the Reaction Buffer (PBS) with 10% FBS to simulate a complex biological environment.[13]

  • Prepare Reactants:

    • Dilute the purified tetrazine-labeled protein to a final concentration of 10 µM in the PBS + 10% FBS mixture.

    • Prepare a 1 mM stock of the TCO-Fluorophore in DMSO. Dilute this stock to create a 15 µM working solution in the PBS + 10% FBS mixture.

  • Ligation Reaction: Add the TCO-Fluorophore working solution to the tetrazine-protein solution to achieve a final 1.5-fold molar excess of TCO (Final concentrations: 10 µM protein-Tz, 15 µM TCO-Fluorophore).

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature, protected from light if using a fluorophore.

  • Analysis: Analyze the resulting conjugate. The method will depend on the fluorophore/tag used:

    • Fluorescence: Measure fluorescence intensity on a plate reader or visualize by SDS-PAGE and in-gel fluorescence scanning.

    • Biotin Tag: Analyze via Western Blot using streptavidin-HRP.

    • Mass Shift: Analyze by mass spectrometry to confirm conjugation.

References

Addressing solubility issues of Methyltetrazine-PEG5-methyltetrazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG5-methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the solubility of this bifunctional crosslinker in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional crosslinker. It contains two methyltetrazine groups connected by a hydrophilic 5-unit polyethylene glycol (PEG5) spacer.[1] It is primarily used for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with trans-cyclooctene (TCO) or other strained alkenes.[1] This rapid and highly selective "click chemistry" reaction is used to link two molecules together in complex biological environments.[1]

Q2: How does the PEG5 spacer affect the properties of the molecule?

A2: The polyethylene glycol (PEG) spacer is hydrophilic, which significantly enhances the solubility of the otherwise hydrophobic tetrazine moieties in aqueous buffers.[1][2][3] PEGylation, the attachment of PEG chains, is a common strategy to improve the water solubility, stability, and pharmacokinetic properties of molecules, while reducing immunogenicity.[4][5]

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.[1] While the PEG5 spacer improves aqueous solubility, dissolving high concentrations directly in aqueous buffers can be challenging.[1] A common practice is to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO.[6][7]

Q4: What is the recommended storage condition for this compound?

A4: It is recommended to store the solid compound at -20°C for long-term stability (up to 3 years).[6] Stock solutions in an organic solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when dissolving this compound in aqueous solutions.

Issue Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffer (e.g., PBS). The intrinsic hydrophobicity of the tetrazine rings limits direct solubility at high concentrations in aqueous solutions.1. Prepare a Stock Solution: First, dissolve the compound in an anhydrous water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[6][7] 2. Step-wise Dilution: Add the organic stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation. The final concentration of the organic solvent in the aqueous buffer should be minimized (typically <5%) to avoid affecting your experimental system.
Precipitation occurs when diluting the stock solution into the aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent concentration may be too high, causing the biomolecules in the solution to precipitate.1. Lower the Final Concentration: Reduce the target concentration of the crosslinker in the aqueous buffer. 2. Use Co-solvents: For applications that can tolerate them, consider using a pre-formulated buffer containing co-solvents like PEG300 and a surfactant like Tween-80, which can significantly increase solubility.[6][9] 3. Gentle Warming: Briefly warm the solution to 37°C to aid in dissolution. However, be cautious about the thermal stability of your other reagents. 4. Sonication: Use a bath sonicator for a short period to help break up aggregates and facilitate dissolution.[6][8]
The compound appears oily and does not dissolve. The compound may be hygroscopic and has absorbed moisture, or it is in its natural physical state (often a red oil).1. Ensure Anhydrous Conditions: When preparing stock solutions, use fresh, anhydrous DMSO or DMF.[8] 2. Proper Storage: Always store the solid compound in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.[7]

Quantitative Solubility Data

Solvent System Achievable Concentration Molar Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 3.55 mM
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 3.55 mM
DMSO100 mg/mL141.89 mM

Data sourced from MedChemExpress.[6] These formulations are provided as a reference and may need to be adapted for specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 704.78 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out a precise amount of the compound (e.g., 1 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of the compound, this would be 141.9 µL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) for a bioconjugation reaction.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of the crosslinker in your reaction.

  • Calculate the volume of the stock solution needed. For example, to make 1 mL of a 100 µM working solution, you would need 10 µL of the 10 mM stock solution.

  • While gently vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition is crucial to prevent localized high concentrations that could lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is low (ideally ≤1%) to minimize any potential adverse effects on your biomolecules.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Solubilization cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Weigh solid this compound dissolve Dissolve in anhydrous DMSO to 10 mM start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Aliquot and store at -20°C or -80°C vortex->store get_stock Retrieve stock solution aliquot dilute Add stock dropwise to aqueous buffer while vortexing get_stock->dilute ready Working solution ready for immediate use dilute->ready

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Solubility Issues cluster_yes cluster_precip_solutions start Problem: Compound won't dissolve in aqueous buffer check_stock Did you prepare a concentrated stock in an organic solvent (e.g., DMSO)? start->check_stock precipitate Is precipitation occurring upon dilution? check_stock->precipitate Yes prepare_stock Solution: Prepare a stock solution in anhydrous DMSO first, then dilute. check_stock->prepare_stock No lower_conc Lower the final concentration precipitate->lower_conc Yes warm Gently warm to 37°C precipitate->warm Yes sonicate Use bath sonication precipitate->sonicate Yes co_solvent Use a co-solvent formulation precipitate->co_solvent Yes success Problem Resolved precipitate->success No lower_conc->success warm->success sonicate->success co_solvent->success prepare_stock->success

Caption: Troubleshooting logic for solubility problems.

References

Side reactions of methyltetrazine linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for methyltetrazine linkers. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your bioconjugation experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with methyltetrazine linkers?

A1: The primary side reactions depend on the specific functional groups present in your methyltetrazine linker. For commonly used linkers like Methyltetrazine-NHS esters, the main side reactions include:

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, particularly at neutral to high pH. This converts the amine-reactive ester into an unreactive carboxylic acid, which will significantly reduce your labeling efficiency.[1]

  • Tetrazine Degradation: The tetrazine ring itself can degrade in aqueous environments. This degradation is accelerated at basic pH or in the presence of nucleophiles such as thiols.[1] It's important to note that there is often a trade-off between the reactivity of a tetrazine in the desired inverse-electron-demand Diels-Alder (iEDDA) reaction and its stability.[1][2]

  • Reaction with Reducing Agents: Some tetrazines have shown instability in the presence of reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[3] If your protocol involves a reduction step, for example, to cleave disulfide bonds in an antibody, the stability of your specific methyltetrazine linker to the reducing agent should be considered.

Q2: How should I properly store and handle my methyltetrazine linkers to maintain their reactivity?

A2: Proper storage and handling are critical to prevent degradation and ensure optimal performance.

  • Storage of Solid Reagent: Methyltetrazine linkers should be stored at -20°C and protected from moisture.[4] It is advisable to desiccate the reagent to prevent hydrolysis.[4]

  • Preparing Stock Solutions: For preparing stock solutions, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture inside the vial.[4][5] Aqueous solutions of NHS esters are not stable and should be prepared immediately before use.[1] It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1]

Q3: My conjugation yield is very low. What are the potential causes and how can I troubleshoot this?

A3: Low conjugation yield can be attributed to several factors. A systematic troubleshooting approach is recommended. The primary areas to investigate are the quality and stability of your reagents, the reaction conditions, and the purification process.[4]

Troubleshooting Guides

This section provides a step-by-step guide to address specific issues you may encounter during your experiments.

Problem 1: Low or No Labeling of an Amine-Containing Molecule with a Methyltetrazine-NHS Ester

If you are experiencing low labeling efficiency, it is often related to the NHS ester reaction step.

Troubleshooting Decision Tree:

G start Low Labeling Efficiency reagent_quality Check Reagent Quality & Stability start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions purification Evaluate Purification Step start->purification sub_reagent1 Was the linker stored properly (-20°C, desiccated)? reagent_quality->sub_reagent1 sub_reaction1 Is the buffer pH between 7.2-9.0? reaction_conditions->sub_reaction1 sub_purification1 Was the purification method appropriate for your molecule (e.g., SEC, dialysis)? purification->sub_purification1 sub_reagent2 Was the stock solution fresh and in anhydrous solvent? sub_reagent1->sub_reagent2 Yes solution_reagent1 Re-run with a fresh aliquot of linker. sub_reagent1->solution_reagent1 No success Problem Resolved sub_reagent2->success Yes sub_reaction2 Does the buffer contain primary amines (e.g., Tris, glycine)? sub_reaction1->sub_reaction2 Yes solution_reaction1 Adjust pH to 7.2-9.0. sub_reaction1->solution_reaction1 No solution_reaction2 Buffer exchange to a non-amine containing buffer (e.g., PBS, HEPES). sub_reaction2->solution_reaction2 Yes sub_reaction2->success No solution_purification1 Optimize purification to efficiently remove unreacted linker. sub_purification1->solution_purification1 No sub_purification1->success Yes

Caption: Troubleshooting guide for low protein labeling efficiency.

Problem 2: Low Yield in the Tetrazine-TCO Click Reaction

Even with a successfully labeled molecule, the subsequent click reaction with a trans-cyclooctene (TCO) modified molecule can sometimes result in a low yield.

Troubleshooting Decision Tree:

G start Low Click Reaction Yield tetrazine_stability Check Tetrazine Stability start->tetrazine_stability tco_quality Verify TCO Reagent Quality start->tco_quality reaction_params Optimize Reaction Parameters start->reaction_params sub_tetrazine1 Was the tetrazine-labeled molecule exposed to harsh conditions (high pH, reducing agents)? tetrazine_stability->sub_tetrazine1 sub_tco1 Is the TCO reagent known to be stable? (Some strained TCOs can isomerize) tco_quality->sub_tco1 sub_reaction1 Is the molar ratio of tetrazine to TCO optimized? (Try 1:1.5) reaction_params->sub_reaction1 solution_tetrazine1 Re-prepare the tetrazine-labeled molecule and use immediately under optimal conditions. sub_tetrazine1->solution_tetrazine1 Yes success Problem Resolved sub_tetrazine1->success No solution_tco1 Use a fresh, quality-controlled TCO reagent. sub_tco1->solution_tco1 No sub_tco1->success Yes solution_reaction1 Perform a titration to find the optimal molar ratio. sub_reaction1->solution_reaction1 No sub_reaction2 Is the reaction time sufficient? sub_reaction1->sub_reaction2 Yes solution_reaction2 Increase incubation time or monitor reaction progress (e.g., by color change). sub_reaction2->solution_reaction2 No sub_reaction2->success Yes

Caption: Decision tree for troubleshooting low Tetrazine-TCO ligation yield.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your experiments.

Table 1: Recommended Buffer Conditions for NHS Ester Labeling

StepRecommended BufferpH RangeRationale
Amine LabelingPBS, HEPES, Borate7.2 - 9.0The reaction of NHS esters with primary amines is pH-dependent. At lower pH, the reaction is slow, while at higher pH, hydrolysis of the NHS ester is accelerated.[5]
QuenchingTris, Glycine~8.0Primary amine-containing buffers will react with and consume excess NHS ester, stopping the labeling reaction.[4]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligations

Tetrazine TypeDienophileSecond-Order Rate Constant (k)Source
General RangeTCO1 - 1 x 10^6 M⁻¹s⁻¹[6]
Methyl-substitutedTCO~1000 M⁻¹s⁻¹[6]
Hydrogen-substitutedTCOup to 30,000 M⁻¹s⁻¹[6]
DipyridalTCO2000 (±400) M⁻¹s⁻¹[6]

Experimental Protocols

Protocol 1: Activation of Me-Tz-PEG4-COOH and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of a methyltetrazine linker with a carboxylic acid group using EDC/NHS chemistry, followed by conjugation to a molecule containing a primary amine.

Workflow Diagram:

G reagent Me-Tz-PEG4-COOH activation Activate with EDC/NHS (15-30 min, RT) reagent->activation activated_linker Me-Tz-PEG4-NHS ester activation->activated_linker conjugation Add to Amine-Containing Molecule (2h at RT or overnight at 4°C) activated_linker->conjugation quenching Quench with Tris or Glycine conjugation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification final_product Purified Tetrazine-Labeled Molecule purification->final_product

Caption: Workflow for Me-Tz-PEG4-COOH labeling.

Methodology:

  • Activation:

    • Dissolve Me-Tz-PEG4-COOH in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).

    • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).[4]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[4]

  • Conjugation:

    • Add the activated Me-Tz-PEG4-NHS ester to your protein or molecule solution in an amine-free buffer (e.g., PBS, pH 7.4).

    • The molar excess of the linker relative to the protein should be optimized based on the desired degree of labeling.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching and Purification:

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4]

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.[4]

Protocol 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

This protocol is for the "click" reaction between a tetrazine-labeled molecule and a TCO-modified molecule.

Reaction Pathway Diagram:

G tz_molecule Tetrazine-Labeled Molecule mix Mix in PBS, pH 7.4 tz_molecule->mix tco_molecule TCO-Modified Molecule tco_molecule->mix incubation Incubate (30-120 min, RT) mix->incubation diels_alder [4+2] Cycloaddition incubation->diels_alder retro_diels_alder Retro-Diels-Alder (N₂ release) diels_alder->retro_diels_alder conjugate Stable Conjugate retro_diels_alder->conjugate

Caption: The iEDDA reaction pathway.

Methodology:

  • Reaction Setup:

    • Prepare the tetrazine-labeled molecule and the TCO-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[4]

    • Combine the two reactants. A slight molar excess of the tetrazine-functionalized molecule (1.05-1.5 molar equivalents) can be used for optimal results.[6]

  • Incubation:

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.[4][6] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.[4]

  • Purification:

    • Purify the final conjugate using a suitable chromatographic technique (e.g., SEC) to remove any unreacted starting materials.[4]

References

Technical Support Center: Navigating Tetrazine Hydrolysis in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazine compounds. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate the challenges associated with tetrazine hydrolysis in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is tetrazine hydrolysis and why is it a concern in my experiments?

A1: Tetrazine hydrolysis is the degradation of the 1,2,4,5-tetrazine ring in the presence of water or other nucleophiles. This is a significant concern because the tetrazine core is the reactive moiety in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry. Hydrolysis leads to an inactive compound, which reduces the efficiency of your labeling or ligation experiments, resulting in low yields or complete reaction failure.[1][2]

Q2: What are the primary factors that influence the rate of tetrazine hydrolysis?

A2: The stability of tetrazines in aqueous media is influenced by several factors:

  • Electronic Properties: Tetrazines substituted with electron-withdrawing groups are more susceptible to hydrolysis, as these groups destabilize the aromatic ring. Conversely, tetrazines with electron-donating groups, such as alkyl groups, tend to be more stable.[2][3][4][5]

  • pH: The rate of hydrolysis can be pH-dependent. Some tetrazines show increased degradation in basic aqueous solutions.[6][7]

  • Steric Hindrance: Increased steric bulk around the tetrazine ring can sometimes offer protection from nucleophilic attack, enhancing stability.[8]

  • Temperature: Like most chemical reactions, hydrolysis rates can increase with temperature. Many stability studies are conducted at 37°C to mimic physiological conditions.[3][6][9]

Q3: How can I visually identify if my tetrazine compound has degraded?

A3: Tetrazine compounds are characteristically magenta or pink in color. The degradation of the tetrazine ring results in the loss of this color. A fading of the pink/magenta color of your solution is a strong indicator of hydrolysis.[4][10] The progress of the reaction can be monitored spectrophotometrically by following the disappearance of the tetrazine's absorbance, typically between 510 and 550 nm.[9][11]

Q4: Which tetrazine derivatives offer the best stability against hydrolysis?

A4: Tetrazines with electron-donating substituents generally exhibit higher stability. For example, alkyl-substituted tetrazines are more stable than those with electron-withdrawing groups.[3] Additionally, certain hydroxyl-substituted tetrazines have been shown to be very stable in aqueous environments, with minimal degradation observed over extended periods.[6][7] DHP-substituted tetrazines have also been noted for their exceptional stability under physiological conditions.[2]

Q5: Are there any storage recommendations to prolong the shelf-life of my tetrazine compounds?

A5: To minimize hydrolysis during storage, it is recommended to store tetrazine compounds as dry, solid materials in a dark and cold environment (-20°C).[12] For solutions, prepare stocks in anhydrous, water-miscible organic solvents like DMSO or DMF and store them at low temperatures.[13] Avoid prolonged storage in aqueous buffers, especially at basic pH.[1]

Troubleshooting Guide: Low-Yield or Failed Tetrazine Ligation Reactions

If you are experiencing issues with your tetrazine-dienophile ligation reactions, consult the following guide.

Issue Potential Cause Recommended Solution
Low or no product formation Tetrazine Hydrolysis: Your tetrazine compound may have degraded in the aqueous reaction buffer before or during the experiment.- Use a more stable tetrazine derivative (e.g., with electron-donating or hydroxyl groups).[3][6] - Prepare fresh solutions of your tetrazine immediately before use.[13] - Perform the reaction at a neutral or slightly acidic pH if your tetrazine is base-sensitive.[7] - Minimize the incubation time as much as possible.[14]
Suboptimal pH: The pH of the reaction buffer may be affecting the stability of the tetrazine or the reactivity of the dienophile.- Ensure the reaction buffer is within the optimal pH range, typically between 6 and 9 for TCO-tetrazine ligations.[14] - Be aware that some tetrazines degrade faster in basic solutions.[7]
Inactive Dienophile: The dienophile (e.g., trans-cyclooctene, TCO) may have degraded or isomerized.- Confirm the quality and activity of your dienophile reagent.[1]
Incorrect Stoichiometry: An improper molar ratio of tetrazine to dienophile can lead to an incomplete reaction.- Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[14]
Reaction starts but does not go to completion Gradual Tetrazine Degradation: The tetrazine may be slowly hydrolyzing over the course of the reaction.- Consider increasing the initial concentration of the tetrazine to compensate for the gradual loss. - If possible, lower the reaction temperature to slow down the hydrolysis rate.[14]
Inconsistent results between experiments Variability in Reagent Handling: Differences in how tetrazine stocks are prepared and stored can lead to varying levels of degradation.- Standardize your protocol for preparing and handling tetrazine solutions. - Always allow vials of solid tetrazine to equilibrate to room temperature before opening to prevent condensation.[13]

Quantitative Data on Tetrazine Stability

The stability of various tetrazine derivatives in aqueous buffer (PBS, pH 7.4) at 37°C. Data is presented as the percentage of the compound remaining after a specified time.

Tetrazine Substituent% Remaining after 12h[6][7]% Remaining after 14h[3][9]General Stability Trend
Dipyridyl~15-40%LowLow Stability (Electron-withdrawing)
Pyrimidyl~15-40%LowLow Stability (Electron-withdrawing)
Phenyl>75%Mid-rangeModerate Stability
Pyridyl>75%Mid-rangeModerate Stability
Hydroxyl-substituted>85%HighHigh Stability (Electron-rich)
Alkyl-substitutedNot specifiedHighHigh Stability (Electron-donating)
Hydrogen-substitutedNot specifiedMid-rangeGood balance of stability and reactivity

Note: Stability can vary significantly based on the specific structure of the tetrazine compound.

Experimental Protocols

Protocol: Assessing Tetrazine Stability in Aqueous Buffer

This protocol describes a general method to determine the stability of a tetrazine compound in an aqueous solution by monitoring its absorbance over time.

Materials:

  • Tetrazine compound of interest

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear, flat-bottomed microplate

  • Microplate reader capable of measuring absorbance at ~515-540 nm and maintaining a constant temperature.

Procedure:

  • Prepare a Tetrazine Stock Solution: Dissolve the tetrazine compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 20 mM).

  • Prepare Working Solution: Dilute the DMSO stock solution in PBS (pH 7.4) to a final concentration of 0.2 mM. Ensure the final concentration of DMSO is low (e.g., 1%) to minimize its effect on the stability.[9]

  • Plate Setup: Add a known volume (e.g., 200 µL) of the tetrazine working solution to multiple wells of the 96-well plate. Include wells with only the buffer as a blank control. It is recommended to perform the experiment in triplicate.[9]

  • Incubation and Measurement: Place the microplate in a plate reader pre-heated to 37°C.[9]

  • Data Collection: Monitor the decrease in the absorbance of the tetrazine at its λmax (typically 515-540 nm) over a desired period (e.g., 14 hours). Take measurements at regular intervals.[6][9]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance readings of the tetrazine samples at each time point.

    • Normalize the absorbance values to the initial reading at t=0.

    • Plot the normalized absorbance versus time to visualize the degradation profile. The percentage of tetrazine remaining can be calculated from the normalized absorbance values.

Visualizations

Tetrazine_Hydrolysis_Factors cluster_factors Influencing Factors Electronic Effects Electronic Effects Tetrazine Stability Tetrazine Stability Electronic Effects->Tetrazine Stability EWG decreases EDG increases pH pH pH->Tetrazine Stability Basic pH can decrease Nucleophiles Nucleophiles Nucleophiles->Tetrazine Stability Presence decreases Temperature Temperature Temperature->Tetrazine Stability Increase decreases Hydrolysis (Degradation) Hydrolysis (Degradation) Tetrazine Stability->Hydrolysis (Degradation) Inversely proportional

Caption: Factors influencing the stability and hydrolysis of tetrazine compounds.

Troubleshooting_Workflow start Low/No Ligation Product check_tetrazine Is the Tetrazine solution fresh and properly stored? start->check_tetrazine check_stability Is the Tetrazine known to be stable under your reaction conditions (pH, temp)? check_tetrazine->check_stability Yes prepare_fresh Action: Prepare fresh Tetrazine solution immediately before use. check_tetrazine->prepare_fresh No check_reagents Are the dienophile and buffers of good quality and correct pH? check_stability->check_reagents Yes use_stable_tz Action: Switch to a more stable Tetrazine derivative (e.g., alkyl- or hydroxyl-substituted). check_stability->use_stable_tz No validate_reagents Action: Validate dienophile activity. Prepare fresh buffers. check_reagents->validate_reagents No success Problem Solved check_reagents->success Yes prepare_fresh->check_stability optimize_conditions Action: Adjust pH to neutral/acidic. Minimize reaction time/temperature. use_stable_tz->optimize_conditions optimize_conditions->success validate_reagents->success

Caption: Troubleshooting workflow for failed tetrazine ligation experiments.

Hydrolysis_Mechanism tetrazine Active Tetrazine Magenta/Pink Color intermediate Ring-opened Intermediate tetrazine->intermediate Nucleophilic Attack nucleophile {H₂O | OH⁻} product Degradation Products Colorless intermediate->product Rearrangement

Caption: Simplified mechanism of tetrazine hydrolysis via nucleophilic attack.

References

Best practices for storing and handling Methyltetrazine-PEG5-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Methyltetrazine-PEG5-methyltetrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A: this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers suggest that it can be stored at -20°C as a powder for up to 3 years.[1][3] For stock solutions, it is recommended to store them at -80°C.[1][4]

Q2: What is the recommended solvent for dissolving this compound?

A: This compound is soluble in organic solvents such as DMSO, DMF, DCM, and acetonitrile.[2] For aqueous buffers, the hydrophilic PEG5 spacer enhances solubility.[2]

Q3: What is the shelf life of this compound in different storage conditions?

A: As a powder, it can be stable for up to 3 years when stored at -20°C.[1][3] Stock solutions in a solvent can be stored for up to 6 months at -80°C or for 1 month at -20°C.[1][4] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.

Q4: What is the primary application of this compound?

A: It is a homobifunctional linker used for inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions, a type of "click chemistry".[2] It reacts with strained alkenes like trans-cyclooctene (TCO) to form a stable linkage.[2] This makes it useful in creating antibody-drug conjugates, PROTACs, and for fluorescent imaging and drug delivery applications.[2][4]

Q5: Is this compound compatible with biological systems?

A: Yes, the iEDDA reaction is bioorthogonal and biocompatible, meaning it can occur efficiently in aqueous buffers and complex biological systems without interfering with native biological processes.[2] No copper catalyst or reducing agents are required for this reaction.[2]

Storage and Handling Data

ParameterRecommendationCitations
Storage Temperature (Powder) -20°C[1][2]
Storage Temperature (In Solvent) -80°C (long-term), -20°C (short-term)[1][4]
Shelf Life (Powder) Up to 3 years at -20°C[1][3]
Shelf Life (In Solvent) 6 months at -80°C, 1 month at -20°C[1][4]
Recommended Solvents DMSO, DMF, DCM, Acetonitrile[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Difficulty Dissolving the Compound Insufficient solvent or use of a non-ideal solvent. Precipitation during preparation.Use recommended solvents like DMSO or DMF. Gentle heating and/or sonication can aid dissolution if precipitation occurs.[4] For in vivo applications, co-solvents like PEG300 and Tween-80 can be used.[4]
Low Reaction Yield in iEDDA Click Chemistry Suboptimal pH of the reaction buffer. Hydrolysis of the reagent. Low concentration of reactants.Ensure the reaction is performed in a suitable buffer, typically at a pH between 4.5 and 7.4. Prepare solutions fresh to avoid hydrolysis. Increase the concentration of one of the reactants, typically the less expensive or more stable component.
Non-specific Binding or Side Reactions Presence of other reactive functional groups in the biological sample.The tetrazine-TCO ligation is highly chemoselective and generally does not react with other functional groups found in biological samples.[2] However, ensure proper purification of your starting materials to remove any potential interfering substances.
Compound Instability During Experiment Prolonged exposure to non-optimal conditions (e.g., high temperature, extreme pH).Perform reactions under mild buffer conditions and avoid prolonged exposure to harsh conditions.[2] Prepare fresh solutions for each experiment whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of an appropriate solvent (e.g., anhydrous DMSO) to the vial to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: General Procedure for iEDDA Click Chemistry
  • Dissolve the TCO-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).

  • Dissolve this compound in a compatible solvent (e.g., DMSO).

  • Add the this compound solution to the TCO-containing molecule solution. A slight molar excess of the tetrazine reagent may be used to ensure complete reaction.

  • Incubate the reaction mixture at room temperature. The reaction is typically fast, but the incubation time can be optimized (ranging from 30 minutes to a few hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if working with proteins).

  • Once the reaction is complete, the product can be purified using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted reagents.

Visualizations

experimental_workflow Experimental Workflow for iEDDA Reaction prep_reagents 1. Prepare Reagents - Dissolve TCO-molecule in buffer - Dissolve this compound in DMSO reaction 2. Initiate Reaction - Mix reagents - Incubate at room temperature prep_reagents->reaction Add Tetrazine to TCO monitoring 3. Monitor Progress - LC-MS or SDS-PAGE reaction->monitoring Take aliquots over time monitoring->reaction Continue incubation if incomplete purification 4. Purify Product - Size-exclusion chromatography or dialysis monitoring->purification Proceed when reaction is complete analysis 5. Analyze Final Product purification->analysis Characterize purified product

Caption: A flowchart illustrating the key steps in a typical inverse electron demand Diels-Alder (iEDDA) click chemistry reaction.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield? check_reagents Are reagents fresh? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Prepare fresh stock solutions check_reagents->solution_reagents No check_concentration Are reactant concentrations sufficient? check_conditions->check_concentration Yes solution_conditions Optimize pH and temperature check_conditions->solution_conditions No solution_concentration Increase molar excess of one reagent check_concentration->solution_concentration No

Caption: A decision tree to troubleshoot low yield in iEDDA reactions.

References

Strategies to minimize steric hindrance in Methyltetrazine-PEG5-methyltetrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyltetrazine-PEG5-methyltetrazine Reactions

Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a bifunctional linker molecule. It consists of two methyltetrazine groups connected by a 5-unit polyethylene glycol (PEG) spacer. This structure allows it to act as a crosslinker between two molecules functionalized with a strained alkene, such as trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This reaction is a type of "click chemistry" known for its high speed and specificity in biological systems.[1][2][3] Its primary applications are in bioconjugation, such as linking antibodies to drugs, creating hydrogels, and assembling molecular imaging probes.[4][5][6]

Q2: What is steric hindrance, and how does it affect my this compound reaction?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound, steric hindrance can arise from several sources:

  • Intramolecular Hindrance: The two methyltetrazine groups on the same molecule can sterically clash, potentially hindering the approach of the first target molecule.

  • Intermolecular Hindrance: After the first tetrazine has reacted, the bulk of the newly attached molecule can impede the reaction of the second tetrazine with its target.

  • Substituent Effects: The methyl group on the tetrazine ring, while small, can still influence the reaction rate compared to an unsubstituted tetrazine.[7][8] Bulky substituents on the reacting partner (e.g., a large protein attached to a TCO) can also significantly slow down the reaction.[9]

Q3: How does the PEG5 linker influence steric hindrance?

The PEG5 linker plays a crucial role in mitigating steric hindrance. The flexible and hydrophilic nature of the PEG chain provides several advantages:

  • Increased Solubility: PEG linkers enhance the solubility of the molecule in aqueous buffers, which is essential for biological reactions.[3][10]

  • Spatial Separation: The linker physically separates the two reactive methyltetrazine groups, reducing intramolecular hindrance and providing more accessible reaction sites.

  • Flexibility: The flexibility of the PEG chain allows the tetrazine groups to adopt various conformations, increasing the probability of a successful collision with the target molecule.

However, the length of the PEG linker is a critical parameter. While a longer PEG chain can further reduce steric hindrance, an excessively long linker might lead to other issues, such as increased hydrophobicity or altered pharmacokinetic properties in vivo.[10]

Troubleshooting Guide

Problem 1: Low or no reaction yield.

Possible Cause Troubleshooting Strategy
Significant Steric Hindrance 1. Optimize Reactant Stoichiometry: Start with a 1:1 molar ratio of tetrazine to TCO. If the reaction is inefficient, a slight excess (1.05 to 1.5-fold) of the this compound may be beneficial.[11] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight at 4°C).[11][12] 3. Increase Temperature: If the reactants are stable, increasing the temperature to 37°C can accelerate the reaction rate.[11] 4. Consider a Different Dienophile: If possible, use a less sterically hindered dienophile. For example, smaller cyclopropenes can sometimes react faster than TCO with bulky tetrazines.[13]
Suboptimal Reaction Buffer 1. Check pH: Ensure the reaction buffer is within a pH range of 6-9. Phosphate-buffered saline (PBS) is generally a good starting point.[11] 2. Avoid Primary Amines: If using NHS-ester chemistry to functionalize your molecules, ensure the buffer does not contain primary amines (e.g., Tris or glycine) that can compete with the reaction.[12]
Degradation of Reactants 1. Use Fresh Reagents: Prepare stock solutions of your tetrazine and TCO reagents fresh in anhydrous DMSO or DMF.[3][12] 2. Proper Storage: Store reagents at -20°C or as recommended by the manufacturer.[6][14]

Problem 2: Incomplete reaction or formation of mono-conjugated species.

Possible Cause Troubleshooting Strategy
Steric Hindrance after First Conjugation 1. Sequential Addition: Add the first TCO-functionalized molecule and allow it to react completely before adding the second TCO-functionalized molecule. This can sometimes improve the yield of the di-substituted product. 2. Optimize Linker Length: If you are designing a custom molecule, consider using a longer PEG linker to further separate the two reactive sites.
Incorrect Stoichiometry 1. Precise Quantification: Ensure accurate concentration determination of your reactants before starting the conjugation.

Experimental Protocols

General Protocol for Protein-Protein Conjugation using this compound

This protocol outlines a general workflow for crosslinking two proteins (Protein A and Protein B) functionalized with TCO.

1. Reagent Preparation:

  • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[3]

  • Ensure Protein A-TCO and Protein B-TCO are in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration. If the protein buffer contains primary amines, perform a buffer exchange.[12]

2. Conjugation Reaction:

  • In a microcentrifuge tube, combine Protein A-TCO and Protein B-TCO at the desired molar ratio.

  • Add the this compound stock solution to the protein mixture to achieve the desired final concentration (a 1:1:1 molar ratio of Protein A-TCO:Protein B-TCO:linker is a good starting point).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. For sensitive proteins or to slow down the reaction, incubation can be performed at 4°C for a longer duration.[12]

3. Monitoring Reaction Progress:

  • The disappearance of the characteristic pink/red color of the tetrazine (absorbance peak ~520 nm) can be monitored by UV-Vis spectroscopy to track the reaction progress.[15][16]

  • Alternatively, aliquots can be taken at different time points and analyzed by SDS-PAGE to observe the formation of the higher molecular weight conjugate.

4. Purification:

  • After the reaction is complete, the final conjugate can be purified from unreacted components using size-exclusion chromatography (SEC).[12]

5. Storage:

  • Store the purified conjugate at 4°C.[12]

Data Presentation

Table 1: Influence of PEG Linker Length on Tetrazine Probe Properties

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowIncreasing PEG length enhances hydrophilicity.[10]
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs circulation time.[10]
Tumor Uptake VariablePotentially ImprovedCan be ReducedExcessively long linkers might introduce steric hindrance.[10]

Table 2: Second-Order Rate Constants of Tetrazine Reactions

Tetrazine DerivativeDienophileRate Constant (k₂) M⁻¹s⁻¹Citation
Dipyridyl TetrazineTCO~2000[2]
Methyl-substituted TetrazineTCOVaries (generally lower than dipyridyl)[8]
Sterically Hindered tert-butyl TetrazineTCOSignificantly reduced[13]
Sterically Hindered tert-butyl TetrazineCyclopropeneFaster than with TCO[13]
2-pyridyl-substituted TetrazinesTCO-PEG469,400[17]

Visualizations

experimental_workflow Experimental Workflow for Bioconjugation reagent_prep Reagent Preparation (this compound, TCO-Proteins) conjugation Conjugation Reaction (Mix reactants, incubate) reagent_prep->conjugation monitoring Reaction Monitoring (UV-Vis or SDS-PAGE) conjugation->monitoring purification Purification (Size-Exclusion Chromatography) monitoring->purification analysis Final Product Analysis purification->analysis

Caption: A simplified workflow for a typical bioconjugation experiment.

steric_hindrance_logic Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield check_sterics Is Steric Hindrance Suspected? start->check_sterics optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_sterics->optimize_conditions Yes check_buffer Is Buffer Optimal? check_sterics->check_buffer No success Improved Yield optimize_conditions->success adjust_buffer Adjust pH / Buffer Composition check_buffer->adjust_buffer No check_reagents Are Reagents Degraded? check_buffer->check_reagents Yes adjust_buffer->success use_fresh Use Fresh Reagents check_reagents->use_fresh Yes check_reagents->success No use_fresh->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to Validating Protein Conjugation: Methyltetrazine-PEG5-methyltetrazine vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins is a critical step in creating advanced therapeutics, diagnostics, and research tools. This guide provides an objective comparison of validation methodologies for proteins modified with the homobifunctional linker, Methyltetrazine-PEG5-methyltetrazine, against those conjugated via traditional amine-reactive (N-hydroxysuccinimide ester) and thiol-reactive (maleimide) chemistries. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to clarify complex workflows.

The choice of conjugation chemistry significantly impacts the characteristics of the resulting bioconjugate. While traditional methods like NHS ester and maleimide chemistry are well-established, they come with inherent limitations regarding stability and reaction conditions. The inverse electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), offers a bioorthogonal alternative with exceptionally fast reaction kinetics.[1] The homobifunctional nature of this compound further allows for the creation of protein dimers or oligomers, a valuable strategy in various therapeutic and research applications.

This guide will delve into the critical techniques used to validate these conjugation events, focusing on providing practical, data-driven comparisons.

Performance Metrics: A Quantitative Comparison of Conjugation Chemistries

The efficiency and stability of the linkage are paramount in the design of protein conjugates. The following table summarizes key quantitative data comparing tetrazine ligation with NHS ester and maleimide chemistries.

FeatureMethyltetrazine LigationNHS Ester ChemistryMaleimide Chemistry
**Reaction Rate (k₂) (M⁻¹s⁻¹) **~10³ - 10⁶ (with strained alkenes)[1]~10¹ - 10²~10² - 10³
Reaction pH 4.0 - 9.07.2 - 8.5[2]6.5 - 7.5[3]
Linkage Stability High; Stable in serum[4][5]Susceptible to hydrolysis, especially at higher pH[2][6]Susceptible to retro-Michael reaction (thiol exchange)[3][7][8][9][10]
Typical Yield High (>90%)Variable (50-90%)Variable (50-90%)
Bioorthogonality YesNo (reacts with endogenous amines)No (reacts with endogenous thiols)

Experimental Validation of Protein Conjugation

Validating the successful conjugation and characterizing the resulting product distribution are crucial steps. The use of a homobifunctional linker like this compound necessitates careful analysis to distinguish between unreacted monomer, intramolecularly crosslinked protein, dimer, and higher-order oligomers. The following sections detail the primary analytical techniques for this purpose.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. It is an excellent initial method to quickly assess the outcome of a conjugation reaction.

Experimental Protocol: Analyzing Protein Cross-linking by SDS-PAGE

  • Sample Preparation:

    • Prepare samples of the unconjugated protein (control), and the conjugation reaction at different time points or with varying molar ratios of the linker.

    • Mix an aliquot of each sample with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to a final protein concentration of 0.5-1.0 mg/mL.

    • Heat the samples at 95°C for 5 minutes to ensure complete denaturation and reduction of disulfide bonds.[11]

  • Gel Electrophoresis:

    • Load 10-20 µL of each prepared sample into the wells of a pre-cast or hand-cast polyacrylamide gel. The gel percentage should be chosen based on the expected molecular weights of the monomer, dimer, and oligomers. A gradient gel (e.g., 4-15%) can provide good resolution over a wide molecular weight range.[12]

    • Include a molecular weight marker to estimate the size of the protein bands.

    • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Visualization and Interpretation:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands against a clear background.

    • Interpretation of Results:

      • The unconjugated protein will appear as a single band at its expected molecular weight.

      • Successful conjugation will result in the appearance of new bands at higher molecular weights.

      • A band at approximately twice the molecular weight of the monomer corresponds to the protein dimer.

      • Bands at higher multiples of the monomer molecular weight indicate the formation of trimers, tetramers, and other higher-order oligomers.[13]

      • A decrease in the intensity of the monomer band should correlate with the appearance of the higher molecular weight species.

      • Intramolecularly crosslinked proteins may show a slight increase in mobility (appear at a slightly lower molecular weight) compared to the unmodified monomer due to a more compact structure, though this is often difficult to resolve by SDS-PAGE alone.

cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_viz Visualization & Analysis Unconjugated Unconjugated Protein Buffer Laemmli Buffer + Reducing Agent Unconjugated->Buffer Reaction Conjugation Reaction Reaction->Buffer Heat Heat 95°C, 5 min Buffer->Heat Load Load Samples & MW Marker Heat->Load Run Run Gel (Constant Voltage) Load->Run Stain Stain Gel (e.g., Coomassie) Run->Stain Destain Destain Gel Stain->Destain Analyze Analyze Bands: Monomer, Dimer, Oligomers Destain->Analyze

SDS-PAGE Workflow for Cross-linked Protein Analysis
Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius in solution under native (non-denaturing) conditions. It is a powerful technique for quantifying the distribution of monomers, dimers, and higher-order oligomers.

Experimental Protocol: SEC-HPLC Analysis of Protein Oligomers

  • System Preparation:

    • Equilibrate a suitable SEC column with a mobile phase appropriate for the protein of interest (e.g., phosphate-buffered saline, pH 7.4). The column should have a fractionation range that can resolve the expected monomer and oligomer sizes.

    • Ensure a stable baseline is achieved before injecting samples.[14]

  • Sample Preparation:

    • Prepare samples of the unconjugated protein and the conjugation reaction mixture to a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject a defined volume (e.g., 20-100 µL) of each sample onto the equilibrated SEC column.

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector, typically at 280 nm for proteins.[15]

  • Data Analysis and Interpretation:

    • Interpretation of Results:

      • Larger molecules elute earlier than smaller molecules. Therefore, the peak for the oligomers will have a shorter retention time than the dimer, which will elute before the monomer.

      • The unconjugated protein should show a single major peak corresponding to the monomer.

      • The conjugation reaction mixture will show multiple peaks corresponding to the monomer, dimer, and any higher-order oligomers.

      • Intramolecularly crosslinked protein will likely have a very similar retention time to the monomer and may not be resolved.

    • Quantification:

      • Integrate the area under each peak to determine the relative percentage of monomer, dimer, and other species in the sample. This provides a quantitative measure of the conjugation efficiency and product distribution.

cluster_prep Sample Preparation cluster_hplc SEC-HPLC cluster_analysis Data Analysis Sample Protein Sample (Unconjugated/ Conjugated) Filter Filter (0.22 µm) Sample->Filter Inject Inject Sample Filter->Inject Column SEC Column Inject->Column UV UV Detector (280 nm) Column->UV Chromatogram Chromatogram UV->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Monomer, Dimer, Oligomers Integrate->Quantify

SEC-HPLC Workflow for Oligomer Analysis
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the covalent modification of proteins and identifying the exact sites of conjugation. For cross-linked proteins, a "bottom-up" proteomics approach is typically employed.

Experimental Protocol: Mass Spectrometry Analysis of Cross-linked Proteins

  • Sample Preparation:

    • The protein conjugate can be first separated by SDS-PAGE, and the band of interest (e.g., the dimer) can be excised from the gel.

    • In-gel Digestion:

      • Destain the gel piece.

      • Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

      • Digest the protein with a protease, most commonly trypsin, overnight at 37°C.[16]

    • In-solution Digestion:

      • Alternatively, the conjugation reaction mixture can be directly digested in solution after denaturation, reduction, and alkylation.

    • Extract the peptides from the gel or desalt the in-solution digest using a C18 solid-phase extraction method.[17]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography and then introduced into the mass spectrometer.

    • The mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1) and then selects precursor ions for fragmentation, generating tandem mass spectra (MS2 or MS/MS).[16][18]

  • Data Analysis and Interpretation:

    • Use specialized software to search the MS/MS data against a protein sequence database to identify the peptides.

    • The software should be configured to search for the mass of the cross-linker on the reactive amino acid residues (e.g., lysine for NHS esters, cysteine for maleimides, or a TCO-modified amino acid for tetrazine ligation).

    • Interpretation of Cross-linked Peptides:

      • The identification of a peptide containing the mass of the linker confirms that the conjugation has occurred.

      • For a homobifunctional cross-linker, the software will identify spectra that correspond to two different peptides covalently linked together. This provides direct evidence of an intermolecular (between two proteins) or intramolecular (within the same protein) cross-link and identifies the specific amino acid residues involved.[19][20][21]

      • By analyzing the specific cross-linked peptides identified, one can map the interaction interface between the two proteins in a dimer.

cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis Conjugate Protein Conjugate (from gel or solution) Reduce Reduction (DTT) Conjugate->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest Desalt Desalting (C18) Digest->Desalt LC Liquid Chromatography (Peptide Separation) Desalt->LC MS1 MS1 Scan (Intact Peptide Mass) LC->MS1 MS2 MS2 Scan (Peptide Fragmentation) MS1->MS2 Search Database Search (Specialized Software) MS2->Search Identify Identify Cross-linked Peptides Search->Identify

Mass Spectrometry Workflow for Cross-link Identification
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to quantify the degree of labeling, particularly for chromophoric linkers like tetrazine. The characteristic absorbance of the tetrazine moiety allows for a straightforward calculation of the number of linkers attached per protein.

Experimental Protocol: Quantifying Tetrazine Conjugation by UV-Vis Spectroscopy

  • Measure Protein Concentration:

    • Determine the concentration of the protein solution before conjugation using its absorbance at 280 nm and its known extinction coefficient.[22][23]

  • Measure Absorbance of Conjugate:

    • After the conjugation reaction and removal of excess, unreacted linker (e.g., by SEC or dialysis), measure the UV-Vis spectrum of the purified protein conjugate.

    • Record the absorbance at 280 nm (for the protein) and at the characteristic maximum absorbance of the methyltetrazine (typically around 520-540 nm).[11]

  • Calculate Degree of Labeling (DOL):

    • The concentration of the tetrazine can be calculated using the Beer-Lambert law (A = εcl) with the known extinction coefficient of the methyltetrazine at its λmax.

    • The protein concentration in the conjugate sample can be corrected for the contribution of the tetrazine's absorbance at 280 nm.

    • The DOL is the molar ratio of the conjugated tetrazine to the protein.

Conclusion

The validation of protein conjugation is a multi-faceted process that requires a combination of analytical techniques. For homobifunctional linkers like this compound, which induce protein dimerization and oligomerization, a workflow combining SDS-PAGE for initial assessment, SEC-HPLC for quantification of species, and mass spectrometry for definitive confirmation and site-mapping is essential.

While traditional NHS ester and maleimide chemistries are widely used, the superior stability and bioorthogonality of the tetrazine ligation make it an attractive alternative, particularly for in vivo applications or when high specificity is required. The choice of conjugation chemistry and the corresponding validation strategy should be guided by the specific requirements of the final application, balancing factors such as reaction efficiency, stability, and the need for precise characterization of the resulting bioconjugate. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions and rigorously validate their protein conjugation strategies.

References

A Comparative Guide to the Characterization of Methyltetrazine-PEG5-methyltetrazine Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy and safety. The Methyltetrazine-PEG5-methyltetrazine linker is a homobifunctional reagent that allows for the conjugation of two molecules, typically biomolecules, through an inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction with trans-cyclooctene (TCO) functionalized partners. This "click chemistry" approach is known for its high speed and specificity.[1][2][3] This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of bioconjugates formed using this linker, supported by representative experimental data and detailed protocols.

Core Principles of Characterization

The primary goals in characterizing this compound bioconjugates are to:

  • Confirm the covalent linkage of the biomolecules.

  • Determine the degree of conjugation (e.g., drug-to-antibody ratio, DAR).

  • Identify the sites of conjugation on the biomolecules.

  • Assess the purity and homogeneity of the final bioconjugate.

  • Characterize any structural changes in the biomolecules post-conjugation.

Mass spectrometry is a powerful tool for these analyses, providing precise mass measurements that can confirm conjugation and determine the extent of modification.[4] However, a multi-faceted approach utilizing chromatographic and spectroscopic methods provides a more comprehensive characterization.

Mass Spectrometry Techniques for Bioconjugate Analysis

Mass spectrometry is a cornerstone for the detailed structural elucidation of bioconjugates. The two most common ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS): This technique is ideal for analyzing large, intact biomolecules like antibodies and their conjugates.[5] The liquid chromatography step separates the bioconjugate from unreacted starting materials and byproducts, while the mass spectrometer provides a precise mass measurement. Deconvolution of the resulting multiply charged spectrum yields the zero-charge mass of the bioconjugate.

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of bioconjugates. It is particularly useful for analyzing complex mixtures and can provide a quick assessment of the success of a conjugation reaction.

Table 1: Comparison of Mass Spectrometry Techniques for Bioconjugate Characterization

FeatureESI-LC/MSMALDI-TOF MS
Primary Information Precise mass of intact bioconjugate, determination of drug-to-antibody ratio (DAR), identification of conjugation sites (with MS/MS), sequence verification.Average molecular weight, degree of PEGylation, rapid screening of conjugation success.
Resolution High to Ultra-HighModerate to High
Coupling to Separation Yes (LC)Typically offline
Sample Throughput LowerHigher
Tolerance to Buffers/Salts LowerHigher
Fragmentation Capability Yes (MS/MS)Yes (Post-Source Decay or MS/MS)
Alternative and Complementary Characterization Techniques

While mass spectrometry is highly informative, other techniques provide orthogonal data that is crucial for a complete understanding of the bioconjugate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity and homogeneity of the bioconjugate. Different HPLC modes can be employed:

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the detection of aggregation or fragmentation of the bioconjugate.

    • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This can be used to separate the bioconjugate from the unconjugated biomolecules.

    • Hydrophobic Interaction Chromatography (HIC): A less denaturing chromatographic technique than RP-HPLC that is particularly useful for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for quantifying the degree of PEGylation and for confirming the structure of the linker and its attachment to the biomolecule, particularly for smaller bioconjugates.[5]

Table 2: Performance Comparison of Alternative Characterization Techniques

TechniquePrimary Information ProvidedAdvantagesLimitations
SEC-HPLC Detection of aggregates and fragments.Non-denaturing, preserves native structure.Low resolution for species of similar size.
RP-HPLC Purity assessment, separation of conjugated and unconjugated species.High resolution and sensitivity.Can be denaturing to proteins.
HIC Determination of DAR, assessment of drug load distribution.Less denaturing than RP-HPLC.Can be sensitive to buffer conditions.
NMR Spectroscopy Quantification of PEGylation, structural confirmation of linker-biomolecule bond.Provides detailed structural information.Lower sensitivity, requires higher sample concentrations, complex spectra for large molecules.

Experimental Protocols

Protocol 1: General Bioconjugation via Tetrazine-TCO Ligation

This protocol describes the general steps for conjugating a TCO-functionalized biomolecule with the this compound linker, which would then be reacted with a second TCO-functionalized biomolecule.

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized biomolecule (Biomolecule 1-TCO) in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound linker in an organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • First Ligation Reaction:

    • Mix the Biomolecule 1-TCO and the this compound linker at a desired molar ratio (e.g., 1:5).

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.[6]

  • Purification:

    • Remove the excess linker using a suitable purification method such as size-exclusion chromatography (e.g., spin desalting column) or dialysis.

  • Second Ligation Reaction:

    • Add the second TCO-functionalized biomolecule (Biomolecule 2-TCO) to the purified Biomolecule 1-PEG5-methyltetrazine conjugate.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC-HPLC) to remove any unreacted starting materials.

Protocol 2: Characterization by ESI-LC/MS
  • LC System: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system with a reversed-phase column suitable for large proteins (e.g., C4).

  • LC Method:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Mass Spectrometry:

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the bioconjugate.

    • Use a deconvolution software to process the raw data and obtain the zero-charge mass of the bioconjugate.

Protocol 3: Characterization by MALDI-TOF MS
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Mix the bioconjugate sample with the matrix solution on a MALDI target plate and allow it to air-dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion, linear mode.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the characterization of this compound bioconjugates, the following diagrams are provided.

Bioconjugation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Biomolecule_1_TCO Biomolecule 1-TCO Ligation_1 First IEDDA Ligation Biomolecule_1_TCO->Ligation_1 Linker Methyltetrazine- PEG5- methyltetrazine Linker->Ligation_1 Biomolecule_2_TCO Biomolecule 2-TCO Ligation_2 Second IEDDA Ligation Biomolecule_2_TCO->Ligation_2 Purification_1 Purification Ligation_1->Purification_1 Purification_1->Ligation_2 Purification_2 Final Purification Ligation_2->Purification_2 Bioconjugate Biomolecule 1- Linker- Biomolecule 2 Purification_2->Bioconjugate Characterization_Workflow Start Purified Bioconjugate MS Mass Spectrometry (ESI-LC/MS, MALDI-TOF) Start->MS HPLC HPLC (SEC, RP-HPLC, HIC) Start->HPLC NMR NMR Spectroscopy Start->NMR Data_Analysis Data Analysis and Interpretation MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report Technique_Comparison cluster_mass_spec Mass Spectrometry cluster_alternatives Alternative/Complementary Techniques Bioconjugate Bioconjugate Characterization ESI_LCMS ESI-LC/MS (Precise Mass, DAR) Bioconjugate->ESI_LCMS MALDI_TOF MALDI-TOF (Average Mass) Bioconjugate->MALDI_TOF HPLC HPLC (Purity, Aggregation) Bioconjugate->HPLC NMR NMR (PEGylation Degree, Structure) Bioconjugate->NMR

References

A Comparative Guide to the Reaction Kinetics of Tetrazine Derivatives for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), has emerged as a powerful tool in bioorthogonal chemistry.[1] The exceptional reaction kinetics and high specificity of this ligation have enabled a broad range of applications, from cellular imaging to in vivo drug delivery.[1][2] This guide provides a comparative analysis of the reaction kinetics of Methyltetrazine-PEG5-methyltetrazine and other commonly used tetrazine derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

The Critical Role of Reaction Kinetics

The speed of the iEDDA reaction, quantified by the second-order rate constant (k₂), is a critical parameter for the success of bioorthogonal labeling, particularly in dynamic biological systems or when dealing with low reactant concentrations.[1] A thorough understanding of the factors influencing these kinetics is therefore essential for the rational design of experiments. The reactivity of tetrazines is governed by their electronic properties; electron-withdrawing groups on the tetrazine ring generally accelerate the reaction, while electron-donating groups slow it down.[3][4]

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with the commonly used dienophile, trans-cyclooctene (TCO), under physiological conditions. While specific data for this compound is not extensively published, its kinetic behavior can be reliably inferred from data on other methyltetrazine derivatives. The methyl group is a weakly electron-donating group, which places its reactivity in a moderate range among tetrazine derivatives. The PEG5 linker primarily enhances aqueous solubility and is not expected to significantly alter the intrinsic reactivity of the methyltetrazine core.[5]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Reaction ConditionsReference
Methyltetrazine (inferred) TCO~1,000 - 5,000PBS, 37°CInferred from similar structures
3-phenyl-6-methyl-1,2,4,5-tetrazine (H-Tet)TCO26,000PBS, 37°C[3]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DP-Tet)TCO2,000 - 6,000Methanol/Water or PBS, 25-37°C[3][6]
3,6-diphenyl-1,2,4,5-tetrazineTCO19.1 - 36.4Methanol, 25-45°C[7]
Tetrazine-PEG4-AmineTCO1,100DPBS, 37°C[8]
Hydrogen Substituted TetrazineTCOup to 30,000PBS, 37°C[3]

Note: Reaction rates can be influenced by the specific dienophile used, solvent, and temperature.[6][9]

Experimental Workflow for Kinetic Analysis

The determination of second-order rate constants for tetrazine ligations is crucial for comparing the reactivity of different derivatives. A common and reliable method is stopped-flow spectrophotometry.

G cluster_prep Reagent Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis A Prepare Tetrazine Stock Solution (e.g., 1 mM in DMSO) C Dilute stock solutions in reaction buffer (e.g., PBS pH 7.4) A->C B Prepare Dienophile (TCO) Stock Solution (e.g., 10 mM in DMSO) B->C D Load syringes of stopped-flow instrument C->D E Rapidly mix solutions at controlled temperature (e.g., 37°C) D->E F Monitor absorbance decay of tetrazine (typically 510-540 nm) E->F G Fit absorbance decay to a pseudo-first-order exponential function F->G H Calculate observed rate constant (k_obs) G->H I Calculate second-order rate constant (k₂) k₂ = k_obs / [Dienophile] H->I

Workflow for determining tetrazine reaction kinetics.

Detailed Experimental Protocol

Objective: To determine the second-order rate constant (k₂) of a tetrazine derivative with a dienophile (e.g., TCO) under pseudo-first-order conditions.

Materials:

  • Tetrazine derivative

  • Trans-cyclooctene (TCO) derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the tetrazine derivative in DMSO.

    • Prepare a 10 mM stock solution of the TCO derivative in DMSO.[1]

  • Reaction Setup:

    • Dilute the tetrazine stock solution to a final concentration of 50 µM in PBS (pH 7.4).

    • Dilute the TCO stock solution to a final concentration of 500 µM in PBS (pH 7.4), ensuring at least a 10-fold excess compared to the tetrazine.[4]

    • Equilibrate both solutions to the desired reaction temperature (e.g., 37°C).[3]

  • Kinetic Measurement:

    • Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.

    • Initiate the reaction by rapidly mixing equal volumes of the two solutions.

    • Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1][10]

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs).[1]

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] where [TCO] is the final concentration of the TCO derivative in the reaction mixture.[1]

Structure-Reactivity Relationship

The reactivity of tetrazines in iEDDA reactions is fundamentally governed by the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[9]

G cluster_tetrazine Tetrazine Substituents cluster_lumo Tetrazine LUMO Energy cluster_kinetics Reaction Kinetics A Electron-Withdrawing Groups (e.g., pyridyl, pyrimidyl) C Lowered LUMO Energy A->C decrease B Electron-Donating Groups (e.g., methyl, phenyl) D Raised LUMO Energy B->D increase E Faster Reaction Rate C->E results in F Slower Reaction Rate D->F results in

References

A Head-to-Head Comparison of Methyltetrazine-PEG5-methyltetrazine and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, offering a suite of bioorthogonal reactions that enable the precise and efficient labeling and crosslinking of biomolecules. Among the most prominent of these are the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, and the strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides an in-depth, objective comparison of two workhorses from these reaction classes: the homobifunctional Methyltetrazine-PEG5-methyltetrazine linker and the widely used DBCO (dibenzocyclooctyne) linkers. This comparison is supported by experimental data to aid in the selection of the optimal linker for your specific research needs.

At a Glance: Key Performance Characteristics

FeatureThis compoundDBCO (Dibenzocyclooctyne) Linkers
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene (e.g., trans-cyclooctene, TCO).Strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1][2]
Reaction Kinetics (Second-Order Rate Constant) Exceptionally fast (up to 10⁷ M⁻¹s⁻¹, typically 800 - 30,000 M⁻¹s⁻¹ for methyltetrazine-TCO).[2]Fast (typically ~1 M⁻¹s⁻¹).[2]
Biocompatibility Excellent; catalyst-free and proceeds under physiological conditions.[3][4]Excellent; catalyst-free, making it suitable for in vivo applications.[1][2]
Reaction Byproducts Nitrogen gas (N₂).[2]None.[2]
Reactant Stability Tetrazine stability can vary depending on substitution; TCO can be prone to isomerization.[2][5]DBCO can show instability in the presence of certain reducing agents like glutathione (GSH).[5]
Conjugate Stability Forms a stable dihydropyridazine linkage.[3]Forms a highly stable triazole ring.[2]
Hydrophilicity The PEG5 spacer significantly enhances aqueous solubility.[3][4]Can be formulated with PEG spacers to improve hydrophilicity.[1]

Reaction Kinetics: A Matter of Speed

The most striking difference between the tetrazine-TCO and DBCO-azide ligation chemistries is their reaction speed. The iEDDA reaction of a methyltetrazine with a trans-cyclooctene (TCO) is orders of magnitude faster than the SPAAC reaction of DBCO with an azide.

This unparalleled reaction speed makes tetrazine-based linkers particularly advantageous for applications involving low concentrations of reactants, as is often the case in cellular and in vivo studies.[2][] The rapid kinetics enable efficient labeling and conjugation at nanomolar to micromolar concentrations, minimizing the required amount of labeling reagent and reducing potential off-target effects.[2]

Stability Considerations: From Reactants to Final Conjugate

Reactant Stability: Both tetrazine and DBCO moieties have their own stability considerations. The stability of tetrazines can be influenced by their substituents, with methyltetrazines generally offering a good balance of reactivity and stability.[5] Trans-cyclooctenes (TCOs), the reaction partners for tetrazines, can be susceptible to isomerization to their less reactive cis-isomer.[2] DBCO, on the other hand, has shown instability in the presence of reducing agents like glutathione (GSH), which is abundant in the intracellular environment.[5]

Conjugate Stability: The SPAAC reaction between DBCO and an azide results in the formation of a highly stable 1,2,3-triazole ring, which is resistant to cleavage under a wide range of biological conditions.[2] The iEDDA reaction between a tetrazine and TCO forms a dihydropyridazine linkage, which is also considered stable for most bioconjugation applications and has demonstrated good in vivo stability.[1][3] While direct head-to-head quantitative comparisons of the long-term stability of these two linkages in various biological media are not extensively documented, both are generally considered robust for in vitro and in vivo applications.

The Role of the PEG Spacer

The inclusion of a polyethylene glycol (PEG) spacer, such as the PEG5 unit in this compound, offers several advantages in bioconjugation. PEGylation is a well-established strategy to:

  • Enhance Hydrophilicity: The PEG chain increases the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[3][4]

  • Reduce Aggregation: By increasing solubility and providing a hydrophilic shield, PEG linkers can help prevent the aggregation of conjugated proteins.

  • Improve Pharmacokinetics: In drug delivery applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.

  • Minimize Steric Hindrance: The flexible PEG spacer can provide optimal spatial separation between conjugated molecules, reducing steric hindrance and preserving their biological activity.

Experimental Protocols

Protocol 1: Homobifunctional Crosslinking of Two TCO-Modified Proteins with this compound

Objective: To covalently crosslink two different proteins that have been pre-functionalized with a trans-cyclooctene (TCO) moiety.

Materials:

  • TCO-modified Protein A (in an appropriate buffer, e.g., PBS, pH 7.4)

  • TCO-modified Protein B (in an appropriate buffer, e.g., PBS, pH 7.4)

  • This compound (dissolved in a compatible organic solvent like DMSO to a stock concentration of 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Shaker/rotator

Procedure:

  • Preparation of Reactants:

    • Prepare solutions of TCO-modified Protein A and TCO-modified Protein B at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Perform a serial dilution of the this compound stock solution in PBS to achieve a working concentration that is a 1.5 to 5-fold molar excess relative to the total protein concentration.

  • Conjugation Reaction:

    • In a reaction tube, combine equimolar amounts of TCO-modified Protein A and TCO-modified Protein B.

    • Add the diluted this compound solution to the protein mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% to avoid protein denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking. For lower concentrations of reactants, the incubation time can be extended to 2-4 hours or overnight at 4°C.

  • Purification (Optional):

    • If necessary, remove excess linker and unreacted proteins using size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-linker-Protein B conjugate will indicate a successful crosslinking reaction.

    • Further characterization can be performed using techniques like mass spectrometry.

Protocol 2: Labeling an Azide-Modified Protein with a DBCO-PEG-Fluorophore

Objective: To fluorescently label a protein that has been pre-functionalized with an azide group using a DBCO-PEG-fluorophore conjugate.

Materials:

  • Azide-modified protein (in an amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-Fluorophore (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Shaker/rotator

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in PBS, pH 7.4.

    • Dilute the DBCO-PEG-Fluorophore stock solution to a working concentration that is a 1.5 to 3-fold molar excess over the protein.

  • Conjugation Reaction:

    • Add the DBCO-PEG-Fluorophore solution to the azide-modified protein solution. The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification:

    • Remove excess, unreacted DBCO-PEG-Fluorophore using a desalting column, dialysis, or size-exclusion chromatography.

  • Analysis:

    • Confirm successful conjugation by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its characteristic absorbance maximum.

    • The degree of labeling (DOL) can be calculated from these absorbance values.

    • SDS-PAGE analysis can also be used to visualize the fluorescently labeled protein.

Visualizing the Chemistries

Bioconjugation_Reactions cluster_tetrazine Methyltetrazine-TCO Ligation (iEDDA) cluster_dbco DBCO-Azide Ligation (SPAAC) Tetrazine Methyltetrazine Dihydropyridazine Dihydropyridazine Linkage Tetrazine->Dihydropyridazine [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 DBCO DBCO Triazole Triazole Linkage DBCO->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: Bioorthogonal reaction schemes for Methyltetrazine-TCO and DBCO-Azide ligations.

Experimental_Workflow cluster_tetrazine_workflow Homobifunctional Crosslinking with this compound cluster_dbco_workflow Labeling with DBCO-PEG-Fluorophore TCO_Prot_A TCO-Protein A Mix_Proteins Mix Proteins TCO_Prot_A->Mix_Proteins TCO_Prot_B TCO-Protein B TCO_Prot_B->Mix_Proteins Add_Tetrazine Add Methyltetrazine -PEG5-methyltetrazine Mix_Proteins->Add_Tetrazine Incubate_Tetrazine Incubate Add_Tetrazine->Incubate_Tetrazine Analyze_Tetrazine Analyze (SDS-PAGE, MS) Incubate_Tetrazine->Analyze_Tetrazine Azide_Prot Azide-Protein Add_DBCO Add DBCO-PEG -Fluorophore Azide_Prot->Add_DBCO Incubate_DBCO Incubate Add_DBCO->Incubate_DBCO Purify_DBCO Purify Incubate_DBCO->Purify_DBCO Analyze_DBCO Analyze (Spectroscopy, SDS-PAGE) Purify_DBCO->Analyze_DBCO

Caption: Comparative experimental workflows for bioconjugation.

Conclusion: Making the Right Choice

The choice between this compound and DBCO linkers is contingent on the specific demands of the bioconjugation application.

Choose this compound when:

  • Speed is critical: For applications requiring rapid conjugation at low concentrations, such as in vivo imaging or labeling of low-abundance targets, the exceptionally fast kinetics of the tetrazine-TCO ligation are a significant advantage.[2]

  • Homobifunctional crosslinking is desired: The bivalent nature of this compound makes it ideal for crosslinking two molecules functionalized with a TCO group.

  • Enhanced hydrophilicity is a priority: The integrated PEG5 spacer provides excellent aqueous solubility.[3]

Choose DBCO linkers when:

  • Exceptional conjugate stability is paramount: The resulting triazole linkage is known for its high stability under a wide range of conditions.[2]

  • Working with azide-functionalized biomolecules: DBCO is the specific reaction partner for azides in SPAAC.

  • A well-established and widely documented chemistry is preferred: A vast body of literature and a wide variety of commercially available DBCO reagents exist for numerous applications.

By carefully considering the kinetic, stability, and practical aspects of each linker chemistry, researchers can select the most appropriate tool to achieve their bioconjugation goals with high efficiency and reliability.

References

Comparative Analysis of PEG Chain Lengths in Tetrazine Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The use of tetrazine linkers in bioorthogonal chemistry, particularly for in vivo applications such as pre-targeted imaging and drug delivery, has become a cornerstone of modern chemical biology and pharmaceutical research. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), offers exceptionally fast reaction kinetics and high specificity.[1] The incorporation of a polyethylene glycol (PEG) chain into the tetrazine linker is a critical design element that significantly influences its physicochemical and biological properties.[2] This guide provides a comparative analysis of different PEG chain lengths in tetrazine linkers, supported by experimental data, to assist researchers in selecting the optimal linker for their specific needs.

Impact of PEG Chain Length on Tetrazine Linker Performance

The length of the PEG chain directly impacts several key performance parameters of a tetrazine linker, including its solubility, reaction kinetics, and in vivo pharmacokinetics. Understanding these relationships is crucial for the rational design of effective bioconjugates.

Solubility: One of the primary reasons for incorporating a PEG linker is to enhance the aqueous solubility of often hydrophobic tetrazine moieties.[3][4] Longer PEG chains generally lead to a significant improvement in solubility, which is particularly important for preventing aggregation and ensuring biocompatibility in physiological environments.

Reaction Kinetics: The iEDDA reaction kinetics can be influenced by the PEG linker. While the intrinsic reactivity is determined by the electronic properties of the tetrazine core, the PEG chain can exert steric effects. Excessively long PEG linkers may sterically hinder the approach of the dienophile, potentially leading to a decrease in the reaction rate constant (k₂).[2]

In Vivo Pharmacokinetics: PEGylation has a profound effect on the in vivo behavior of tetrazine probes.[2]

  • Blood Clearance: Longer PEG chains increase the hydrodynamic radius of the molecule, leading to slower renal clearance and a significantly prolonged circulation half-life. For instance, a DOTA-tetrazine probe without a PEG linker showed a blood clearance half-life of 5.4 minutes, which is significantly shorter than that of PEGylated probes.[2]

  • Tumor Uptake: By extending the circulation time, longer PEG linkers can enhance the accumulation of the tetrazine probe in tumor tissues through the enhanced permeability and retention (EPR) effect. However, there is a trade-off, as very long linkers might reduce tumor penetration or hinder the reaction with a pre-targeted dienophile.[2]

  • Lipophilicity: Increasing the PEG length enhances the hydrophilicity of the probe, which can reduce non-specific binding to proteins and tissues, leading to lower background signals in imaging applications.[2] Probes without PEG linkers are generally more lipophilic.[2]

Quantitative Data Summary

The following tables summarize the general trends and representative data for key performance parameters of tetrazine linkers with varying PEG chain lengths. It is important to note that direct side-by-side comparative data is limited in the literature, and these tables represent a synthesis of available information.

Table 1: General Performance Trends with Increasing PEG Chain Length

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowIncreasing PEG length enhances hydrophilicity.[2]
Aqueous Solubility LowImprovedSignificantly ImprovedThe hydrophilic PEG spacer enhances solubility in aqueous buffers.[4]
Blood Clearance FastSlowerSlowestA probe without a PEG linker had a blood clearance half-life of 5.4 min, while PEGylated probes have significantly longer half-lives.[2]
Tumor Uptake VariablePotentially ImprovedCan be ReducedExtended circulation can improve tumor accumulation, but excessively long linkers might cause steric hindrance.[2]
Reaction Kinetics (k₂) High (unhindered)HighPotentially ReducedLong linkers may introduce steric hindrance that can affect in vivo reaction kinetics.[2]

Table 2: Representative in Vivo Biodistribution Data of a PEGylated Tetrazine Probe

The following data is illustrative of the biodistribution of a 111In-labeled DOTA-tetrazine probe with a PEG11 linker in a pre-targeting model, presented as percentage of injected dose per gram of tissue (%ID/g).

Organ%ID/g (1h post-injection)%ID/g (4h post-injection)
Blood5.5 ± 0.82.1 ± 0.3
Tumor3.2 ± 0.53.5 ± 0.6
Liver1.8 ± 0.21.5 ± 0.2
Kidneys2.5 ± 0.41.9 ± 0.3
Muscle0.5 ± 0.10.3 ± 0.1

Data is conceptual and based on trends reported in the literature. Actual values will vary depending on the specific tetrazine, target, and animal model.[5][6] Shorter PEG chains would be expected to lead to faster clearance from the blood and potentially lower tumor uptake, while longer chains might show higher initial blood levels but potentially reduced tumor-to-background ratios at later time points if clearance from non-target tissues is slow.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PEGylated tetrazine linkers.

Protocol 1: General Synthesis of a Tetrazine-PEG-NHS Ester

This protocol describes a general method for synthesizing an amine-reactive tetrazine-PEG linker.

Materials:

  • Amine-PEG-Carboxylic Acid (e.g., H₂N-PEG₄-COOH)

  • Tetrazine-amine (e.g., 3-(p-aminophenyl)-6-methyl-1,2,4,5-tetrazine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Tetrazine-Carboxylic Acid: In a round-bottom flask, dissolve the tetrazine-carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the activated tetrazine-NHS ester.

  • Coupling to PEG: In a separate flask, dissolve the Amine-PEG-Carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Add the activated tetrazine-NHS ester solution dropwise to the PEG solution.

  • Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure Tetrazine-PEG-Carboxylic Acid.

  • NHS Ester Formation: To generate the final amine-reactive linker, the terminal carboxylic acid of the Tetrazine-PEG-COOH can be activated with EDC and NHS as described in step 1. The resulting Tetrazine-PEG-NHS ester can be purified and stored for subsequent conjugation to amine-containing molecules.

Protocol 2: Determination of Reaction Kinetics by Stopped-Flow Spectrophotometry

This method is used to measure the second-order rate constant (k₂) of the iEDDA reaction.[7]

Materials:

  • Tetrazine-PEG linker solution of known concentration (e.g., in PBS, pH 7.4)

  • TCO-derivative solution of known concentration (in the same buffer, typically in 10-fold or greater excess)

  • Stopped-flow spectrophotometer

  • Data analysis software (e.g., Prism)

Procedure:

  • Instrument Setup: Set up the stopped-flow spectrophotometer to monitor the reaction at the λₘₐₓ of the tetrazine (typically 510-540 nm). Equilibrate the instrument to the desired temperature (e.g., 37 °C).

  • Loading: Load the tetrazine and TCO solutions into separate syringes of the instrument.

  • Reaction Initiation and Monitoring: Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine over time. Record the absorbance decay trace.

  • Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (kₒᵦₛ). b. The second-order rate constant (k₂) is calculated by dividing kₒᵦₛ by the concentration of the TCO derivative that is in excess: k₂ = kₒᵦₛ / [TCO]. c. Repeat the experiment with different concentrations of the TCO derivative to ensure pseudo-first-order conditions and confirm the accuracy of the calculated k₂.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines a typical procedure for evaluating the in vivo behavior of a radiolabeled PEGylated tetrazine probe.[5][8]

Materials:

  • Radiolabeled (e.g., with 111In or 64Cu) DOTA-Tetrazine-PEG probe

  • Tumor-bearing animal model (e.g., nude mice with xenograft tumors)

  • Saline solution for injection

  • Gamma counter

  • Anesthesia

Procedure:

  • Animal Model: Use a relevant tumor-bearing animal model. For pre-targeting studies, the animals would have been previously administered a TCO-modified targeting vector (e.g., an antibody).

  • Probe Administration: Intravenously inject a known amount of the radiolabeled tetrazine-PEG probe into a cohort of animals.

  • Time Points: At designated time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of the animals.

  • Tissue Collection: Dissect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. b. Compare the %ID/g values for different organs and at different time points to determine the biodistribution profile, clearance rate, and tumor-targeting efficacy of the probe. c. Calculate tumor-to-background ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess imaging potential.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of PEGylated tetrazine linkers.

G cluster_linker Structure of a PEGylated Tetrazine Linker Tetrazine Tetrazine Core PEG PEG Chain (n repeats) Tetrazine->PEG Linker FunctionalGroup Functional Group (e.g., NHS) PEG->FunctionalGroup Linker

Caption: General structure of a PEGylated tetrazine linker.

G cluster_workflow Experimental Workflow for Comparative Analysis Synthesis Synthesis of Tetrazine-PEGn Linkers (n=4, 8, 12) Kinetics Reaction Kinetics (Stopped-Flow) Synthesis->Kinetics Solubility Solubility Assay Synthesis->Solubility InVivo In Vivo Studies (Biodistribution) Synthesis->InVivo Analysis Comparative Data Analysis Kinetics->Analysis Solubility->Analysis InVivo->Analysis Conclusion Optimal Linker Selection Analysis->Conclusion

Caption: Workflow for comparing different PEG chain lengths.

G cluster_interplay Interplay of Properties based on PEG Length PEG_Length PEG Chain Length Solubility Increased Solubility PEG_Length->Solubility Circulation Longer Circulation PEG_Length->Circulation Steric_Hindrance Increased Steric Hindrance PEG_Length->Steric_Hindrance Tumor_Uptake Tumor Uptake Circulation->Tumor_Uptake + Kinetics Reaction Kinetics Steric_Hindrance->Kinetics - Steric_Hindrance->Tumor_Uptake -

Caption: Interplay of PEG linker length and probe properties.

Conclusion

The selection of a PEG linker for a tetrazine probe is a critical optimization parameter that involves a trade-off between various physicochemical and biological properties. Shorter PEG linkers, such as PEG4, may be advantageous in scenarios where rapid clearance of the unbound probe is desired. Longer PEG linkers, such as PEG11 or PEG12, are beneficial for improving solubility and circulation time, which can lead to higher tumor accumulation. However, the potential for steric hindrance with longer linkers and its impact on reaction kinetics must be considered. The optimal PEG linker length will ultimately depend on the specific application, the nature of the biological target, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a framework for making informed decisions in the development of novel tetrazine-based imaging and therapeutic agents.

References

Assessing the in vivo stability of Methyltetrazine-PEG5-methyltetrazine vs. other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical determinant of the therapeutic index of bioconjugates, such as antibody-drug conjugates (ADCs). A stable linker ensures that the payload remains attached to the targeting moiety (e.g., an antibody) in systemic circulation, minimizing off-target toxicity. Conversely, the linker must be designed for efficient cleavage and payload release at the target site. This guide provides an objective comparison of the in vivo stability of Methyltetrazine-PEG5-methyltetrazine with other commonly used linkers, supported by experimental data.

Overview of Linker Technologies

Linkers in bioconjugates can be broadly categorized as cleavable or non-cleavable.[1] Cleavable linkers are designed to be selectively cleaved by specific triggers within the target cell or tumor microenvironment, such as enzymes or changes in pH.[1] Non-cleavable linkers rely on the degradation of the targeting moiety to release the payload.[1]

This compound represents a bioorthogonal linker, which forms a stable covalent bond through a rapid and highly selective inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction with a trans-cyclooctene (TCO) tagged molecule.[2] This bioorthogonal approach offers precise control over the conjugation process. The inclusion of a PEG5 spacer enhances hydrophilicity and can improve the pharmacokinetic properties of the bioconjugate.[3][4]

Comparative In Vivo Stability Data

Direct head-to-head in vivo stability data for this compound against other linker types in a single study is limited in the public domain. However, we can assess its potential performance by examining data from studies comparing other advanced linker technologies and the known characteristics of its components.

Tandem-Cleavage vs. Monocleavage Peptide Linkers

A study comparing a novel tandem-cleavage linker (requiring two enzymatic steps for payload release) to a conventional monocleavage valine-citrulline (vcMMAE) linker in an ADC construct demonstrated significantly improved in vivo stability for the tandem-cleavage design.[5]

Linker TypeADC ConstructAnimal ModelTime Point% Intact ADC Remaining (in plasma)Reference
Tandem-Cleavage 1-CD79bRatDay 12~85%[5]
Monocleavage (vcMMAE) 5-CD79bRatDay 12<20%[5]

Table 1: In vivo stability comparison of a tandem-cleavage linker versus a conventional vcMMAE linker in rats. The tandem-cleavage linker shows significantly higher stability over 12 days.

Stabilized vs. Traditional Maleimide Linkers

Maleimide-based linkers are widely used for conjugation to cysteine residues. However, the resulting thiosuccinimide bond can be unstable in vivo, leading to premature drug release. Stabilized maleimide linkers have been developed to address this limitation.

Linker TypeConjugateAnimal ModelTime Point% Intact Conjugate RemainingReference
Stabilized Maleimide Thiazine-linkedN/AN/AOver 20 times less susceptible to glutathione adduct formation[6]
Traditional Maleimide Thiosuccinimide-linkedN/AN/AProne to retro-Michael reaction and thiol exchange[6]

Table 2: Comparison of stabilized versus traditional maleimide linkers. The stabilized thiazine linker demonstrates significantly reduced susceptibility to degradation by glutathione, a key factor in in vivo instability.

Characteristics of this compound

While direct comparative quantitative data is emerging, the stability of the this compound linker can be inferred from the known properties of its components.

FeatureDescriptionImplication for In Vivo Stability
Methyltetrazine Moiety The methyl group on the tetrazine ring enhances its stability against degradation.[7]Increased resistance to premature degradation in the physiological environment.
Dihydropyridazine Linkage The iEDDA reaction between tetrazine and TCO forms a highly stable covalent dihydropyridazine bond.The resulting conjugate is expected to have high stability in circulation.
PEG5 Spacer The polyethylene glycol spacer is hydrophilic and flexible.Improves solubility, reduces aggregation, and can extend circulation half-life.[3][4]

Table 3: Key features of the this compound linker and their implications for in vivo stability.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are standard experimental protocols used in such evaluations.

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody with the conjugated drug over time in plasma samples.[1]

Protocol Outline:

  • Animal Dosing: The ADC is administered intravenously to a suitable animal model (e.g., mice or rats).

  • Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.

  • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.

  • Incubation: Plasma samples are added to the wells, and the intact ADC is captured by the coated antigen.

  • Detection: A secondary antibody that recognizes the payload component of the ADC is added, followed by a substrate to generate a detectable signal.

  • Quantification: The signal intensity is proportional to the concentration of intact ADC in the plasma, which is determined by comparison to a standard curve.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant, containing the small-molecule free payload, is collected.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The supernatant is injected into a liquid chromatography system to separate the free payload from other components.

    • Mass Spectrometry Detection: The separated payload is ionized and detected by a mass spectrometer. Specific precursor and product ions are monitored for highly sensitive and specific quantification.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_dosing In Vivo Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Interpretation dosing Administer Bioconjugate (e.g., ADC) to Animal Model sampling Collect Blood Samples at Various Time Points dosing->sampling processing Process Blood to Obtain Plasma sampling->processing elisa ELISA for Intact Bioconjugate processing->elisa lcms LC-MS/MS for Free Payload processing->lcms pk_profile Pharmacokinetic Profile of Intact Bioconjugate elisa->pk_profile payload_release Quantification of Premature Payload Release lcms->payload_release stability_assessment Overall In Vivo Stability Assessment pk_profile->stability_assessment payload_release->stability_assessment

linker_comparison_logic cluster_linker_types Linker Technologies cluster_stability_factors Key Stability Considerations cluster_outcome Therapeutic Impact tetrazine Methyltetrazine-PEG5- methyltetrazine (Bioorthogonal) bond_stability Covalent Bond Stability (e.g., Dihydropyridazine vs. Thiosuccinimide) tetrazine->bond_stability physicochemical Physicochemical Properties (Hydrophilicity, Steric Hindrance) tetrazine->physicochemical enzymatic Enzymatically Cleavable (e.g., Val-Cit) enzyme_susceptibility Susceptibility to Systemic Enzymes enzymatic->enzyme_susceptibility enzymatic->physicochemical maleimide Maleimide-based (Thiol-reactive) maleimide->bond_stability maleimide->physicochemical efficacy Therapeutic Efficacy (Payload Delivery to Target) bond_stability->efficacy toxicity Off-Target Toxicity (Premature Payload Release) bond_stability->toxicity enzyme_susceptibility->efficacy enzyme_susceptibility->toxicity physicochemical->efficacy physicochemical->toxicity therapeutic_index Therapeutic Index efficacy->therapeutic_index toxicity->therapeutic_index

Conclusion

The in vivo stability of a linker is a multifaceted property influenced by its chemical structure and the physiological environment. While direct comparative in vivo data for this compound is still emerging, its bioorthogonal nature, the enhanced stability of the methyltetrazine moiety, and the robust dihydropyridazine linkage formed upon reaction with TCO suggest a high degree of stability in circulation. This is in contrast to some traditional cleavable and maleimide-based linkers that can be prone to premature payload release. The inclusion of a PEG spacer further enhances its desirable properties for in vivo applications. For researchers and drug developers, the choice of linker should be guided by a thorough evaluation of stability profiles, alongside considerations of conjugation efficiency and payload release mechanisms at the target site.

References

Benchmarking Methyltetrazine-PEG5-methyltetrazine: A Comparative Guide for Cellular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioorthogonal chemistry, the selection of an appropriate ligation strategy is paramount for the success of cellular imaging and drug delivery applications. This guide provides a comprehensive performance benchmark of Methyltetrazine-PEG5-methyltetrazine, a homobifunctional linker, in comparison to other common bioorthogonal probes. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs in various cell lines, including HeLa, Jurkat, and A549 cells.

Performance Overview

This compound utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO). This reaction is renowned for its exceptionally fast kinetics and high specificity, proceeding efficiently in complex biological environments without the need for cytotoxic catalysts.[1][2]

Key Advantages:

  • Rapid Kinetics: The iEDDA reaction between tetrazines and TCO is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2][3] This allows for rapid labeling at low concentrations.

  • High Specificity: Tetrazines and TCOs exhibit exquisite mutual reactivity with minimal cross-reactivity with native biological functional groups.[1][4]

  • Biocompatibility: As a copper-free click chemistry method, it circumvents the cellular toxicity associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4] The PEG5 linker further enhances aqueous solubility and biocompatibility.[5]

  • Low Background: Fluorogenic tetrazine probes have been developed that exhibit low background fluorescence until they react with their dienophile, enhancing the signal-to-noise ratio in imaging applications.[6][7][8]

Comparative Data

The following tables summarize the performance of this compound in comparison to alternative bioorthogonal probes based on available data for structurally similar compounds.

Table 1: Reaction Kinetics
Probe/ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction ConditionsReference
Methyltetrazine + TCO ~10³ - 10⁶ Aqueous buffer, 37°C [3][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - DBCO + Azide~1 - 10Aqueous buffer, 37°C[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)~10² - 10³Aqueous buffer, 37°C, with Cu(I) catalyst[1]

Note: The reaction rate for this compound is inferred from data on similar methyltetrazine derivatives reacting with TCO.

Table 2: Cytotoxicity (IC50)
Compound/ProbeHeLa (Cervical Cancer)Jurkat (T-cell Leukemia)A549 (Lung Cancer)Reference
PEGylated Tetrazine Derivatives Generally low cytotoxicity Generally low cytotoxicity Generally low cytotoxicity [5]
Doxorubicin (Positive Control)~0.1 µM~0.05 µM~0.2 µM[10]
Table 3: Labeling Efficiency & Signal-to-Background
FeatureMethyltetrazine-TCO LigationSPAAC (DBCO-Azide)NotesReference
Labeling Efficiency HighModerate to HighTetrazine-TCO reactions often reach completion faster at lower concentrations.[1][4]
Signal-to-Background Ratio Generally HighCan be affected by non-specific binding of some cyclooctyne probes.Fluorogenic tetrazine probes can significantly enhance the signal-to-background ratio.[6][7][8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general procedure to assess the cytotoxicity of this compound.

Materials:

  • HeLa, Jurkat, or A549 cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Live-Cell Labeling and Flow Cytometry Analysis

This protocol outlines a method to quantify the labeling efficiency of this compound on cells expressing a TCO-modified protein.

Materials:

  • Cells engineered to express a TCO-modified surface protein

  • Complete cell culture medium

  • This compound conjugated to a fluorophore (e.g., FITC)

  • Alternative bioorthogonal probe for comparison (e.g., DBCO-FITC)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Add the fluorescently labeled this compound to the cell suspension at a final concentration of 1-10 µM. For comparison, treat a separate sample with the alternative probe at the same concentration. Include an unlabeled cell control.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS by centrifugation (300 x g for 5 minutes).

  • Resuspend the final cell pellet in 500 µL of PBS.

  • Analyze the cells on a flow cytometer using the appropriate laser and filter for the fluorophore.

  • Quantify the mean fluorescence intensity and the percentage of labeled cells.[11]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_analysis Performance Analysis cell_culture 1. Culture Target Cells (e.g., HeLa, Jurkat, A549) tco_expression 2. Introduce TCO Moiety (e.g., metabolic labeling, genetic encoding) cell_culture->tco_expression add_probe 3. Incubate with This compound tco_expression->add_probe wash 4. Wash to Remove Unbound Probe add_probe->wash viability Cytotoxicity Assay (e.g., MTT) wash->viability efficiency Labeling Efficiency (e.g., Flow Cytometry) wash->efficiency imaging Live-Cell Imaging (Fluorescence Microscopy) wash->imaging Signaling_Pathway cluster_probes Bioorthogonal Probes cluster_cell Target Cell cluster_outcomes Performance Metrics tetrazine Methyltetrazine-PEG5- methyltetrazine tco_target TCO-modified Biomolecule tetrazine->tco_target iEDDA (Fastest) kinetics Kinetics tetrazine->kinetics cytotoxicity Cytotoxicity tetrazine->cytotoxicity efficiency Labeling Efficiency tetrazine->efficiency sbr Signal-to-Background tetrazine->sbr spaac SPAAC Probe (e.g., DBCO-Fluorophore) azide_target Azide-modified Biomolecule spaac->azide_target SPAAC (Moderate) spaac->kinetics spaac->cytotoxicity spaac->efficiency spaac->sbr cuaac CuAAC Probe (Alkyne-Fluorophore + Cu(I)) cuaac->azide_target CuAAC (Fast, but toxic catalyst) cuaac->kinetics cuaac->cytotoxicity cuaac->efficiency cuaac->sbr

References

Safety Operating Guide

Personal protective equipment for handling Methyltetrazine-PEG5-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Methyltetrazine-PEG5-methyltetrazine based on available safety data for similar compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for this exact compound was not available. Users should always perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before use.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, related compounds such as Methyltetrazine-PEG5-NHS ester are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to handle this compound with care, assuming it may have similar properties.

Recommended Personal Protective Equipment (PPE):

A comprehensive approach to PPE is essential to minimize exposure.[2][3]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 standards.[4]
Face ShieldRecommended when there is a risk of splashing or aerosol generation.[2][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[4] For prolonged handling or in case of a spill, heavier-duty gloves may be necessary. Always inspect gloves before use and change them immediately if contaminated or damaged.[4][5]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing.[4]
Closed-toe ShoesShoes that fully cover the feet are required in the laboratory.[4]
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]
RespiratorIf engineering controls like a fume hood are not sufficient, a respirator may be required. Consult with your institution's EHS for proper selection and fit-testing.[4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for safely managing this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receiving 1. Receiving: Inspect package for damage. Verify label information. storage 2. Storage: Store at -20°C for short-term (1 month). Store at -80°C for long-term (6 months). Keep container tightly closed in a dry, cool, and well-ventilated place. receiving->storage ppe 3. Don Appropriate PPE: Lab coat, gloves, safety goggles. storage->ppe fume_hood 4. Work in a Fume Hood: Handle solid compound and prepare solutions. ppe->fume_hood weighing 5. Weighing: Carefully weigh the required amount. Avoid creating dust. fume_hood->weighing dissolving 6. Dissolving: Dissolve in an appropriate solvent. Cap vials securely. weighing->dissolving experiment 7. Experimental Use: Follow specific experimental protocols. Maintain awareness of potential reactions. dissolving->experiment waste_collection 8. Waste Collection: Collect all waste in a designated, labeled container. experiment->waste_collection disposal 9. Disposal: Dispose of as hazardous chemical waste according to institutional and local regulations. Do not dispose of down the drain. waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Verify that the product name and quantity on the label match the order.

  • Storage: Proper storage is crucial to maintain the integrity of the compound.

    • Short-term: Store the powder at -20°C for up to one month.[7]

    • Long-term: For storage longer than one month, store at -80°C for up to six months.[7]

    • Solutions: Stock solutions should be stored at -80°C for up to six months, or -20°C for up to one month.[7]

    • Always keep the container tightly closed in a dry, cool, and well-ventilated area.[6][8]

  • Preparation for Use:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • All manipulations of the solid compound and the preparation of solutions must be performed in a certified chemical fume hood.

  • Weighing and Solution Preparation:

    • To minimize the risk of inhalation, carefully handle the solid powder to avoid generating dust.

    • Use a properly calibrated balance to weigh the desired amount of the compound.

    • Add the appropriate solvent to the solid to prepare a stock solution of the desired concentration. Ensure the vial is securely capped.

  • Experimental Use:

    • This compound is a click chemistry reagent used in the synthesis of PROTACs.[7] It participates in inverse electron demand Diels-Alder reactions (iEDDA) with molecules containing TCO (trans-cyclooctene) groups.[7]

    • When setting up reactions, be mindful of the reactivity of tetrazine compounds.

    • Always wash hands thoroughly after handling the compound, even if gloves were worn.[9]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Categories and Disposal Procedures:

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated solid hazardous waste container.
Solutions Containing the Compound Collect in a labeled, sealed container for liquid hazardous chemical waste. Do not pour down the drain.[8]
Contaminated PPE (e.g., gloves) Dispose of in the appropriate solid hazardous waste stream.

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Clearly label all waste containers with the full chemical name and any known hazards.

  • Consult your institution's EHS department for specific disposal protocols.

First Aid Measures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][9]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

For any significant exposure, or if you feel unwell after handling the compound, seek immediate medical attention and provide the medical personnel with information about the chemical.[9]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.